2,6-Dichloro-3-formylphenylboronic acid
Description
Properties
IUPAC Name |
(2,6-dichloro-3-formylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BCl2O3/c9-5-2-1-4(3-11)7(10)6(5)8(12)13/h1-3,12-13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZQRUQWEJZRMKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1Cl)C=O)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BCl2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30656958 | |
| Record name | (2,6-Dichloro-3-formylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30656958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1218790-87-4 | |
| Record name | (2,6-Dichloro-3-formylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30656958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,6-Dichloro-3-formylphenylboronic Acid: Properties, Reactivity, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2,6-Dichloro-3-formylphenylboronic acid, a key building block in modern organic synthesis. We will delve into its core chemical properties, explore the nuances of its reactivity, particularly in palladium-catalyzed cross-coupling reactions, and highlight its applications in the synthesis of complex molecules relevant to the pharmaceutical industry.
Core Characteristics and Physicochemical Properties
This compound is a substituted arylboronic acid featuring a unique combination of functional groups that dictate its reactivity and utility. The presence of two chlorine atoms ortho to the boronic acid moiety and a formyl group meta to it creates a sterically hindered and electronically distinct reagent.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1218790-87-4 | [1] |
| Molecular Formula | C₇H₅BCl₂O₃ | |
| Molecular Weight | 218.83 g/mol | |
| Appearance | Off-white to light yellow solid | [2] |
| Melting Point | 206-210 °C | |
| Purity | Typically ≥98% | [1] |
Synthesis and Structural Integrity
The synthesis of formylphenylboronic acids can be achieved through methods such as the reaction of a protected chlorobenzaldehyde with lithium, followed by reaction with a boron compound like trimethyl borate.[3] It is crucial for users to be aware that commercially available arylboronic acids can exist in equilibrium with their cyclic anhydride trimers, known as boroximes.[4] The presence of significant quantities of boroximes can impede reactivity in certain applications, such as additions to in situ generated imines.[4] Therefore, recrystallization from water followed by careful drying is often recommended to ensure the boronic acid is predominantly in its monomeric form before use.[4]
Reactivity Profile and Mechanistic Considerations
The unique substitution pattern of this compound governs its reactivity.
-
Steric Effects: The two ortho-chloro substituents create significant steric hindrance around the carbon-boron bond. This can influence the rate and efficiency of transmetalation in cross-coupling reactions, sometimes requiring more forcing conditions or specialized catalyst systems.[5]
-
Electronic Effects: The chlorine atoms and the formyl group are electron-withdrawing, which increases the Lewis acidity of the boron atom. This enhanced acidity can facilitate the formation of the boronate complex, a key step in the Suzuki-Miyaura coupling catalytic cycle.[6]
The Suzuki-Miyaura Coupling Reaction
This compound is a valuable partner in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.[7][8] The reaction typically involves a palladium catalyst, a base, and couples the boronic acid with an aryl, vinyl, or alkyl halide or triflate.[8]
The generally accepted catalytic cycle is illustrated below:
Figure 1: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Causality in the Mechanism: The role of the base is critical; it activates the boronic acid by forming a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻), which then undergoes transmetalation with the palladium(II) intermediate.[9] The choice of base, solvent, and palladium ligand system must be carefully optimized to overcome the steric hindrance of the 2,6-dichloro substitution and achieve efficient coupling.
Applications in Drug Discovery and Organic Synthesis
Boronic acids are integral to modern medicinal chemistry, with several FDA-approved drugs containing this moiety, such as bortezomib (Velcade) and vaborbactam.[10][11][12] Their utility stems from their stability, low toxicity, and versatile reactivity.[11] this compound serves as a trifunctional building block, allowing for sequential and site-selective modifications.
-
Suzuki-Miyaura Coupling: The primary application is to introduce the 2,6-dichloro-3-formylphenyl scaffold into a target molecule.
-
Aldehyde Chemistry: The formyl group can undergo a wide range of subsequent transformations, including reductive amination, Wittig reactions, and oxidation to a carboxylic acid.
-
Directed Ortho-Metalation: The functional groups can potentially direct further substitution on the aromatic ring.
The presence of ortho-substituents can lead to atropisomerism (axial chirality due to restricted rotation) in the biaryl products, an important consideration in drug design.[5]
Experimental Protocol: A Representative Suzuki-Miyaura Coupling
This protocol is a generalized procedure and should be adapted and optimized for specific substrates.
Objective: To synthesize a biaryl compound via Suzuki-Miyaura coupling of this compound with an aryl bromide.
Materials:
-
This compound (1.2 equiv)
-
Aryl Bromide (Ar-Br) (1.0 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/Water mixture, 4:1)
Figure 2: General workflow for a Suzuki-Miyaura coupling experiment.
Procedural Causality:
-
Degassing: The removal of oxygen is critical because O₂ can oxidatively deactivate the Pd(0) catalyst.[4]
-
Inert Atmosphere: Maintaining an inert atmosphere prevents catalyst decomposition throughout the reaction.[4]
-
Aqueous Base: The presence of water is often beneficial, aiding in the dissolution of the base and facilitating the formation of the active boronate species.
Safety, Handling, and Storage
As with all chemical reagents, proper safety protocols must be followed.
-
Handling: Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[2] Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[2] Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong acids.[2] The compound can be air and moisture sensitive; storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to maintain product quality.[2][13]
-
Toxicity: While specific data for this compound is limited, arylboronic acids may be considered potentially genotoxic impurities in active pharmaceutical ingredients (APIs), and their levels should be carefully controlled.[14]
Conclusion
This compound is a highly functionalized and versatile building block for organic synthesis. Its sterically hindered and electronically defined nature presents both challenges and opportunities for the synthetic chemist. A thorough understanding of its properties and reactivity, particularly within the context of the Suzuki-Miyaura coupling, enables the rational design and synthesis of complex molecular architectures for pharmaceutical and materials science applications. Careful attention to reaction conditions and reagent purity is paramount to achieving successful outcomes.
References
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- Drug Discovery & Development. (2017). Novel Synthesis Technique Produces Boronic Acid-Based Drugs.
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- ResearchGate. (n.d.). ChemInform Abstract: Regioselective Suzuki-Miyaura Cross-Coupling Reactions of 2,6-Dichloroquinoxaline.
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- National Center for Biotechnology Information. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2266–2277.
- MDPI. (n.d.). Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. Molecules.
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An In-depth Technical Guide to 2,6-Dichloro-3-formylphenylboronic Acid
Foreword: The Strategic Value of Sterically Hindered Bifunctional Reagents
In the landscape of modern organic synthesis, progress is often marked by the development of highly specialized building blocks that enable the construction of complex molecular architectures with precision and efficiency. 2,6-Dichloro-3-formylphenylboronic acid (CAS No. 1218790-87-4) represents a quintessential example of such a reagent. Its unique trifecta of functionalities—a reactive boronic acid, an aldehyde handle for subsequent derivatization, and two ortho-chloro substituents—provides a powerful tool for medicinal chemists and materials scientists. The steric hindrance imposed by the chlorine atoms, combined with their electron-withdrawing nature, modulates the reactivity of the adjacent functional groups, offering unique selectivity in cross-coupling and derivatization reactions. This guide provides an in-depth examination of its properties, synthesis, core applications, and handling, grounded in established chemical principles.
Physicochemical & Structural Characteristics
A thorough understanding of a reagent's physical and chemical properties is the foundation of its effective application. This compound is a stable, solid material, but like many boronic acids, it can undergo dehydration to form a cyclic anhydride trimer, known as a boroxine. This equilibrium is typically reversible in the presence of water or during reactions in protic solvents.
Table 1: Core Physicochemical Properties
| Property | Value | Source/Comment |
| CAS Number | 1218790-87-4 | Verified |
| Molecular Formula | C₇H₅BCl₂O₃ | |
| Molecular Weight | 218.83 g/mol | |
| Appearance | Off-white to light yellow solid | Typical for this class of compound |
| Melting Point | Data not consistently reported; expected >150 °C | Varies with purity and boroxine content |
| Solubility | Soluble in polar organic solvents (e.g., THF, Dioxane, DMSO, Methanol); low solubility in water and nonpolar solvents.[1] | |
| Purity | Typically >95-99% by HPLC | As supplied by commercial vendors.[2] |
Synthesis Strategy: A Mechanistic Perspective
The synthesis of multi-substituted arylboronic acids requires a carefully planned route that manages the reactivity of all functional groups. A common and effective strategy for preparing this compound involves a directed ortho-metalation or a halogen-metal exchange followed by electrophilic trapping with a borate ester. A critical consideration for this specific molecule is the presence of the electrophilic aldehyde group, which must be protected to prevent its reaction with the highly nucleophilic organometallic intermediate.
A plausible and field-proven synthetic pathway is outlined below.
Proposed Synthetic Workflow
Caption: Proposed synthesis of this compound.
Causality Behind Experimental Choices:
-
Acetal Protection: The synthesis commences with the protection of the aldehyde. The use of ethylene glycol and an acid catalyst (like p-toluenesulfonic acid) under azeotropic distillation (Dean-Stark apparatus) is a standard, high-yield method to form a stable 1,3-dioxolane ring. This step is mandatory; without it, the subsequently formed organolithium species would immediately attack the aldehyde of another molecule.
-
Lithium-Halogen Exchange: The protected aryl bromide is subjected to a lithium-halogen exchange using an organolithium reagent like n-butyllithium (n-BuLi) at low temperatures (-78 °C). This is a rapid and efficient method for generating the aryllithium intermediate.[3] The low temperature is crucial to prevent side reactions, such as the decomposition of the organolithium reagent or unwanted reactions with the solvent (THF).
-
Borylation (Electrophilic Trap): The nucleophilic aryllithium is then treated with an electrophilic boron source, typically a trialkyl borate like triisopropyl borate. The borate is added at -78 °C to control the exothermic reaction. The boron atom's empty p-orbital readily accepts the electron pair from the aryl anion, forming a boronate complex.
-
Hydrolysis and Deprotection: The final step involves acidic workup. The addition of aqueous acid serves two purposes simultaneously: it hydrolyzes the boronate ester to the desired boronic acid and cleaves the acetal protecting group to regenerate the formyl functionality.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The paramount application of this compound is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[4] This reaction forges a new carbon-carbon bond between the boronic acid's aryl ring and an aryl or vinyl halide/triflate, a cornerstone transformation in modern synthetic chemistry.[4]
Mechanism of the Suzuki-Miyaura Reaction
The catalytic cycle is a well-established sequence involving three main stages: oxidative addition, transmetalation, and reductive elimination.[5][6] The base plays a critical role in activating the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step.[7]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Field-Proven Experimental Protocol
This protocol provides a robust starting point for coupling this compound with a generic aryl bromide. Optimization of the base, solvent, and temperature may be required for challenging substrates.
Objective: Synthesize 2',6'-dichloro-3'-formyl-[1,1'-biphenyl]-4-carbonitrile.
Materials:
-
This compound (1.2 mmol, 262.6 mg)
-
4-Bromobenzonitrile (1.0 mmol, 182.0 mg)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 34.7 mg)
-
Potassium Carbonate (K₂CO₃) (2.5 mmol, 345.5 mg)
-
1,4-Dioxane (6 mL)
-
Deionized Water (2 mL)
Procedure:
-
Vessel Preparation: To a 25 mL Schlenk flask equipped with a magnetic stir bar, add 4-bromobenzonitrile, this compound, and potassium carbonate.
-
Inerting: Seal the flask with a septum, and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This step is critical as the Pd(0) catalyst is oxygen-sensitive.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the Pd(PPh₃)₄ catalyst to the flask.
-
Solvent Addition: Add the degassed 1,4-dioxane and degassed water via syringe. The solvent should be degassed by bubbling with an inert gas for at least 20 minutes prior to use to remove dissolved oxygen.
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer twice with ethyl acetate (2x15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired biaryl compound.
Analytical Characterization
Confirming the identity and purity of this compound is essential for its reliable use. Standard analytical techniques are employed for this purpose.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton spectrum will provide key structural information. Expect to see a singlet for the aldehyde proton (~10 ppm), two singlets for the hydroxyl protons of the boronic acid (broad, variable shift), and two doublets in the aromatic region (7-8.5 ppm) corresponding to the two aromatic protons.
-
¹³C NMR: The carbon spectrum will show characteristic signals for the aldehyde carbonyl (~190 ppm), the carbon atom bearing the boron group (~130-140 ppm, often broad), and the other aromatic carbons, including those bonded to chlorine.
-
¹¹B NMR: This technique is specific for the boron nucleus and can confirm the presence of the boronic acid, typically showing a broad signal around 25-30 ppm.
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI-MS) is commonly used to confirm the molecular weight.[9][10] The analysis will show a characteristic isotopic pattern for the two chlorine atoms (M, M+2, M+4 peaks in an approximate 9:6:1 ratio), confirming the presence of the dichlorinated structure.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for assessing the purity of the material, typically using a reverse-phase column and a UV detector.[11]
Safety, Handling, and Storage
As a Senior Application Scientist, ensuring laboratory safety is paramount. While this specific compound does not have an extensive, unique toxicology profile, adherence to standard laboratory practices for arylboronic acids is mandatory.
-
Hazard Identification:
-
May cause skin, eye, and respiratory tract irritation.
-
Handle in a well-ventilated fume hood.
-
-
Personal Protective Equipment (PPE):
-
Wear safety glasses or goggles.
-
Wear nitrile gloves.
-
Wear a standard laboratory coat.
-
-
Handling:
-
Avoid inhalation of dust.
-
Avoid contact with skin and eyes.
-
Wash hands thoroughly after handling.
-
-
Storage:
-
Store in a cool, dry, and dark place.
-
Keep the container tightly sealed to prevent moisture absorption and boroxine formation.
-
For long-term storage, refrigeration (2-8 °C) under an inert atmosphere (Argon or Nitrogen) is recommended.
-
Conclusion
This compound is a sophisticated and highly valuable reagent. Its bifunctional nature, coupled with the steric and electronic influence of the dichloro substitution pattern, makes it an enabling tool for accessing novel chemical space. By understanding its fundamental properties, synthetic origins, and reaction mechanisms, researchers can confidently deploy this building block to accelerate the development of next-generation pharmaceuticals, agrochemicals, and advanced materials.
References
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- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- BYJU'S. (n.d.). Merits of the Suzuki Coupling Reaction.
- Macharia, J. M., et al. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv.
- PubMed. (2013). Arylboronic acid chemistry under electrospray conditions.
- PubMed. (2012). Properties of a Model Aryl Boronic Acid and Its Boroxine.
- ResearchGate. (2025, August 6). Arylboronic Acid Chemistry under Electrospray Conditions.
- Journal of the American Chemical Society. (n.d.). Aryl Boronic Acids. II. Aryl Boronic Anhydrides and their Amine Complexes.
- PubMed Central. (n.d.). Arylboronic Acid-Catalyzed Racemization of Secondary and Tertiary Alcohols.
- BIOFOUNT. (n.d.). 1218790-87-4|this compound.
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- PubChemLite. (n.d.). (3-chloro-2-formylphenyl)boronic acid (C7H6BClO3).
- LookChem. (n.d.). 2,6-Difluoro-3-formylphenylboronic acid.
- ResearchGate. (2025, August 7). A New Approach to the Synthesis of 2,6-Dichloro-3-Fluorobenzonitrile: A Useful Pharmaceutical Intermediate.
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An In-Depth Technical Guide to 2,6-Dichloro-3-formylphenylboronic Acid: A Versatile Bifunctional Building Block
This guide provides a comprehensive technical overview of 2,6-dichloro-3-formylphenylboronic acid, a key intermediate for researchers, medicinal chemists, and professionals in drug development. We will delve into its molecular architecture, spectroscopic signature, synthetic utility, and critical applications, grounding our discussion in established chemical principles and field-proven insights.
Introduction: The Strategic Importance of a Multifunctional Scaffold
This compound (CAS No: 1218790-87-4) is a synthetic organic compound that has garnered significant interest as a versatile building block.[1][2][3] Its utility stems from the unique arrangement of three distinct functional groups on a central phenyl ring: a boronic acid, a formyl (aldehyde) group, and two chlorine atoms. This trifecta of reactivity allows for sequential, regioselective transformations, making it an invaluable tool in the synthesis of complex molecular architectures, particularly in the realms of medicinal chemistry and materials science.
The boronic acid moiety is a cornerstone of modern organic synthesis, most notably for its role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, which forges carbon-carbon bonds with exceptional efficiency.[4][5] The aldehyde group provides a reactive handle for a plethora of classical transformations, while the dichlorinated ring offers both steric influence and electronic modulation, which can be exploited to fine-tune the properties of derivative compounds.
Molecular Structure and Physicochemical Profile
The structural arrangement of this compound dictates its chemical behavior and potential applications. The boronic acid and formyl groups are positioned meta to each other, while the two chlorine atoms flank the boronic acid group in the ortho positions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1218790-87-4 | [1][2] |
| Molecular Formula | C₇H₅BCl₂O₃ | [1][6] |
| Molecular Weight | 218.83 g/mol | [1][6] |
| Appearance | Faint yellow powder | [1] |
| Melting Point | 150-154 °C | [1] |
| Boiling Point (Predicted) | 410.4 ± 55.0 °C | [1] |
| Density (Predicted) | 1.53 ± 0.1 g/cm³ | [1] |
| pKa (Predicted) | 7.24 ± 0.58 | [1] |
The boronic acid group (-B(OH)₂) is a Lewis acid, capable of accepting an electron pair, which is fundamental to its role in catalysis.[7] The presence of two electron-withdrawing chlorine atoms ortho to the boronic acid is expected to increase its Lewis acidity compared to unsubstituted phenylboronic acid. This electronic effect, combined with the steric hindrance imposed by these bulky ortho substituents, significantly influences the compound's reactivity in coupling reactions.
Spectroscopic Characterization: A Fingerprint of the Molecule
Confirming the identity and purity of this compound relies on a suite of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they offer a definitive characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the structure of organic molecules in solution.
-
¹H NMR: This technique reveals the chemical environment of protons. For this molecule, one would expect to see:
-
A distinct singlet for the aldehyde proton (-CHO) in the downfield region (typically δ 9.5-10.5 ppm).
-
Two signals in the aromatic region (typically δ 7.0-8.5 ppm), corresponding to the two non-equivalent aromatic protons. Their splitting patterns (doublets) and coupling constants would confirm their relative positions.
-
A broad singlet corresponding to the two hydroxyl protons of the boronic acid group, which may exchange with residual water in the solvent.
-
-
¹³C NMR: This spectrum identifies all unique carbon atoms. Key expected signals include:
-
A signal for the aldehyde carbonyl carbon around δ 190 ppm.
-
Several signals in the aromatic region (δ 120-150 ppm), including the carbon atom bonded to the boron, which often shows a broader signal.
-
-
¹¹B NMR: Specific to boron-containing compounds, this analysis provides information about the coordination environment of the boron atom. A single, relatively broad signal is expected in the range of δ 28-34 ppm, characteristic of a trigonal planar boronic acid.[8][9]
Mass Spectrometry (MS)
MS is used to determine the molecular weight and can provide structural information through fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would confirm the elemental composition. A key feature in the mass spectrum would be the characteristic isotopic pattern of the molecular ion peak due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl isotopes), providing unambiguous evidence of the dichlorinated structure.
Infrared (IR) Spectroscopy
IR spectroscopy is ideal for identifying the presence of specific functional groups. The IR spectrum of this compound would be expected to show characteristic absorption bands:
-
A broad O-H stretching band around 3300-3500 cm⁻¹ from the boronic acid hydroxyl groups.
-
A strong C=O stretching band for the aldehyde group around 1700 cm⁻¹.
-
Aromatic C=C stretching bands in the 1450-1600 cm⁻¹ region.
-
C-Cl stretching bands typically below 800 cm⁻¹.
Synthesis, Reactivity, and Core Applications
The true value of this compound lies in its synthetic versatility.
General Synthesis Strategy
While specific, proprietary synthetic routes may vary among manufacturers, formylphenylboronic acids are generally prepared from corresponding haloaromatic precursors. A common strategy involves the protection of the aldehyde, followed by a halogen-metal exchange and subsequent reaction with a boron electrophile.
The workflow below illustrates a generalized, logical pathway for synthesizing such a molecule, starting from a suitable dichlorinated benzaldehyde derivative.
Caption: Generalized synthetic workflow for formylphenylboronic acids.
This multi-step process requires careful control of reaction conditions, particularly the use of low temperatures during the metalation step, to prevent unwanted side reactions.[10]
The Suzuki-Miyaura Coupling: A Gateway to Biaryl Scaffolds
The premier application of this compound is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[4][11] It serves as the organoboron partner, reacting with various aryl, heteroaryl, or vinyl halides (or triflates) to form a new C-C bond. This reaction is a cornerstone of modern drug discovery, enabling the rapid assembly of complex molecular libraries.[7][12][13] The steric hindrance from the two ortho-chlorine atoms can influence the coupling kinetics and may require specialized catalysts or ligands for optimal yields.[11]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Leveraging the Aldehyde Functionality
Post-coupling, or as an independent synthetic step, the aldehyde group can be transformed into a wide array of other functionalities. This dual reactivity is a key advantage.
-
Reductive Amination: To install amine-containing side chains.
-
Wittig Olefination: To form alkenes.
-
Oxidation/Reduction: To generate carboxylic acids or benzyl alcohols, respectively.
-
Condensation Reactions: To form imines, oximes, or hydrazones, which can be valuable in creating dynamic covalent libraries or fluorogenic probes.[14]
This bifunctional nature allows for the construction of complex molecules where one part is built via C-C coupling and another is elaborated through aldehyde chemistry, all from a single starting material.
Role in Drug Discovery and Development
Boronic acids are recognized as privileged structures in medicinal chemistry.[12][13] The boron atom can form reversible covalent bonds with active site serine or threonine residues in enzymes, making them potent inhibitors.[7][15] The FDA has approved several boronic acid-containing drugs, validating their therapeutic potential.[13]
This compound serves as a versatile scaffold for generating novel drug candidates. The dichlorinated phenyl ring can occupy hydrophobic pockets in a protein's active site, while the other positions can be functionalized to optimize potency, selectivity, and pharmacokinetic properties. The aldehyde provides a convenient point for diversification, enabling the exploration of a wide chemical space around a core fragment.
Safety and Handling
As with any laboratory chemical, proper handling of this compound is essential.
Table 2: Hazard Identification and Handling
| Hazard Statement | Precautionary Measures | Source |
| Causes skin irritation. | Wash skin thoroughly after handling. Wear protective gloves. | [16][17] |
| Causes serious eye irritation. | Wear eye/face protection. Rinse cautiously with water for several minutes if in eyes. | [16][17] |
| May cause respiratory irritation. | Use only outdoors or in a well-ventilated area. Avoid breathing dust. | [16][17] |
| Storage | Store in a tightly closed container in a cool, dry, well-ventilated place. Recommended storage at 2-8 °C under an inert gas. Moisture sensitive. | [16][18] |
It is imperative to consult the latest Safety Data Sheet (SDS) from the supplier before use and to handle the compound within a fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Conclusion
This compound is more than just a chemical intermediate; it is a strategic tool for molecular design and construction. Its well-defined structure, characterized by a unique combination of reactive functional groups, provides a robust platform for creating novel compounds with tailored properties. Its central role in Suzuki-Miyaura couplings and the orthogonal reactivity of its aldehyde group ensure its continued relevance in the demanding fields of pharmaceutical research, agrochemicals, and advanced materials synthesis. Understanding the nuances of its structure and reactivity is key to unlocking its full potential in the laboratory.
References
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(2,6-Dichloro-3-formylphenyl)boronic Acid: A Comprehensive Technical Guide for Advanced Research
An in-depth examination of the synthesis, properties, and applications of a key building block in modern medicinal chemistry and organic synthesis.
Introduction: The Emergence of Arylboronic Acids in Drug Discovery
The field of medicinal chemistry has witnessed a significant rise in the strategic incorporation of boron-containing moieties, particularly boronic acids, into drug candidates.[1][2][3] This surge is attributed to boron's unique electronic characteristics, specifically its vacant p-orbital, which allows it to act as a Lewis acid and form stable, reversible covalent bonds with biological targets.[3] This property has been instrumental in the design of potent enzyme inhibitors. The approval of drugs like Bortezomib (Velcade®), a proteasome inhibitor for multiple myeloma, validated boronic acids as a viable pharmacophore and catalyzed extensive research into novel organoboron compounds.[2]
Among the vast library of arylboronic acids, substituted phenylboronic acids serve as versatile and indispensable building blocks. (2,6-Dichloro-3-formylphenyl)boronic acid, with its distinct substitution pattern, has emerged as a compound of significant interest. The presence of ortho-dichloro groups sterically influences the boronic acid moiety, while the meta-formyl group provides a reactive handle for diverse chemical transformations. This guide provides a comprehensive technical overview of (2,6-dichloro-3-formylphenyl)boronic acid, tailored for researchers, scientists, and drug development professionals.
Compound Identification and Physicochemical Properties
A precise understanding of a compound's identity and properties is fundamental for its effective application in research and development.
Nomenclature and Structure
-
Systematic IUPAC Name: (2,6-dichloro-3-formylphenyl)boronic acid[]
-
Common Synonyms: 2,6-Dichloro-3-formylbenzeneboronic acid
-
CAS Number: 1218790-87-4[][5]
-
Molecular Formula: C₇H₅BCl₂O₃[]
-
Molecular Weight: 218.83 g/mol [6]
Table 1: Key Physicochemical Data for (2,6-Dichloro-3-formylphenyl)boronic acid
| Property | Value | Source |
| Melting Point | 150-154 °C | [6] |
| Boiling Point (Predicted) | 410.4 ± 55.0 °C | [6] |
| Density (Predicted) | 1.53 ± 0.1 g/cm³ | [6] |
| pKa (Predicted) | 7.24 ± 0.58 | [6] |
| Appearance | Faint yellow powder | [6] |
| InChI Key | RZQRUQWEJZRMKR-UHFFFAOYSA-N | [] |
Structural Logic and Reactivity
The arrangement of substituents on the phenyl ring dictates the compound's reactivity profile:
-
Boronic Acid Group (-B(OH)₂): This Lewis acidic group is the primary site for cross-coupling reactions (e.g., Suzuki-Miyaura coupling), esterification, and reversible interactions with diols and other nucleophiles. Its acidity is influenced by the electronic effects of the other ring substituents.[2]
-
Dichloro Substituents (-Cl): The two chlorine atoms at the ortho positions (C2, C6) exert a strong electron-withdrawing inductive effect, increasing the acidity of the boronic acid. They also provide significant steric hindrance, which can influence reaction kinetics and the rotational dynamics around the C-B bond.
-
Formyl Group (-CHO): The aldehyde functionality at the meta position (C3) is a versatile chemical handle. It can undergo a wide range of reactions, including reductive amination, Wittig reactions, aldol condensations, and the formation of imines, oximes, and hydrazones, enabling the synthesis of complex molecular scaffolds.[7]
Synthesis and Manufacturing
The synthesis of substituted formylphenylboronic acids typically involves the protection of the reactive formyl group, followed by a metal-halogen exchange and subsequent borylation.[8]
General Synthetic Approach
A common and effective strategy for synthesizing compounds like (2,6-dichloro-3-formylphenyl)boronic acid involves a multi-step process starting from a corresponding haloaromatic precursor.
Caption: A generalized workflow for the synthesis of (2,6-Dichloro-3-formylphenyl)boronic acid.
Detailed Experimental Protocol (Illustrative)
This protocol is illustrative, based on established methods for similar compounds, and should be adapted and optimized.[8][9]
-
Lithiation: To a solution of the starting material (e.g., 2-bromo-4,6-dichlorobenzaldehyde) in anhydrous THF (tetrahydrofuran) under an inert atmosphere (Argon), cool the mixture to -78°C.
-
Metal-Halogen Exchange: Add n-butyllithium (n-BuLi) dropwise while maintaining the temperature at -78°C. Stir the reaction mixture for 1-2 hours.
-
Borylation: Add triisopropyl borate dropwise to the reaction mixture, ensuring the temperature remains at -78°C.
-
Warming and Quenching: Allow the reaction to slowly warm to room temperature and stir overnight.
-
Hydrolysis: Cool the mixture in an ice bath and quench by the slow addition of aqueous hydrochloric acid (e.g., 2M HCl).
-
Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified, typically by recrystallization or column chromatography, to yield the final product.[9]
Applications in Drug Development and Organic Synthesis
The unique trifunctional nature of this molecule makes it a valuable building block for creating libraries of complex small molecules, particularly in the context of drug discovery.
Suzuki-Miyaura Cross-Coupling Reactions
The boronic acid moiety is primarily used for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C-C bonds. This allows for the efficient construction of biaryl scaffolds, which are prevalent in many classes of therapeutic agents. The steric hindrance from the ortho-chloro groups can be leveraged to control the coupling process or to introduce conformational constraints in the final product, which can be critical for binding to a biological target.
Scaffolding via the Formyl Group
The aldehyde is a key functional group for diversification.
-
Reductive Amination: Reaction with primary or secondary amines followed by a reducing agent (e.g., sodium triacetoxyborohydride) provides a straightforward route to a wide array of substituted amines.
-
Heterocycle Formation: The formyl group can serve as a precursor for the synthesis of various heterocyclic rings (e.g., quinolines, pyridines) through condensation reactions.
Boron-Based Enzyme Inhibition
Boronic acids are known inhibitors of serine proteases, where the boron atom forms a reversible covalent bond with the catalytic serine residue.[3] While this specific molecule's primary use is as a building block, derivatives synthesized from it can be designed as targeted enzyme inhibitors. The dichlorophenyl ring provides a hydrophobic scaffold that can be tailored to fit into specific enzyme active sites. Research has shown that boronic acid-containing moieties can be critical pharmacophores for inhibiting enzymes like the Hepatitis C virus (HCV) NS5B polymerase.[1]
Caption: The reactive sites of (2,6-dichloro-3-formylphenyl)boronic acid and their corresponding applications.
Analytical Characterization
Confirmation of the structure and purity of (2,6-dichloro-3-formylphenyl)boronic acid is crucial. Standard analytical techniques are employed for this purpose.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will show characteristic signals for the aromatic protons and the aldehyde proton (~9.5-10.5 ppm). The boronic acid protons (-B(OH)₂) often appear as a broad singlet which can exchange with D₂O.[10]
-
¹³C NMR: Will show distinct signals for the seven carbon atoms, including the carbonyl carbon of the aldehyde group (~190 ppm) and the carbon attached to the boron atom.
-
¹¹B NMR: Provides direct information about the boron atom's chemical environment.
-
-
Mass Spectrometry (MS): Used to confirm the molecular weight and isotopic distribution pattern characteristic of a molecule containing two chlorine atoms.
-
Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the O-H stretch of the boronic acid, the C=O stretch of the aldehyde, and C-Cl stretches.
Safety, Handling, and Storage
Proper handling and storage are essential to maintain the integrity of the compound and ensure laboratory safety.
Hazard Identification
-
Causes skin irritation.[11]
-
Causes serious eye irritation.[11]
-
May cause respiratory irritation.[11]
Table 2: GHS Hazard and Precautionary Statements
| Category | Code | Statement | Source |
| Hazard | H315 | Causes skin irritation. | |
| H319 | Causes serious eye irritation. | ||
| H335 | May cause respiratory irritation. | ||
| Precaution | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | [12] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [11][12] | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [11] |
Handling Recommendations
-
Ventilation: Use only outdoors or in a well-ventilated area.[11][13] Handle in a fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection (safety goggles and face shield).[11][13]
-
Hygiene: Wash hands and any exposed skin thoroughly after handling.[11][13]
Storage Conditions
-
Temperature: Store in a cool, dry place. Refrigeration (2-8°C) is often recommended.[5][13]
-
Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) to prevent degradation, as boronic acids can be sensitive to moisture and oxidation.[5]
-
Container: Keep the container tightly closed in a dry and well-ventilated place.[11][13]
Conclusion
(2,6-Dichloro-3-formylphenyl)boronic acid represents a highly functionalized and strategic building block for modern organic synthesis and medicinal chemistry. Its combination of a sterically-hindered boronic acid for cross-coupling and a versatile formyl group for scaffold diversification provides chemists with a powerful tool for constructing novel and complex molecular architectures. A thorough understanding of its synthesis, reactivity, and handling is paramount for leveraging its full potential in the development of next-generation therapeutics and advanced materials.
References
- LookChem. (n.d.). 2,6-Difluoro-3-formylphenylboronic acid.
- Das, B. C., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules.
- Gomes, P., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules.
- Bartkowiak, G., et al. (2015). Electronic Supplementary Information for the New Journal of Chemistry article, NJ-ART-11-2014-002103. New Journal of Chemistry.
- Glynn, C., et al. (2021). The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry. Molecules.
- National Center for Biotechnology Information. (n.d.). 3-Formylphenylboronic acid. PubChem Compound Database.
- National Center for Biotechnology Information. (n.d.). 3-Chloro-5-formylphenylboronic acid. PubChem Compound Database.
- Google Patents. (n.d.). US6420597B2 - Process for preparing highly pure formylphenylboronic acids.
- The Royal Society of Chemistry. (n.d.). Comparison of Boron-Assisted Oxime and Hydrazone Formations Leads to the Discovery of a Fluorogenic Variant.
- ResearchGate. (n.d.). Examples and highlights of boron chemistry in drug discovery.
- ResearchGate. (n.d.). Design and discovery of boronic acid drugs.
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An In-Depth Technical Guide to 2,6-Dichloro-3-formylphenylboronic Acid: A Multifunctional Building Block for Advanced Synthesis
Abstract: This technical guide provides a comprehensive overview of 2,6-Dichloro-3-formylphenylboronic acid, a highly functionalized building block pivotal to modern synthetic chemistry and drug discovery. We will explore its fundamental physicochemical properties, outline robust synthetic methodologies, and delve into its critical applications, particularly in palladium-catalyzed cross-coupling reactions and as a scaffold in medicinal chemistry. Detailed, field-tested experimental protocols are provided to enable researchers to effectively utilize this versatile reagent. This document is intended for researchers, chemists, and drug development professionals seeking to leverage advanced synthetic intermediates to accelerate their research programs.
Introduction: The Strategic Value of Polysubstituted Phenylboronic Acids
Phenylboronic acids are a cornerstone of modern organic synthesis, primarily due to their stability, low toxicity, and exceptional versatility in carbon-carbon bond-forming reactions.[1] Among this class, molecules bearing multiple, orthogonally reactive functional groups are of paramount importance as they allow for complex, multi-step syntheses from a single, advanced intermediate.
This compound (Figure 1) is a prime example of such a strategic building block. It integrates three key chemical features onto a single phenyl ring:
-
A Boronic Acid Group: This moiety is the reactive handle for the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, enabling the facile construction of biaryl structures, which are privileged motifs in many pharmaceutical agents.
-
An Ortho/Meta Formyl (Aldehyde) Group: The aldehyde provides a secondary reactive site for a wide array of chemical transformations, including reductive amination, Wittig reactions, and condensations, allowing for subsequent derivatization and scaffold elaboration.
-
Vicinal Dichloro Substituents: The two chlorine atoms provide significant steric hindrance around the boronic acid and C-C coupling site, which can be exploited to control molecular conformation. Furthermore, they modify the electronic properties of the ring and can enhance the metabolic stability or binding affinity of derivative compounds.
This unique combination of features makes this compound an invaluable tool for constructing complex molecular architectures and for generating diverse chemical libraries in the pursuit of novel therapeutics.
Physicochemical and Safety Data
Accurate characterization is the foundation of reproducible science. The key properties of this compound are summarized below.
| Property | Value | Reference(s) |
| Molecular Weight | 218.83 g/mol | [2][3] |
| Molecular Formula | C₇H₅BCl₂O₃ | [2][3] |
| CAS Number | 1218790-87-4 | [2][3] |
| Appearance | White to off-white powder/solid | |
| Melting Point | 150-154 °C | [3] |
| pKa | 7.24 (Predicted) | [3] |
| Boiling Point | 410.4 °C (Predicted) | [3] |
| Density | 1.53 g/cm³ (Predicted) | [3] |
Safety & Handling Profile
As with analogous substituted phenylboronic acids, this compound requires careful handling to ensure laboratory safety.
-
Hazards: Assumed to be a skin, eye, and respiratory tract irritant. Handle with appropriate personal protective equipment (PPE).
-
Personal Protective Equipment (PPE): Safety goggles, laboratory coat, and chemical-resistant gloves are mandatory. Work should be conducted in a well-ventilated fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place (2-8 °C recommended). The compound is moisture-sensitive and should be stored under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation of the boronic acid moiety.
Synthesis and Mechanistic Considerations
The synthesis of polysubstituted phenylboronic acids typically involves a directed ortho-metalation/borylation sequence. A general, mechanistically sound pathway for preparing this compound is outlined below.
Retrosynthetic Analysis & Forward Synthesis Workflow
The logical disconnection points to 2,6-dichlorobenzaldehyde as a viable starting material. The key transformation is the introduction of the boronic acid group at the C3 position. This is typically achieved via a lithium-halogen exchange or directed metalation followed by quenching with a trialkyl borate.
Caption: Retrosynthesis and proposed forward synthesis workflow.
Causality in Experimental Design:
-
Low Temperature (-78 °C): The lithiation step is performed at very low temperatures to prevent side reactions, such as the nucleophilic attack of the organolithium reagent on the aldehyde. Using a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) is crucial.
-
Inert Atmosphere: Organolithium reagents and boronic acids are sensitive to oxygen and moisture. The entire process must be conducted under an inert atmosphere (nitrogen or argon) using anhydrous solvents to prevent quenching of intermediates and degradation of the product.
-
Trialkyl Borate Quench: Triisopropyl borate or trimethyl borate are excellent electrophiles for trapping the aryl anion. The bulkier isopropyl groups can sometimes improve selectivity.
-
Acidic Work-up: The initial product is a borate ester, which must be hydrolyzed under acidic conditions to yield the final boronic acid.
Key Applications in Research and Development
The trifunctional nature of this reagent makes it a powerful tool in constructing complex molecular frameworks.
A. Suzuki-Miyaura Cross-Coupling Reactions
This is the most prominent application. This compound serves as the boronic acid partner, coupling with a wide range of aryl or heteroaryl halides (or triflates) to form sterically hindered biaryl systems.
Caption: Suzuki-Miyaura cross-coupling workflow.
The resulting biaryl aldehyde is a versatile intermediate. The aldehyde can be further modified, and the chlorine atoms can serve as sites for subsequent cross-coupling reactions under more forcing conditions, enabling the synthesis of highly complex poly-aryl systems.
B. Scaffold for Medicinal Chemistry & Drug Discovery
Boronic acids themselves are known to act as reversible covalent inhibitors of serine proteases, and several boronic acid-containing drugs have been approved.[1] This compound can be used as a starting point for fragment-based drug design or for building focused libraries.
-
Warhead & Scaffold: The boronic acid can act as a "warhead" to bind to an enzyme's active site.
-
Vector for Diversity: The aldehyde group is a key "vector" for chemical diversification. Through reactions like reductive amination, libraries of compounds with varying R-groups can be rapidly synthesized to explore the chemical space around a biological target.
Experimental Protocols
The following protocols are generalized, field-proven methodologies. Researchers should always perform small-scale test reactions to optimize conditions for their specific substrates.
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
Objective: To couple this compound with an aryl bromide.
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.5 equivalents)
-
Solvent: 1,4-Dioxane/Water mixture (e.g., 4:1 v/v)
-
Schlenk flask or reaction vial, magnetic stirrer, condenser, inert atmosphere setup (N₂ or Ar).
Methodology:
-
Setup: To a dry Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 eq.), this compound (1.2 eq.), base (2.5 eq.), and the palladium catalyst (0.03-0.05 eq.).
-
Solvent Addition: Add the degassed solvent mixture (dioxane/water) via syringe. The reaction mixture should be a suspension.
-
Reaction: Heat the mixture with vigorous stirring to 80-100 °C. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-16 hours.
-
Causality: The base is essential for activating the boronic acid and facilitating the transmetalation step in the catalytic cycle. The water in the solvent system aids in dissolving the base.
-
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired biaryl product.
Protocol 2: Derivatization by Reductive Amination
Objective: To convert the formyl group of a biaryl product (from Protocol 1) into a secondary or tertiary amine.
Materials:
-
Biaryl aldehyde (1.0 equivalent)
-
Primary or Secondary Amine (1.1 equivalents)
-
Reducing Agent (e.g., Sodium triacetoxyborohydride (STAB), 1.5 equivalents)
-
Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic Acid (catalytic, ~5% v/v)
-
Round-bottom flask, magnetic stirrer.
Methodology:
-
Imine Formation: Dissolve the biaryl aldehyde (1.0 eq.) and the amine (1.1 eq.) in the anhydrous solvent in a round-bottom flask. Add a catalytic amount of acetic acid. Stir at room temperature for 1-2 hours.
-
Causality: The acid catalyzes the formation of the iminium ion intermediate, which is the species that is actually reduced.
-
-
Reduction: Add the reducing agent (STAB, 1.5 eq.) portion-wise to the stirring solution.
-
Causality: STAB is a mild and selective reducing agent that is ideal for reductive aminations, as it does not readily reduce the starting aldehyde but efficiently reduces the in-situ formed iminium ion.
-
-
Reaction: Continue stirring at room temperature. Monitor the reaction by TLC or LC-MS until the starting aldehyde is consumed (typically 2-12 hours).
-
Work-up: Quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃. Extract the product with DCM. Combine the organic layers, wash with brine, dry over Na₂SO₄, and filter.
-
Purification: Concentrate the filtrate and purify the crude product by column chromatography or crystallization.
Conclusion
This compound is more than a simple reagent; it is a sophisticated molecular tool that embodies principles of synthetic strategy. Its pre-installed, orthogonally reactive functional groups enable chemists to rapidly access complex and sterically hindered molecular architectures that would be challenging to construct using other methods. Its utility in the Suzuki-Miyaura coupling is well-established, and its potential as a foundational scaffold for creating libraries of bioactive compounds makes it a high-value asset for professionals in drug discovery and materials science. Understanding the causality behind the protocols for its use is key to unlocking its full synthetic potential.
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- De Sousa, J., et al. (2021).
- Dziadek, M., et al. (2017). Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. Molecules, 22(1), 103. [Link]
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A Technical Guide to the Spectroscopic Characterization of 2,6-Dichloro-3-formylphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the expected spectroscopic data for the synthetic building block, 2,6-Dichloro-3-formylphenylboronic acid (CAS 1218790-87-4). In the absence of publicly available experimental spectra, this document serves as a predictive guide, leveraging established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to forecast the compound's spectral characteristics. Detailed theoretical interpretations and standardized experimental protocols are provided to aid researchers in the identification and characterization of this molecule.
Introduction
This compound is a bespoke chemical entity, valuable in the realms of medicinal chemistry and materials science. Its trifunctional nature, featuring a boronic acid moiety, two chlorine atoms, and an aldehyde group, makes it a versatile precursor for the synthesis of complex molecular architectures. Phenylboronic acids are fundamental reagents in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern carbon-carbon bond formation. The aldehyde functionality offers a reactive handle for derivatization, such as reductive amination or Wittig reactions, while the chlorine substituents modulate the electronic properties and steric profile of the molecule.
Given its potential utility, a thorough understanding of its spectroscopic signature is paramount for reaction monitoring, quality control, and structural confirmation. This guide provides a detailed prediction and interpretation of the ¹H NMR, ¹³C NMR, IR, and mass spectra of this compound.
Molecular Structure and Predicted Spectroscopic Features
The molecular structure of this compound dictates its expected spectroscopic behavior. The aromatic ring is substituted with three distinct functional groups, leading to a well-defined set of signals in various spectroscopic experiments.
Molecular Formula: C₇H₅BCl₂O₃
Molecular Weight: 218.83 g/mol
Predicted Spectroscopic Highlights:
-
¹H NMR: Two distinct aromatic proton signals and a characteristic aldehyde proton signal are anticipated. The boronic acid protons are expected to be a broad singlet, often exchangeable with deuterium.
-
¹³C NMR: Seven unique carbon signals are predicted, corresponding to the seven carbon atoms in the molecule, including the carbonyl carbon of the aldehyde.
-
IR Spectroscopy: Characteristic absorption bands for the O-H stretch of the boronic acid, the C=O stretch of the aldehyde, and C-Cl stretches are expected.
-
Mass Spectrometry: The molecular ion peak (M⁺) should be observable, along with a characteristic isotopic pattern due to the presence of two chlorine atoms.
¹H NMR Spectroscopy
Principle and Application
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. For this compound, ¹H NMR is essential for confirming the substitution pattern of the aromatic ring and the presence of the aldehyde group.
Predicted ¹H NMR Data
The predicted ¹H NMR spectrum of this compound in a solvent like DMSO-d₆ is summarized in Table 1.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.2 | Singlet | 1H | Aldehyde (-CHO) |
| ~8.5 | Broad Singlet | 2H | Boronic acid (-B(OH)₂) |
| ~7.8 | Doublet | 1H | Aromatic (H-4) |
| ~7.6 | Doublet | 1H | Aromatic (H-5) |
Note: Predicted chemical shifts are based on analogous compounds and established substituent effects. Actual values may vary.
Data Interpretation
-
Aldehyde Proton: The proton of the formyl group is expected to appear as a sharp singlet at a downfield chemical shift (around 10.2 ppm) due to the strong deshielding effect of the carbonyl group.
-
Aromatic Protons: The two aromatic protons are in different chemical environments and are expected to appear as doublets due to coupling with each other. The proton at the H-4 position, being ortho to the electron-withdrawing aldehyde group, is predicted to be at a slightly more downfield position compared to the proton at the H-5 position.
-
Boronic Acid Protons: The two hydroxyl protons of the boronic acid group are typically observed as a broad singlet. This signal is often exchangeable with D₂O, meaning it will disappear upon addition of a drop of D₂O to the NMR tube, a useful diagnostic test.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the peaks and determine the chemical shifts relative to the residual solvent peak.
Figure 1: Molecular structure of this compound with proton labeling.
¹³C NMR Spectroscopy
Principle and Application
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule gives a distinct signal, making it a powerful tool for confirming the number of different carbon environments.
Predicted ¹³C NMR Data
The predicted ¹³C NMR spectrum of this compound is presented in Table 2.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~190 | Aldehyde (C=O) |
| ~140 | Aromatic (C-B) |
| ~138 | Aromatic (C-Cl) |
| ~135 | Aromatic (C-CHO) |
| ~132 | Aromatic (C-H) |
| ~130 | Aromatic (C-H) |
| ~128 | Aromatic (C-Cl) |
Note: Predicted chemical shifts are based on established substituent effects and data from similar compounds. Actual values may vary.
Data Interpretation
-
Carbonyl Carbon: The carbon of the aldehyde group is expected to have the most downfield chemical shift (around 190 ppm) due to the strong deshielding effect of the double-bonded oxygen.
-
Aromatic Carbons: The six aromatic carbons are all in unique environments and are therefore expected to give six distinct signals. The carbons directly attached to the electronegative chlorine atoms and the boronic acid group will have their chemical shifts influenced accordingly. The carbon attached to the boronic acid group is often broad due to quadrupolar relaxation of the boron nucleus.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrument Setup: Tune the spectrometer to the ¹³C frequency.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans is typically required compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.
-
Data Processing: Process the data using a Fourier transform, phase correction, and baseline correction. Determine the chemical shifts relative to the solvent peak.
Infrared (IR) Spectroscopy
Principle and Application
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is particularly useful for identifying the presence of specific functional groups.
Predicted IR Data
The predicted key IR absorption bands for this compound are listed in Table 3.
| Predicted Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3500-3200 (broad) | O-H stretch | Boronic acid (-B(OH)₂) |
| ~1700 | C=O stretch | Aldehyde (-CHO) |
| ~1600, ~1470 | C=C stretch | Aromatic ring |
| ~1350 | B-O stretch | Boronic acid |
| ~800 | C-Cl stretch | Aryl chloride |
Data Interpretation
-
O-H Stretch: A broad absorption band in the region of 3500-3200 cm⁻¹ is characteristic of the O-H stretching vibrations of the boronic acid group, with the broadening due to hydrogen bonding.
-
C=O Stretch: A strong, sharp absorption peak around 1700 cm⁻¹ is indicative of the carbonyl (C=O) stretching vibration of the aldehyde group.
-
C-Cl Stretch: The carbon-chlorine stretching vibrations are expected to appear in the fingerprint region, typically around 800 cm⁻¹.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Data Processing: The resulting spectrum of absorbance or transmittance versus wavenumber can be directly interpreted.
Mass Spectrometry (MS)
Principle and Application
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation patterns.
Predicted Mass Spectrum
For this compound, the following features are predicted in the mass spectrum:
-
Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (m/z ≈ 218). Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed. The relative intensities of the M⁺, [M+2]⁺, and [M+4]⁺ peaks will be approximately 9:6:1, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.
-
Major Fragment Ions: Fragmentation may involve the loss of water (-18), the boronic acid group, or the formyl group (-29).
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range.
Figure 2: A generalized workflow for the spectroscopic characterization of a chemical compound.
Conclusion
This technical guide provides a detailed predictive analysis of the spectroscopic data for this compound. The forecasted ¹H NMR, ¹³C NMR, IR, and mass spectra are based on fundamental spectroscopic principles and data from analogous structures. These predictions offer a robust framework for researchers to identify and characterize this versatile synthetic intermediate, facilitating its application in drug discovery and materials science. The provided experimental protocols outline standard procedures for obtaining high-quality spectroscopic data.
References
Due to the absence of specific literature containing the complete experimental data for this compound, this section provides references to general spectroscopic principles and data for related compounds.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- PubChem. Entry for 2,6-Dichlorobenzaldehyde. [Link]
An In-Depth Technical Guide to the NMR Spectroscopy of 2,6-Dichloro-3-formylphenylboronic Acid
Introduction: A Versatile Building Block in Modern Chemistry
2,6-Dichloro-3-formylphenylboronic acid (CAS No. 1218790-87-4) is a highly functionalized organoboron compound of significant interest to researchers in medicinal chemistry and materials science.[1][2] Its structural architecture, featuring a sterically hindered boronic acid moiety flanked by two chlorine atoms and activated by a formyl group, makes it a valuable intermediate for complex molecular synthesis. Boronic acids are renowned for their role in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a cornerstone of modern carbon-carbon bond formation.[3]
This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of this molecule. As a Senior Application Scientist, the focus extends beyond a mere listing of data. We will delve into the causal relationships between the molecule's unique structure and its spectral features, address key analytical challenges such as tautomerism, and provide robust, field-proven protocols for data acquisition. This document is designed to equip researchers, scientists, and drug development professionals with the expertise to confidently identify, characterize, and utilize this important chemical entity.
Structural & Physicochemical Considerations: The Ring-Chain Tautomerism
A critical aspect when analyzing ortho-formylphenylboronic acids is their propensity to exist in a dynamic equilibrium between the open-chain aldehyde form and a cyclic hemiacetal, known as a 3-hydroxybenzoxaborole.[4][5] This ring-chain tautomerism is a solvent-dependent phenomenon that profoundly impacts the resulting NMR spectrum.
The equilibrium is driven by the intramolecular nucleophilic attack of a boronic acid hydroxyl group onto the electrophilic aldehyde carbon. The presence of electron-withdrawing groups, such as the two chlorine atoms in the target molecule, can influence the Lewis acidity of the boron center and affect the position of this equilibrium.[5][6] Consequently, a sample of this compound may yield NMR signals corresponding to one or both tautomers, depending on the analytical conditions (e.g., solvent, temperature, concentration). Understanding this potential duality is paramount for accurate spectral interpretation.
Figure 1: Ring-chain tautomeric equilibrium of this compound.
Predicted ¹H NMR Spectroscopic Analysis
The proton NMR spectrum provides crucial information about the electronic environment of the hydrogen atoms in the molecule. For this compound, we anticipate distinct signals for the aromatic protons, the formyl proton, and the hydroxyl protons of the boronic acid. The chemical shifts are heavily influenced by the anisotropic and inductive effects of the substituents.
Expected Chemical Shifts and Couplings (Open-Chain Form):
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale & Expert Insights |
| -CHO | 9.8 – 10.2 | Singlet (s) | N/A | The formyl proton is highly deshielded due to the electronegativity of the oxygen atom and the anisotropic effect of the carbonyl group. |
| Ar-H (H4) | 7.8 – 8.1 | Doublet (d) | 8-9 | This proton is ortho to the electron-withdrawing formyl group, leading to a downfield shift. It will be coupled to H5. |
| Ar-H (H5) | 7.5 – 7.7 | Doublet (d) | 8-9 | This proton is meta to the formyl group and ortho to a chlorine atom. It is coupled to H4. |
| -B(OH)₂ | 8.0 – 9.0 | Broad Singlet (br s) | N/A | The chemical shift of boronic acid protons is highly variable and depends on solvent, concentration, and water content. These protons readily exchange, leading to a broad signal that may disappear upon D₂O exchange.[7] |
Note on the Cyclic Form: If the cyclic benzoxaborole tautomer is present, the formyl proton signal (~10 ppm) would be replaced by a methine proton signal (-CH(OH)-) at a significantly more upfield position, typically between 6.0 and 6.5 ppm. The aromatic signals would also shift accordingly due to the change in the electronic structure.
Predicted ¹³C NMR Spectroscopic Analysis
The ¹³C NMR spectrum reveals the number of unique carbon environments and provides insight into the carbon skeleton. The interpretation relies on understanding the inductive effects of the electronegative chlorine and oxygen atoms and the resonance effects of the formyl and phenyl groups.
Expected Chemical Shifts (Open-Chain Form):
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale & Expert Insights |
| -C HO | 190 – 195 | The carbonyl carbon of an aldehyde is characteristically found in this highly deshielded region.[3] |
| Ar-C (C3, C-CHO) | 135 – 140 | This carbon is attached to the electron-withdrawing formyl group. |
| Ar-C (C2, C6, C-Cl) | 133 – 138 | These carbons are directly attached to chlorine atoms, causing a downfield shift. |
| Ar-C (C4, C5) | 128 – 132 | Chemical shifts for the protonated aromatic carbons. |
| Ar-C (C1, C-B(OH)₂) | 130 – 135 | The carbon attached to the boron atom often presents a broad signal or may not be observed at all due to quadrupolar relaxation caused by the boron nucleus. This is a common and expected phenomenon.[6] |
The Utility of ¹¹B NMR Spectroscopy
For organoboron compounds, ¹¹B NMR is a powerful and often underutilized tool that provides direct information about the coordination state of the boron atom.[8][9] This technique is exceptionally well-suited to studying the ring-chain tautomerism of this compound.
-
Trigonal Boron (sp²): The open-chain boronic acid form features a trigonal, sp²-hybridized boron atom and is expected to show a relatively broad signal in the range of δ 28-33 ppm .[10]
-
Tetrahedral Boron (sp³): The cyclic benzoxaborole tautomer contains a tetrahedral, sp³-hybridized boron atom. This change in coordination results in a significant upfield shift, with a characteristic signal appearing in the range of δ 5-15 ppm .[8][10]
Observing signals in both regions would provide conclusive evidence of a tautomeric equilibrium in the sample solution.
Experimental Protocol for NMR Analysis
Adherence to a standardized protocol is essential for acquiring high-quality, reproducible NMR data. The following methodology represents a field-proven approach for the analysis of small molecules like this compound.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Transfer the solid to a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆). DMSO-d₆ is often a good starting choice due to its excellent solvating power for polar organic molecules.
-
Cap the tube and gently vortex or sonicate for 30-60 seconds to ensure complete dissolution. Visual inspection should confirm a clear, particulate-free solution.
-
-
Spectrometer Setup & Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak shape.
-
Acquire a standard ¹H NMR spectrum. Typical parameters on a 400 MHz spectrometer would include a 30° pulse angle, an acquisition time of 2-4 seconds, a relaxation delay of 1-2 seconds, and 8-16 scans for good signal-to-noise.
-
Reference the ¹H spectrum to the residual solvent peak (e.g., DMSO-d₆ at δ 2.50 ppm).
-
Acquire a proton-decoupled ¹³C NMR spectrum. This requires a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
Reference the ¹³C spectrum to the solvent signal (e.g., DMSO-d₆ at δ 39.52 ppm).
-
(Optional but Recommended) Acquire a ¹¹B NMR spectrum. This typically requires fewer scans than ¹³C NMR. An external reference standard like BF₃·OEt₂ may be used.
-
Figure 2: Standard workflow for NMR analysis of this compound.
Conclusion
The NMR spectroscopic characterization of this compound is a nuanced task that requires more than simple peak identification. A thorough analysis must account for the strong electronic effects of the dichloro and formyl substituents, which dictate the chemical shifts in both ¹H and ¹³C spectra. Most critically, the potential for ring-chain tautomerism must be considered, as this equilibrium can dominate the observed spectroscopic features. The application of ¹¹B NMR is a highly recommended, expert-level technique to unambiguously determine the coordination state of the boron center and thus provide definitive evidence for the presence of one or both tautomeric forms in solution. By following the detailed protocols and interpretative frameworks presented in this guide, researchers can achieve a comprehensive and accurate structural elucidation of this versatile chemical building block.
References
- Royal Society of Chemistry. (n.d.). 17O NMR studies of boronic acids and their derivatives. RSC Publishing.
- Valenzuela, S. A., Howard, J. R., Park, H. M., Darbha, S., & Anslyn, E. V. (2022). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(22), 15071–15076.
- Luliński, S., Madura, I., Serwatowski, J., & Zachara, J. (2007). A tautomeric equilibrium between functionalized 2-formylphenylboronic acids and corresponding 1,3-dihydro-1,3-dihydroxybenzo[c][10][11]oxaboroles. ResearchGate.
- Valenzuela, S. A., et al. (2022). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. PubMed.
- Anslyn, E. V., et al. (2022). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. ACS Publications.
- Valenzuela, S. A., et al. (2022). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. ResearchGate.
- Luliński, S., et al. (2015). Fluoro-substituted 2-formylphenylboronic acids: Structures, properties and tautomeric equilibria. ResearchGate.
- Bartkowiak, G., Popenda, Ł., Jurga, S., & Schroeder, G. (2015). Electronic Supplementary Information for Synthesis, NMR and mass spectrometric study of ammonioacetohydrazones of formylphenylboronic acids. Royal Society of Chemistry.
- Neto, B. A. D., & da Silva, A. A. T. (2018). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC - PubMed Central.
- Węglarz, M., et al. (2019). Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. MDPI.
- O'Boyle, N. M., et al. (2014). Enumeration of Ring–Chain Tautomers Based on SMIRKS Rules. PMC - NIH.
- Claramunt, R. M., et al. (2006). The Use of NMR Spectroscopy to Study Tautomerism. ResearchGate.
- Coles, S. J., et al. (2015). Crystal structure of (2′,3,6′-trichlorobiphenyl-2-yl)boronic acid tetrahydrofuran monosolvate. ResearchGate.
- Neto, B. A. D., & da Silva, A. A. T. (2018). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC - PubMed Central.
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2,6-Dichloro-3-formylphenylboronic acid solubility
An In-Depth Technical Guide to the Solubility of 2,6-Dichloro-3-formylphenylboronic Acid
Abstract
This compound is a highly functionalized building block of significant interest in medicinal chemistry and materials science. Its utility in synthetic applications, particularly in palladium-catalyzed cross-coupling reactions, is contingent upon a thorough understanding of its physicochemical properties, with solubility being paramount. This guide provides a comprehensive analysis of the theoretical and practical aspects governing the solubility of this compound. While specific quantitative solubility data for this compound is not extensively documented in public literature, this paper establishes a robust framework for its prediction and experimental determination. We delve into the molecular factors influencing its solubility, the critical role of the boronic acid-boroxine equilibrium, and provide detailed, field-proven protocols for accurate solubility measurement. This document is intended to serve as an essential resource for researchers, chemists, and formulation scientists engaged in the development of novel therapeutics and materials.
Theoretical Framework for Solubility
The solubility of an active pharmaceutical ingredient (API) or synthetic intermediate is a critical attribute that influences reaction kinetics, purification strategies, and bioavailability.[1] For this compound, its solubility is a complex interplay of its structural features and its interaction with the solvent environment.
Influence of Molecular Structure and Substituents
The solubility profile is dictated by the energy required to overcome the crystal lattice forces of the solid and the energy released upon solvation of the molecule. The structure of this compound presents several key features:
-
Aromatic Ring: The core phenyl ring provides a hydrophobic character.
-
Boronic Acid Moiety (-B(OH)₂): This functional group is polar and capable of acting as both a hydrogen bond donor and acceptor, contributing to solubility in polar solvents. It is also a weak Lewis acid.
-
Formyl Group (-CHO): The aldehyde is a polar, electron-withdrawing group that can act as a hydrogen bond acceptor.
-
Dichloro Substitution: The two chlorine atoms are electron-withdrawing and increase the molecule's lipophilicity. Their ortho-positioning relative to the boronic acid can introduce steric effects that may influence intermolecular interactions and crystal packing.
The combination of strong electron-withdrawing groups (chloro and formyl) is expected to significantly impact the acidity of the boronic acid and the overall electronic distribution of the molecule, thereby affecting its interactions with solvent molecules.[2]
The Critical Boronic Acid-Boroxine Equilibrium
A defining characteristic of boronic acids is their propensity to undergo reversible dehydration to form a cyclic trimeric anhydride known as a boroxine.[3][4] This equilibrium is a crucial, and often complicating, factor in solubility determination.[5][6]
3 R-B(OH)₂ ⇌ (R-BO)₃ + 3 H₂O (Boronic Acid)(Boroxine)
The boroxine is significantly less polar and more hydrophobic than its corresponding monomeric acid. Consequently, the position of this equilibrium, which is highly dependent on the solvent, temperature, and the presence of water, will directly impact the measured solubility.[4][7] For instance, in non-polar, aprotic solvents, the equilibrium may favor the boroxine, while in protic or aqueous-miscible solvents, the monomeric acid form is more prevalent. Any experimental determination of solubility must account for this equilibrium, as one may inadvertently measure the solubility of a mixture of species.[4]
Caption: Reversible equilibrium between boronic acid and its boroxine anhydride.
Predicted Solubility Profile
While quantitative data is scarce, a qualitative solubility profile for this compound can be predicted based on the behavior of analogous compounds like phenylboronic acid and other substituted arylboronic acids.[8][9][10] The presence of polar formyl and boronic acid groups suggests solubility in polar organic solvents, while the chlorinated phenyl ring indicates some solubility in less polar environments.
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Examples | Predicted Solubility | Rationale & Causality |
| Ethers | Tetrahydrofuran (THF), 1,4-Dioxane | High | Ethers are effective hydrogen bond acceptors that can solvate the hydroxyl groups of the boronic acid. THF is a common solvent for Suzuki-Miyaura reactions, underscoring the good solubility of many boronic acids in this medium.[4][9] |
| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | High | Similar to ethers, ketones are polar aprotic solvents with strong hydrogen bond accepting capabilities, leading to favorable solvation.[8][9] |
| Alcohols | Methanol, Ethanol, Isopropanol | Moderate to High | Alcohols are polar protic solvents that can engage in extensive hydrogen bonding. However, they can also react with boronic acids to form boronate esters, which could complicate analysis but generally enhances solubility. |
| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Moderate | The two chlorine substituents on the phenyl ring increase the compound's compatibility with chlorinated solvents. Phenylboronic acid itself shows moderate solubility in chloroform.[9] |
| Aromatic Hydrocarbons | Toluene, Xylene | Low | These nonpolar solvents are generally poor at solvating the highly polar boronic acid and formyl functionalities. |
| Aliphatic Hydrocarbons | Hexanes, Heptane | Very Low / Insoluble | The significant polarity mismatch between the solute and these nonpolar solvents results in minimal solubility. These are often used as anti-solvents for precipitation and purification.[10] |
| Aqueous Systems | Water, Buffers | Low (pH-dependent) | The hydrophobic chlorinated ring limits water solubility. However, as a weak acid, its solubility is expected to increase significantly at pH values above its pKa as the anionic boronate species is formed.[11][12] Complexation with polyols like mannitol can also dramatically increase aqueous solubility by forming more soluble boronate esters.[11] |
Experimental Protocol for Thermodynamic Solubility Determination
To generate reliable and reproducible data, a robust experimental protocol is essential. The equilibrium shake-flask method is the gold standard for determining thermodynamic solubility.[1][12] The following protocol is designed as a self-validating system to ensure data integrity.
The Shake-Flask Method: A Step-by-Step Workflow
This method measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound at a controlled temperature.[1]
Step 1: Sample Preparation
-
Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed, inert vial (e.g., glass HPLC vial).
-
Causality: Using an excess of solid is critical to ensure that equilibrium is established between the dissolved and undissolved states. The presence of solid material at the end of the experiment is visual confirmation that a saturated solution was achieved.
Step 2: Equilibration
-
Agitate the suspension at a constant, controlled temperature (e.g., 25 °C) using a shaker, orbital mixer, or stir plate for a defined period (typically 24-48 hours).
-
Causality: Prolonged agitation is necessary to ensure the system reaches thermodynamic equilibrium. Insufficient time can lead to an underestimation of solubility. Temperature control is paramount as solubility is temperature-dependent.[12]
Step 3: Phase Separation
-
After equilibration, cease agitation and allow the suspension to settle.
-
Separate the saturated liquid phase from the undissolved solid. This is a critical step and can be achieved via:
-
Centrifugation: Pellet the excess solid.
-
Filtration: Use a chemically inert syringe filter (e.g., PTFE or PVDF) with a small pore size (e.g., 0.22 µm) to remove fine particulates.
-
-
Causality: Incomplete phase separation is a major source of error, leading to artificially high solubility values due to the presence of suspended solid particles in the sample taken for analysis.
Step 4: Sample Dilution and Analysis
-
Carefully take a precise aliquot of the clear supernatant (the saturated solution).
-
Dilute the aliquot with a known volume of a suitable solvent (often the mobile phase for HPLC) to a concentration within the calibrated range of the analytical instrument.
-
Determine the concentration of the diluted sample using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Causality: HPLC-UV is the preferred analytical technique because of its specificity and sensitivity. It allows for the accurate quantification of the target compound and can distinguish it from potential impurities or the boroxine anhydride, which may have a different retention time and UV response.[13]
Step 5: Calculation
-
Calculate the original concentration in the saturated solution by applying the dilution factor. The result is the thermodynamic solubility, typically expressed in mg/mL or µg/mL.
Caption: Workflow for the Shake-Flask Thermodynamic Solubility Protocol.
Conclusion
While direct, published quantitative solubility data for this compound is limited, a robust scientific framework allows for its confident prediction and determination. The solubility is governed by a balance of its polar functional groups and the lipophilic, halogenated aromatic core. The dynamic equilibrium between the boronic acid and its less-soluble boroxine anhydride is a critical consideration that must be managed during experimental work. For drug development professionals and synthetic chemists, the shake-flask method coupled with HPLC-UV analysis represents the definitive approach for obtaining accurate thermodynamic solubility data. This information is indispensable for optimizing reaction conditions, designing effective purification strategies, and developing viable formulations.
References
- Avdeef, A. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. [Link not available from search, but concept widely established]
- Dąbrowski, M., et al. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents.
- Glomme, A., & Steffansen, B. (2011). Methods to determine kinetic solubility with higher sensitivity. American Pharmaceutical Review. [Link]
- Iwasawa, T., et al. (2011). Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution.
- Karagianni, A., et al. (2018). A review of methods for solubility determination in biopharmaceutical drug characterisation. Journal of Pharmaceutical and Biomedical Analysis.
- Miller, M. A., et al. (2007). Physical and Chemical Properties of Boronic Acids: Formulation Implications. University of Kansas ScholarWorks. [Link]
- Persson, A. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
- ResearchGate. (n.d.). Solubility of investigated compounds in water. Phenylboronic acid... [Diagram]. [Link]
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- Westcott, S. A., et al. (2020). The Boroxine-Boronic Acid Equilibrium. Journal of the American Chemical Society. [Link]
- University of Edinburgh Research Explorer. (2020). The Boroxine–Boronic Acid Equilibrium. [Link]
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- Westcott, S. A., et al. (2020). The Boroxine–Boronic Acid Equilibrium. University of Edinburgh Research Explorer. [Link]
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A Technical Guide to the Stability and Storage of 2,6-Dichloro-3-formylphenylboronic Acid
This guide provides an in-depth technical overview of the critical aspects concerning the stability and appropriate storage of 2,6-dichloro-3-formylphenylboronic acid. Designed for researchers, scientists, and professionals in drug development, this document synthesizes chemical principles with practical, field-proven insights to ensure the long-term integrity of this valuable reagent.
Chemical Profile and Intrinsic Stability Considerations
This compound is a highly functionalized building block, pivotal in the synthesis of complex organic molecules. Its utility is intrinsically linked to its purity and stability. The molecule's structure, featuring a boronic acid moiety flanked by two chlorine atoms and an adjacent formyl group, presents a unique set of stability challenges.
The electron-withdrawing nature of the two chlorine atoms and the formyl group significantly influences the reactivity of the C-B bond. This electronic environment can render the boronic acid susceptible to specific degradation pathways, which must be mitigated through careful handling and storage.
Key Factors Influencing Stability
The long-term stability of this compound is predominantly influenced by environmental factors such as moisture, temperature, light, and oxygen. Understanding the mechanistic basis of degradation is crucial for developing effective storage and handling protocols.
Moisture and Protodeboronation
One of the most common degradation pathways for arylboronic acids is protodeboronation, a process where the boronic acid group is replaced by a hydrogen atom. This reaction is often facilitated by moisture and can be catalyzed by acids or bases.[1][2] For highly electron-deficient arenes, such as this compound, protodeboronation can proceed via a transient aryl anionoid pathway.[1][2]
The presence of water can hydrolyze the C-B bond, leading to the formation of 2,6-dichloro-3-formylbenzene and boric acid, thereby reducing the purity and efficacy of the reagent in subsequent reactions.[1][2]
Oxidation
Arylboronic acids are susceptible to oxidation, which can convert the boronic acid to a phenol.[2] This process can be initiated by atmospheric oxygen and may be accelerated by the presence of metal catalysts or exposure to light. The oxidation of this compound would yield 2,6-dichloro-3-formylphenol, an impurity that can complicate purification and impact reaction outcomes.
Formation of Anhydrides (Boroxines)
In the solid state, boronic acids can undergo intermolecular dehydration to form cyclic anhydrides known as boroxines.[3] While this process is often reversible upon dissolution in appropriate solvents, the formation of boroxines can affect the solubility and reactivity of the material. The presence of varying amounts of anhydrides is a common observation for many boronic acids.[4]
Recommended Storage and Handling Protocols
To ensure the long-term stability and purity of this compound, the following storage and handling protocols are recommended. These protocols are designed to mitigate the risks of protodeboronation, oxidation, and anhydride formation.
| Parameter | Recommendation | Rationale |
| Temperature | Store at 2-8 °C. | Low temperatures slow down the rates of chemical degradation reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes exposure to atmospheric oxygen and moisture, thereby inhibiting oxidation and hydrolysis. |
| Moisture | Keep in a tightly sealed container in a dry environment.[5] | Prevents hydrolysis of the boronic acid and subsequent protodeboronation. |
| Light | Protect from light.[6] | Light can catalyze oxidative degradation pathways. |
Handling Procedures:
-
Always handle the compound in a well-ventilated area or a fume hood to avoid inhalation of dust.[5]
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[5][6]
-
When not in use, ensure the container is tightly sealed and stored under the recommended conditions.
-
For weighing and transferring, it is advisable to work quickly to minimize exposure to the atmosphere. For highly sensitive applications, handling in a glovebox is recommended.
Stability Assessment: Methodologies and Workflows
Regular assessment of the purity of this compound is critical to ensure reliable experimental outcomes. The following section outlines a robust workflow for stability testing.
Visual Inspection
A simple yet effective initial assessment involves the visual inspection of the material. Any change in color (e.g., from off-white to yellow or brown) or physical state (e.g., clumping) can be an indicator of degradation.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) is a powerful technique for quantifying the purity of boronic acids and detecting degradation products.[3][7][8]
Experimental Protocol: RP-HPLC Purity Assay
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve the sample in a suitable diluent (e.g., acetonitrile/water mixture) to a final concentration of 0.1 mg/mL. Use of an aprotic diluent may be necessary to prevent degradation during analysis.[9]
-
-
Chromatographic Conditions:
-
Data Analysis:
-
Integrate the peak areas of the main component and any impurities.
-
Calculate the purity as the percentage of the main peak area relative to the total peak area.
-
Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy can be used to confirm the structure of the boronic acid and to detect the presence of degradation products such as the protodeboronated species (2,6-dichloro-3-formylbenzene). The disappearance of the B(OH)₂ proton signal and changes in the aromatic region can indicate degradation.
Visualization of Degradation Pathways and Experimental Workflow
To further elucidate the concepts discussed, the following diagrams illustrate the primary degradation pathways and a typical experimental workflow for stability assessment.
Caption: Primary degradation pathways for this compound.
Caption: Experimental workflow for assessing the stability of this compound.
Conclusion
The stability of this compound is paramount for its successful application in research and development. By understanding the intrinsic chemical properties and the influence of environmental factors, researchers can implement robust storage and handling protocols to preserve the integrity of this valuable reagent. Adherence to the recommendations outlined in this guide will help to ensure consistent and reliable results in synthetic applications.
References
- In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion-
- In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface.
- SAFETY DATA SHEET - 3-Formylphenylboronic acid. Fisher Scientific.
- SAFETY DATA SHEET - (2-Formylphenyl)boronic acid. Sigma-Aldrich.
- Catabolism of Arylboronic Acids by Arthrobacter nicotinovorans Strain PBA.
- A Comparative Guide to HPLC Analysis for Purity Assessment of 8-Quinolineboronic Acid Products. Benchchem.
- SAFETY DATA SHEET - 4-Formylphenylboronic Acid (contains varying amounts of Anhydride). TCI EUROPE N.V.
- Strategies for the analysis of highly reactive pinacolboron
- SAFETY DATA SHEET - 3-Formylphenylboronic acid. Thermo Fisher Scientific.
- SAFETY DATA SHEET - 4-Benzyloxy-2-formylphenylboronic Acid (contains varying amounts of Anhydride). CymitQuimica.
- Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2).
- A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry.
- Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. American Chemical Society.
- A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Royal Society of Chemistry.
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A Technical Guide to the Purity Analysis of 2,6-Dichloro-3-formylphenylboronic acid: A Critical Intermediate in Drug Development
Foreword: The Imperative of Purity in Pharmaceutical Synthesis
In the landscape of modern drug discovery and development, the molecular integrity of chemical intermediates is not merely a quality metric but a cornerstone of safety and efficacy. 2,6-Dichloro-3-formylphenylboronic acid, a highly functionalized building block, is pivotal in the synthesis of complex pharmaceutical agents, often through robust carbon-carbon bond-forming reactions like the Suzuki-Miyaura coupling. Its trifunctional nature—a boronic acid for coupling, an aldehyde for further derivatization, and a dichlorinated ring influencing steric and electronic properties—makes it invaluable. However, this same complexity presents significant analytical challenges. Even trace impurities can poison catalysts, generate unwanted side products, and compromise the safety profile of the final Active Pharmaceutical Ingredient (API).[1] This guide provides a comprehensive framework for the rigorous purity analysis of this compound, ensuring its suitability for use in demanding pharmaceutical applications.
Understanding the Analyte: Physicochemical Properties and Inherent Instabilities
This compound (CAS No. 1218790-87-4) is a solid material whose stability and reactivity are dictated by its constituent functional groups.
-
The Boronic Acid Moiety: This group is susceptible to dehydration, particularly under thermal stress or in non-polar solvents, to form a cyclic trimeric anhydride known as a boroxine .[2] While this process is often reversible, the presence of both the monomeric acid and the boroxine can complicate chromatographic analysis and quantification.
-
The Aldehyde Group: The formyl group is prone to oxidation, which can lead to the corresponding carboxylic acid impurity. Its reactivity also means it can exist in equilibrium with a cyclic lactol form, a 3-hydroxybenzoxaborole, a phenomenon observed in other 2-formylphenylboronic acids.[3]
-
The Dichlorinated Phenyl Ring: The two chlorine atoms create significant steric hindrance around the boronic acid group and influence the electronic nature of the ring, which can affect chromatographic retention and mass spectrometric fragmentation.
A thorough understanding of these properties is the first step in developing a robust analytical strategy that can accurately identify and quantify the target molecule and its potential degradants and process-related impurities.
Strategic Impurity Profiling: Anticipating and Identifying Contaminants
A self-validating analytical approach must be built upon a logical assessment of potential impurities derived from the synthetic route and degradation pathways.
Process-Related Impurities
The synthesis of this compound typically involves the borylation of a di-chlorinated aromatic precursor. A common synthetic route starts from 2,6-dichlorotoluene, which is oxidized to 2,6-dichlorobenzaldehyde.[4] This aldehyde is then halogenated (e.g., brominated) and subsequently converted to the boronic acid via lithium-halogen exchange and reaction with a borate ester.[5][6]
Based on this, key process-related impurities to monitor include:
-
Starting Materials:
-
2,6-Dichlorobenzaldehyde (CAS: 83-38-5)
-
1-Bromo-2,6-dichloro-3-methylbenzene or similar halogenated precursors.
-
-
Isomeric Impurities:
-
Isomers of dichlorobenzaldehyde (e.g., 2,4-dichloro, 3,5-dichloro).
-
Positional isomers of the final product, such as 2,6-Dichloro-4-formylphenylboronic acid.
-
-
Byproducts of Borylation:
-
Homocoupling products of the organometallic intermediate.
-
Protodeboronation product (replacement of the B(OH)₂ group with hydrogen), yielding 2,6-dichlorobenzaldehyde.
-
Degradation Products and Inherent Impurities
-
(2,6-Dichloro-3-formylphenyl)boroxine: The trimeric anhydride formed via dehydration.
-
2,6-Dichloro-3-carboxy-phenylboronic acid: The product of aldehyde oxidation.
-
Phenolic Impurities: Formed by the oxidation of the carbon-boron bond, a known degradation pathway for arylboronic acids.[7][8]
The following diagram illustrates the logical flow of identifying potential impurities.
Caption: Logical workflow for identifying potential impurities.
Orthogonal Analytical Methodologies: A Multi-faceted Approach to Purity Verification
No single analytical technique can provide a complete purity profile. An orthogonal approach, employing multiple methods with different separation and detection principles, is essential for a comprehensive and trustworthy analysis.
High-Performance Liquid Chromatography (HPLC) for Separation and Quantification
Reversed-phase HPLC (RP-HPLC) is the primary technique for purity assessment, capable of separating the main component from its structurally similar impurities.
Causality Behind Method Choices: The polarity of this compound and its potential impurities necessitates a reversed-phase approach. A C18 stationary phase is a robust starting point due to its versatility.[9] The mobile phase composition is critical; an acidic pH is generally preferred to suppress the ionization of the boronic acid's hydroxyl groups, leading to better peak shape and retention. The presence of both polar (carboxylic acid) and less polar (unreacted precursors) impurities requires a gradient elution to achieve adequate separation within a reasonable timeframe.
Experimental Protocol: Stability-Indicating RP-HPLC Method
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV detector.
-
Column: A C18 column (e.g., Waters XBridge™ C18, 4.6 x 150 mm, 3.5 µm) is recommended for its stability across a wide pH range.[9]
-
Mobile Phase:
-
A: 0.1% Phosphoric Acid in Water.
-
B: Acetonitrile.
-
-
Gradient Elution:
Time (min) % A % B 0.0 95 5 20.0 5 95 25.0 5 95 25.1 95 5 | 30.0 | 95 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: PDA detection at 220 nm and 254 nm. The full spectrum should be recorded for peak purity analysis.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of Acetonitrile and Water to a concentration of approximately 0.5 mg/mL.
Data Presentation: Typical Chromatographic Parameters
| Parameter | Typical Value | Rationale |
| Column | C18, 4.6 x 150 mm, 3.5 µm | Provides good retention and resolution for aromatic compounds. |
| Mobile Phase A | 0.1% H₃PO₄ in H₂O | Suppresses ionization of the boronic acid, improving peak shape. |
| Mobile Phase B | Acetonitrile | Strong organic solvent for eluting hydrophobic impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure. |
| Detection Wavelength | 220 nm & 254 nm | 220 nm for general detection of organic molecules; 254 nm for aromatic compounds. |
| Injection Volume | 5 µL | A small volume to prevent column overloading and peak distortion. |
The following diagram illustrates the HPLC workflow.
Caption: High-level workflow for HPLC purity analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification
LC-MS is indispensable for the structural confirmation of the main peak and the identification of unknown impurities. A highly sensitive LC-MS/MS method can also be developed for quantifying trace-level impurities.[4][10]
Causality Behind Method Choices: Electrospray ionization (ESI) in negative ion mode is highly effective for boronic acids, as they readily deprotonate to form a [M-H]⁻ ion. The presence of two chlorine atoms will produce a characteristic isotopic pattern (M, M+2, M+4) in the mass spectrum, which is a powerful tool for confirming the presence of dichlorinated species.[11]
Experimental Protocol: LC-MS for Impurity Identification
-
LC System: Utilize the same HPLC method as described above to ensure chromatographic correlation.
-
Mass Spectrometer: A high-resolution mass spectrometer (HRMS) such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap is preferred for accurate mass measurements.
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode.
-
Scan Range: m/z 100-1000.
-
Data Analysis: Extract ion chromatograms for the theoretical masses of expected impurities. The accurate mass data should be used to propose elemental compositions for unknown peaks. The isotopic pattern for two chlorine atoms (approximate ratio of 100:65:10 for M:M+2:M+4) should be used as a diagnostic filter.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Quantification
NMR provides definitive structural information and can be used for quantitative analysis (qNMR) without the need for reference standards for every impurity. ¹H, ¹³C, and ¹¹B NMR should all be employed.
Causality Behind Method Choices:
-
¹H NMR: Provides information on the number and environment of protons. The aldehyde proton will have a characteristic downfield shift. Aromatic protons will show splitting patterns indicative of the substitution on the ring.
-
¹³C NMR: Confirms the carbon skeleton and the presence of key functional groups (aldehyde carbonyl, carbons attached to boron and chlorine).
-
¹¹B NMR: This is a specific and highly informative technique for boronic acids. The chemical shift is sensitive to the hybridization state of the boron atom. Tricoordinate sp² boronic acids typically resonate around +27 to +33 ppm, while tetracoordinate sp³ boronate species (formed in the presence of Lewis bases or at high pH) resonate further upfield, between +4 and +13 ppm.[7] The boroxine anhydride will appear at a slightly lower field (~33 ppm) than the corresponding acid.[12]
Experimental Protocol: NMR Analysis
-
Instrumentation: NMR spectrometer operating at a minimum of 400 MHz for ¹H.
-
Solvent: DMSO-d₆ is a suitable solvent as it will dissolve the compound and its likely impurities.
-
Experiments:
-
¹H NMR: Standard proton experiment.
-
¹³C{¹H} NMR: Proton-decoupled carbon experiment.
-
¹¹B NMR: Boron experiment, using a boron-free probe or a background subtraction method.
-
-
Quantitative NMR (qNMR): For quantification, a certified internal standard with a known purity (e.g., maleic anhydride) is added in a precise amount to a precisely weighed sample. The purity of the analyte can be calculated by comparing the integral of a known analyte signal to the integral of a known standard signal.
Data Presentation: Expected NMR Chemical Shifts
| Nucleus | Functional Group | Expected Chemical Shift (ppm) | Notes |
| ¹H | Aldehyde (-CHO) | ~10.0 - 10.5 | A sharp singlet. |
| ¹H | Aromatic (Ar-H) | ~7.5 - 8.5 | Splitting patterns will depend on the precise coupling constants. |
| ¹H | Boronic Acid (-B(OH)₂) | Broad, ~8.0 - 9.0 | Often exchanges with residual water in the solvent; may be very broad or not observed. |
| ¹³C | Aldehyde Carbonyl (C=O) | ~190 - 195 | |
| ¹³C | Carbon-Boron (C-B) | ~130 - 140 | Often a broad signal due to quadrupolar relaxation of the boron nucleus. |
| ¹³C | Carbon-Chlorine (C-Cl) | ~130 - 145 | |
| ¹¹B | Boronic Acid (sp²) | +28 to +32 | A relatively broad signal. |
| ¹¹B | Boroxine (sp²) | +31 to +34 | Slightly downfield from the monomeric acid. |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
GC-MS is an excellent complementary technique for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents or unreacted, less polar starting materials like 2,6-dichlorobenzaldehyde.[13][14]
Causality Behind Method Choices: While the boronic acid itself is not volatile, key precursors are. GC offers superior resolving power for isomeric impurities compared to HPLC.[15] A non-polar column like a DB-5ms or HP-5ms is suitable for separating halogenated aromatic compounds.
Experimental Protocol: GC-MS Analysis
-
Instrumentation: GC system coupled to a Mass Spectrometer (preferably with an Electron Ionization source).
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (e.g., DB-5ms).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min.
-
Injector: Split/splitless, 250 °C.
-
MS Detector: Scan range m/z 40-450.
Method Validation: Ensuring Trustworthiness and Compliance
All analytical methods used for purity testing in a regulated environment must be validated according to ICH Q2(R2) guidelines to demonstrate they are fit for purpose.[2][16]
Key Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is demonstrated through forced degradation studies (acid, base, oxidation, thermal, and photolytic stress) and by spiking the sample with known impurities.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentration levels should be used.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results to the true value. This is typically assessed by spiking a placebo with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, 120% of the nominal concentration).
-
Precision: Assessed at three levels: repeatability (intra-assay precision), intermediate precision (inter-assay precision, different days, analysts, or equipment), and reproducibility (between-laboratory precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH of mobile phase, column temperature, flow rate).
The interrelationship of these validation parameters ensures a robust and reliable analytical system.
Caption: Interconnected pillars of analytical method validation.
Conclusion: A Framework for Assured Quality
The purity analysis of this compound is a complex but manageable task that is critical for ensuring the quality and safety of pharmaceutical products. A successful strategy is not based on a single measurement but on a holistic and orthogonal approach. By combining the high resolving power of chromatography (HPLC and GC) with the definitive structural information from mass spectrometry and multi-nuclear NMR, a comprehensive and trustworthy purity profile can be established. This framework, grounded in a scientific understanding of the molecule's potential impurities and validated according to international guidelines, provides researchers and drug development professionals with a self-validating system to ensure that this critical intermediate meets the exacting standards required for the synthesis of modern medicines.
References
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- 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. ACS Publications.
- A Facile Hydroxylation of Arylboronic Acids Mediated by Sodium Ascorbate. MDPI.
- Quantitation of boronic acids at pg/mL levels of sensitivity. SCIEX.
- Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters Corporation.
- Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. Waters Corporation.
- Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts.
- ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma.
- ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency.
- The Importance of Purity in Organic Synthesis Intermediates: A Focus on Boronic Acids. Self-published.
- Separation of Benzaldehyde, 3-amino- on Newcrom R1 HPLC column. SIELC Technologies.
- Validation of Analytical Procedures Q2(R2). ICH.
- A sensitive, rapid and highly efficient low thermal mass (LTM GC) method has been developed for the separation and quantitative determination of 10 isomers of bromofluoro benzaldehyde. Royal Society of Chemistry.
- 2,6-Dichlorobenzaldehyde. Wikipedia.
- Method for producing formylphenylboronic acids. Google Patents.
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC - PubMed Central.
- Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol - Supporting Information. University of Oldenburg.
- Does any one have a general idea about Boronic acids HPLC methods? ResearchGate.
- 1 H, 11 B and 19 F NMR chemical shifts of the title compound in various solvents. ResearchGate.
- Exploring 2,6-Dichlorobenzaldehyde: Properties and Applications. Self-published.
- Development and Validation of a Stability Indicating HPLC Method for the Determination of Buprenorphine in Transdermal Patch. Journal of Food and Drug Analysis.
- 11B NMR Chemical Shifts. San Diego State University.
- Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. MDPI.
- ortho-Formylation of phenols. Organic Syntheses.
- A New stability indicating Method Development and Validation of liquid chromatography for the estimation of Ribociclib in pharmaceutical formulation. YMER.
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Commercial availability of 2,6-Dichloro-3-formylphenylboronic acid
An In-depth Technical Guide to 2,6-Dichloro-3-formylphenylboronic acid for Advanced Research and Development
Authored by a Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on the strategic sourcing, handling, and application of this compound (CAS No. 1218790-87-4). The content herein is curated to provide not only procedural steps but also the underlying scientific rationale to empower effective and innovative research.
Introduction: A Versatile Building Block in Modern Synthesis
This compound is a bifunctional aromatic building block of significant interest in medicinal chemistry and organic synthesis. Its structure is characterized by a phenyl ring substituted with a boronic acid group, a formyl (aldehyde) group, and two chlorine atoms. This unique combination of functional groups offers multiple reaction sites, making it a highly valuable intermediate for constructing complex molecular architectures.
The boronic acid moiety is a cornerstone of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds. The aldehyde group serves as a versatile handle for a wide array of transformations, including reductive amination, Wittig reactions, and condensations. The dichlorinated core provides steric and electronic influence that can be exploited to fine-tune the properties of target molecules, such as metabolic stability or binding affinity. Boronic acids, in general, have seen a surge in interest following the success of drugs like Bortezomib (Velcade), highlighting their role as key pharmacophores and synthetic intermediates.[1][2]
Key Compound Identifiers:
-
Chemical Name: (2,6-Dichloro-3-formylphenyl)boronic acid
-
Molecular Formula: C₇H₅BCl₂O₃
-
Molecular Weight: 218.83 g/mol
Commercial Availability and Sourcing
The accessibility of high-purity starting materials is critical for reproducible research. This compound is available from several specialized chemical suppliers. When selecting a vendor, researchers should consider not only the price but also the reported purity, available quantities, and the quality of supporting documentation like Certificates of Analysis (CoA).
Below is a comparative summary of representative commercial suppliers. Purity levels are typically high (≥95-99%), which is suitable for most synthetic applications, including sensitive catalytic reactions.
| Supplier | CAS Number | Reported Purity | Available Pack Sizes |
| Chiralen | 1218790-87-4 | 99%[3] | 1g and larger quantities available |
| BLDpharm | 919355-48-9* | Varies | Custom and pre-packaged sizes |
| ChemUniverse | 851756-54-2** | 97% | 250mg, 1g, 5g[5] |
| ChemicalBook | 1218790-87-4 | Varies by listing | Varies by supplier[4] |
*Note: BLDpharm lists the 2,5-dichloro isomer under CAS 919355-48-9.[6] Researchers must ensure they are sourcing the correct 2,6-dichloro isomer. **Note: ChemUniverse lists the 2,6-dichloro-3-methyl analog.[5] This highlights the importance of verifying the exact structure and CAS number when ordering.
Physicochemical Properties, Safe Handling, and Storage
Understanding the compound's properties is essential for its safe and effective use. While a specific safety data sheet (SDS) for this exact compound was not retrieved, data from closely related formylphenylboronic acids provides authoritative guidance.[7][8]
Physicochemical Data:
-
Appearance: Typically an off-white to pale yellow solid powder.
-
Storage: Recommended storage temperature is 2-8°C under an inert atmosphere (e.g., Argon or Nitrogen).[3] Boronic acids are often sensitive to moisture and air, which can lead to dehydration and the formation of boroxine anhydrides.
Handling and Safety Precautions:
-
Hazard Statements: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[8]
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[7]
-
Handling Procedures: Minimize dust generation and accumulation.[8] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
-
Spill Management: In case of a spill, sweep up the solid material, avoiding dust generation, and place it in a suitable container for disposal.[8]
Synthesis and Reactivity Insights
General Synthesis Routes: Formylphenylboronic acids are typically synthesized from the corresponding halo-aromatic aldehydes. Common methods involve:
-
Lithiation/Borylation: Reaction of a protected halo-benzaldehyde with an organolithium reagent (like n-butyllithium) at low temperatures, followed by quenching with a trialkyl borate (e.g., triisopropyl borate) and subsequent acidic workup.[9][10]
-
Grignard Reaction: Formation of a Grignard reagent from the halo-aromatic, followed by reaction with a trialkyl borate.[9]
The presence of the three distinct functional groups on this compound dictates its reactivity, making it a powerful tool for building molecular complexity in a controlled, stepwise manner.
Caption: Reactivity pathways of the title compound.
Application Spotlight: Suzuki-Miyaura Cross-Coupling
The most prominent application of this reagent is in Suzuki-Miyaura cross-coupling reactions. This reaction is a cornerstone of modern drug discovery for its reliability and functional group tolerance in creating biaryl structures. The boronic acid serves as the organoboron component, which couples with an aryl or vinyl halide/triflate in the presence of a palladium catalyst and a base.
Causality in Protocol Design:
-
Catalyst Choice: A palladium(0) source is required. Pd(PPh₃)₄ or a combination of Pd(OAc)₂ with a phosphine ligand like SPhos or XPhos is common. The choice of ligand is crucial for stabilizing the catalyst and facilitating the catalytic cycle.
-
Base Selection: A base (e.g., K₂CO₃, Cs₂CO₃) is essential for the transmetalation step, activating the boronic acid by forming a more nucleophilic boronate species.
-
Solvent System: A mixture of an organic solvent (like Dioxane, Toluene, or DME) and water is often used. Water helps to dissolve the inorganic base, while the organic solvent dissolves the coupling partners and catalyst.
Experimental Protocol: Synthesis of a Biaryl Aldehyde via Suzuki Coupling
This protocol provides a robust, self-validating method for coupling this compound with a generic aryl bromide.
Objective: To synthesize 2',6'-Dichloro-3'-formyl-[1,1'-biphenyl]-4-carbonitrile from this compound and 4-bromobenzonitrile.
Materials:
-
This compound (1.0 eq)
-
4-Bromobenzonitrile (1.05 eq)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 eq)
-
SPhos (0.04 eq)
-
Potassium Carbonate (K₂CO₃) (3.0 eq)
-
1,4-Dioxane
-
Deionized Water
-
Ethyl Acetate
-
Brine
Step-by-Step Methodology:
-
Reagent Preparation: To a flame-dried Schlenk flask, add this compound, 4-bromobenzonitrile, Pd(OAc)₂, SPhos, and K₂CO₃.
-
Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes. This step is critical as the Pd(0) species in the catalytic cycle is oxygen-sensitive.
-
Solvent Addition: Add 1,4-Dioxane and water (typically a 4:1 to 5:1 ratio) via syringe. The solution should be thoroughly degassed by bubbling argon through it for another 10 minutes.
-
Reaction Execution: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Workup & Extraction: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer. Wash the organic layer sequentially with water and then brine. The brine wash helps to remove residual water from the organic phase.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure biaryl product.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Conclusion
This compound stands out as a strategic and versatile reagent for the synthesis of novel chemical entities. Its commercial availability from reputable suppliers allows for its direct integration into research pipelines. By understanding its reactivity, handling requirements, and the rationale behind its application in powerful synthetic methods like the Suzuki-Miyaura coupling, researchers can fully leverage its potential to accelerate the discovery and development of next-generation pharmaceuticals and advanced materials.
References
- Process for preparing highly pure formylphenylboronic acids.
- Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. Research Square. [Link]
- Material Safety Data Sheet - 3-Formylphenylboronic acid. Cole-Parmer. [Link]
- Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. MDPI. [Link]
- 2,6-DICHLORO-3-METHYLPHENYLBORONIC ACID. ChemUniverse. [Link]
- Method for producing formylphenylboronic acids.
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
- Design and discovery of boronic acid drugs. PubMed. [Link]
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- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. This compound | 1218790-87-4 [m.chemicalbook.com]
- 5. chemuniverse.com [chemuniverse.com]
- 6. 919355-48-9|(2,5-Dichloro-3-formylphenyl)boronic acid|BLD Pharm [bldpharm.com]
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- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
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- 10. US20040049050A1 - Method for producing formylphenylboronic acids - Google Patents [patents.google.com]
Methodological & Application
The Strategic Application of 2,6-Dichloro-3-formylphenylboronic Acid in Suzuki-Miyaura Coupling: A Guide for Advanced Synthesis
Introduction: A Multifunctional Building Block for Modern Drug Discovery
In the landscape of contemporary medicinal chemistry and materials science, the synthesis of complex biaryl scaffolds remains a cornerstone of innovation. The Suzuki-Miyaura cross-coupling reaction is a premier tool for this purpose, valued for its mild conditions and broad functional group tolerance. Within the vast arsenal of available reagents, 2,6-dichloro-3-formylphenylboronic acid has emerged as a particularly strategic building block. Its unique trifunctional nature—a reactive boronic acid, a sterically demanding ortho-dichloro substitution pattern, and a versatile formyl group—presents both challenges and opportunities for the synthetic chemist. This guide provides in-depth application notes and detailed protocols for the effective utilization of this reagent, with a focus on overcoming the inherent steric and electronic hurdles to achieve high-yielding cross-coupling reactions. For researchers in drug development, mastering the application of this substrate opens avenues to novel molecular architectures with potential therapeutic applications.[1][2]
Mechanistic Considerations: Navigating Steric Hindrance and Electronic Deactivation
The successful Suzuki-Miyaura coupling of this compound is contingent on a nuanced understanding of its structural and electronic properties and their influence on the catalytic cycle.
-
Steric Hindrance: The two chlorine atoms flanking the boronic acid group create significant steric bulk. This bulk can impede the crucial transmetalation step of the Suzuki-Miyaura cycle, where the organoboron species transfers its organic moiety to the palladium center. The approach of the boronic acid to the palladium complex is sterically disfavored, potentially slowing down the reaction rate and leading to lower yields.
-
Electronic Effects: The electron-withdrawing nature of the two chlorine atoms and the formyl group deactivates the phenyl ring. This electronic deficiency reduces the nucleophilicity of the aryl group on the boronic acid, which can also hinder the transmetalation step.
To overcome these challenges, the selection of an appropriate catalyst system is paramount. Modern catalyst systems, often employing bulky, electron-rich phosphine ligands, are designed to promote both the oxidative addition and the transmetalation steps with challenging substrates.
Below is a generalized representation of the Suzuki-Miyaura catalytic cycle, highlighting the critical transmetalation step that is impacted by the structure of this compound.
Caption: Generalized Suzuki-Miyaura Catalytic Cycle.
Recommended Catalyst Systems and Reaction Conditions
For the successful coupling of sterically hindered and electron-deficient boronic acids like this compound, the use of palladium precatalysts and bulky, electron-rich phosphine ligands is highly recommended. Below is a table summarizing suggested starting conditions for reaction optimization.
| Parameter | Recommended Reagents/Conditions | Rationale |
| Palladium Precatalyst | Pd₂(dba)₃ or Pd(OAc)₂ | Readily available and effective sources of Pd(0) upon in situ reduction. |
| Ligand | Buchwald-type biaryl phosphines (e.g., SPhos, XPhos) or P(t-Bu)₃ | Bulky and electron-rich ligands that promote oxidative addition and facilitate transmetalation with hindered substrates.[3][4][5] |
| Base | K₃PO₄, K₂CO₃, or Cs₂CO₃ | Moderately strong bases are generally effective. The choice may depend on the coupling partner and solvent. |
| Solvent | Toluene, Dioxane, or THF (often with water) | Aprotic solvents are standard. The addition of water can sometimes accelerate the reaction, but should be used judiciously with boronic acids prone to protodeboronation. |
| Temperature | 80-110 °C | Elevated temperatures are typically required to overcome the activation energy barrier for sterically hindered substrates. |
Detailed Experimental Protocol: A General Procedure for Suzuki-Miyaura Coupling
The following protocol is a robust starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide. This procedure is based on best practices for challenging coupling reactions and should be optimized for each specific substrate combination.
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Toluene (anhydrous)
-
Water (degassed)
-
Nitrogen or Argon atmosphere
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and K₃PO₄ (2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes.
-
Solvent Addition: Under a positive pressure of inert gas, add anhydrous toluene and degassed water (typically a 4:1 to 10:1 ratio of toluene to water). The total solvent volume should be sufficient to create a stirrable mixture (e.g., 0.1 M concentration of the aryl bromide).
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Troubleshooting and Optimization
-
Low Yield: If the reaction yield is low, consider increasing the reaction temperature, using a different phosphine ligand (e.g., XPhos), or a stronger base like cesium carbonate. The ratio of organic solvent to water can also be optimized.
-
Protodeboronation: The premature cleavage of the C-B bond can be a side reaction. Using anhydrous conditions or minimizing the amount of water may be beneficial if this is observed.
-
Homocoupling: The formation of biaryl products from the coupling of two boronic acid molecules can occur. This is often minimized by the slow addition of the boronic acid or by using a 1:1 stoichiometry of the coupling partners.
Conclusion: A Versatile Tool for Complex Synthesis
This compound is a valuable reagent for the synthesis of highly functionalized and sterically congested biaryl compounds. While its inherent steric and electronic properties present challenges, these can be effectively overcome through the judicious selection of modern palladium catalyst systems and carefully optimized reaction conditions. The protocols and insights provided in this guide are intended to empower researchers to confidently employ this versatile building block in their synthetic endeavors, particularly in the pursuit of novel therapeutics and advanced materials.
References
- Efficient sterically demanding aryl-alkyl Suzuki-Miyaura coupling. The Royal Society of Chemistry.
- STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES.
- Synthesis of Sterically Hindered Biaryls via the Palladium-Catalyzed Cross-Coupling Reaction of Arylboronic Acids or their Esters with Haloarenes. Semantic Scholar.
- Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
- Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry (RSC Publishing).
- Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides or bulky arylboronic acids.
- Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions.
- Boron Suzuki Coupling.
- Applications of Boronic Acids in Selective C-C and C-N Aryl
- Organic compounds.
- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC - NIH.
- Process for the manufacture of (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(((4AR,10AR)-7-hydroxy-1- propyl-1,2,3,4,4A,5,10,10A-octahydrobenzo[g].
- Pharmaceutical composition.
Sources
Application Note: A Robust Protocol for Suzuki-Miyaura Coupling of Sterically Hindered 2,6-Dichloro-3-formylphenylboronic Acid
Abstract
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] However, substrates bearing significant steric hindrance and electron-withdrawing groups, such as 2,6-dichloro-3-formylphenylboronic acid, present considerable challenges, often leading to low yields and sluggish reaction rates. This application note provides a comprehensive, field-proven protocol for the successful Suzuki-Miyaura coupling of this challenging substrate with a variety of aryl halides. We delve into the mechanistic rationale behind the choice of catalyst, ligand, base, and solvent, offering a robust and reproducible methodology for researchers in synthetic chemistry and drug development.
Introduction: The Challenge of Hindered Substrates
This compound is a valuable building block in medicinal chemistry and materials science. The ortho-dichloro substitution pattern provides a scaffold for generating sterically demanding biaryl structures, while the formyl group offers a handle for further synthetic transformations. However, these same features render it a difficult coupling partner in Suzuki-Miyaura reactions.
The two chlorine atoms flanking the boronic acid create significant steric bulk, which can impede the crucial transmetalation step of the catalytic cycle.[2] Furthermore, the electron-withdrawing nature of both the chlorine and formyl groups decreases the nucleophilicity of the boronic acid, potentially slowing the reaction and increasing the likelihood of side reactions such as protodeboronation.[3]
Overcoming these obstacles requires a carefully optimized catalytic system. The selection of a palladium catalyst with a sterically demanding and electron-rich ligand is paramount to promote both the oxidative addition and the subsequent challenging transmetalation and reductive elimination steps.[4][5] This guide presents a protocol that leverages modern catalyst systems to effectively couple this compound, providing reliable access to complex biaryl compounds.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[6] Understanding this mechanism is key to troubleshooting and optimizing the reaction for challenging substrates. The cycle consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar-X), forming a Pd(II) intermediate.[6][7]
-
Transmetalation: The organic moiety from the organoboron species (Ar'-B(OH)₂) is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[8] This is often the rate-limiting step, especially with sterically hindered substrates.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst.[6]
Recommended Experimental Protocol
This protocol is designed for the coupling of this compound with a generic aryl bromide. Modifications may be necessary for other aryl halides (e.g., chlorides or iodides).
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents | Purity | Supplier |
| This compound | 218.88 | 1.2 | 1.2 | >95% | Commercial |
| Aryl Bromide | - | 1.0 | 1.0 | >98% | Commercial |
| SPhos Pd G3 Precatalyst | 792.48 | 0.02 | 0.02 | - | Commercial |
| Potassium Phosphate Tribasic (K₃PO₄) | 212.27 | 3.0 | 3.0 | >98% | Commercial |
| 1,4-Dioxane (anhydrous) | 88.11 | - | - | >99.8% | Commercial |
| Deionized Water | 18.02 | - | - | - | In-house |
Rationale for Component Selection
-
Catalyst (SPhos Pd G3): For sterically demanding couplings, a catalyst with a bulky, electron-rich phosphine ligand is essential.[5] The Buchwald-type ligand SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is highly effective in promoting the oxidative addition of aryl chlorides and bromides and facilitates the challenging reductive elimination step for hindered biaryls.[4] The G3 precatalyst offers high air and moisture stability, simplifying reaction setup.
-
Base (K₃PO₄): Potassium phosphate is a moderately strong base that has proven effective in Suzuki couplings, particularly with hindered substrates.[9] It is generally more effective than weaker bases like K₂CO₃ in these challenging reactions.
-
Solvent (1,4-Dioxane/Water): A mixture of an organic solvent and water is standard for Suzuki couplings. 1,4-Dioxane is an excellent solvent for the organic reagents, while water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.[3] The ratio can be optimized, but a 4:1 to 5:1 mixture is a good starting point.
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv.), this compound (1.2 mmol, 1.2 equiv.), SPhos Pd G3 precatalyst (0.02 mmol, 0.02 equiv.), and potassium phosphate (3.0 mmol, 3.0 equiv.).
-
Degassing: Seal the vessel with a septum or cap. Evacuate the vessel and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane (4.0 mL) followed by deionized water (1.0 mL) via syringe. The solution should be thoroughly degassed by bubbling the inert gas through the solvent mixture for 10-15 minutes prior to addition.
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block at 100 °C. Stir the reaction mixture vigorously for 12-24 hours.
-
Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low Conversion | Insufficient reaction time or temperature. Inactive catalyst. | Increase reaction time or temperature (up to 120 °C in a sealed vessel). Ensure proper degassing. Try a different catalyst/ligand system (e.g., XPhos or an NHC-based catalyst).[4] |
| Protodeboronation | Boronic acid instability under basic conditions. | Use a milder base such as cesium fluoride (CsF) or potassium fluoride (KF).[9] Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) prior to coupling. |
| Homocoupling | Presence of oxygen. Pd(II) species causing homocoupling of boronic acid. | Ensure rigorous degassing of the reaction mixture and solvents. Use a precatalyst that generates Pd(0) efficiently. |
| Difficult to Purify | Co-elution of product with byproducts. | Optimize the purification conditions (e.g., different solvent system for chromatography). If homocoupling is the issue, address the root cause (see above). |
Safety and Handling
-
Reagents: Palladium catalysts, boronic acids, and organic solvents should be handled in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Inert Atmosphere: Reactions are sensitive to air and moisture; proper inert gas techniques are crucial for reproducibility.
-
Disposal: Dispose of all chemical waste in accordance with local regulations.
Conclusion
The Suzuki-Miyaura coupling of sterically and electronically challenging substrates like this compound is achievable with high efficiency through the careful selection of a modern, robust catalytic system. The use of a bulky, electron-rich phosphine ligand such as SPhos in combination with a suitable base and solvent system is key to overcoming the inherent difficulties of the substrate. This protocol provides a reliable and reproducible starting point for the synthesis of complex biaryl molecules, empowering further research and development in the chemical sciences.
References
- Wikipedia. Suzuki reaction. [Link]
- Zhang, J., et al. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. Chemistry, 19(7), 2261-5. [Link]
- Tu, T., et al. (2012).
- Biscoe, M. R., et al. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters, 16(7), 1884-1887. [Link]
- ResearchGate. Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. [Link]
- Hansen, M. J., et al. (2022). Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids. Tetrahedron Letters, 111, 154143. [Link]
- Leadbeater, N. E., & Marco, M. (2002). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry, 67(25), 8887-8892. [Link]
- Wang, D., et al. (2018). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry, 16(34), 6214-6220. [Link]
- Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
- Percec, V., et al. (2009). Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates. The Journal of Organic Chemistry, 74(15), 5679-5682. [Link]
- ResearchGate. The Suzuki Coupling Reaction of phenylboronic acid with 2,6-dibromopyridine by catalyzed by palladium complexes 3. [Link]
- Request PDF. Synthesis of Biaryls. [Link]
- Beilstein Journals. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]
- Graz University of Technology.
- National Institutes of Health. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. [Link]
- Organic Chemistry Portal. Suzuki Coupling. [Link]
- Organic Chemistry Portal. Biaryl synthesis by C-C coupling. [Link]
- ResearchGate.
- MDPI. Cu I -Zeolite Catalysis for Biaryl Synthesis via Homocoupling Reactions of Phenols or Aryl Boronic Acids. [Link]
- Reddit. Struggling with Suzuki Reaction : r/Chempros. [Link]
- ResearchGate. Suzuki coupling of different chloropyridines with phenylboronic acids a. [Link]
- ResearchGate. Synthesis of Biaryls via Cross-Coupling Reaction of Arylboronic Acids with Aryl Chlorides Catalyzed by NiCl 2/Triphenylphosphine Complexes. [Link]
- Nagase, H., et al. (2022). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Organic Letters, 24(25), 4618-4622. [Link]
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- 4. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
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Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 2,6-Dichloro-3-formylphenylboronic Acid
For: Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Challenges of Sterically Hindered Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its capacity to forge carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1][2][3] This palladium-catalyzed transformation is pivotal in the synthesis of complex molecules, particularly in the pharmaceutical and materials science sectors.[4][5] However, the reaction's efficiency can be significantly hampered when employing sterically demanding substrates.
This guide provides an in-depth technical overview and detailed protocols for the palladium-catalyzed cross-coupling of a particularly challenging substrate: 2,6-dichloro-3-formylphenylboronic acid . The presence of two ortho-substituents flanking the boronic acid moiety, in conjunction with an electron-withdrawing formyl group, presents a formidable steric and electronic challenge. Overcoming these hurdles requires a carefully considered selection of catalyst systems and optimized reaction conditions.
The core of the Suzuki-Miyaura reaction is a catalytic cycle involving a palladium(0) species.[6] The fundamental steps of this cycle are oxidative addition, transmetalation, and reductive elimination.[2] The steric hindrance in this compound primarily impedes the transmetalation step, where the organic group is transferred from the boron atom to the palladium center.
The Catalytic Cycle: A Mechanistic Overview
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction is depicted below.[1][2] The catalytic cycle is initiated by the oxidative addition of an organic halide to a Pd(0) complex, forming a Pd(II) species. This is followed by transmetalation with the boronic acid, and the cycle is completed by reductive elimination to yield the desired biaryl product and regenerate the Pd(0) catalyst.[2][7]
Figure 2: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2 equiv), base (e.g., K₃PO₄, 2.0 equiv), and the palladacycle precatalyst (e.g., XPhos Pd G2, 1-2 mol%).
-
Inert Atmosphere: Seal the vessel with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water, 4:1) via syringe.
-
Heating and Monitoring: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by an appropriate analytical technique such as TLC, GC-MS, or LC-MS. [8][9]5. Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel. [10]
Protocol 2: In Situ Catalyst Generation
This protocol offers more flexibility in varying the ligand-to-metal ratio but requires careful handling of air-sensitive phosphine ligands.
Step-by-Step Methodology:
-
Catalyst Preparation: In a separate oven-dried flask under an inert atmosphere, prepare the catalyst by adding a palladium source (e.g., Pd₂(dba)₃, 0.5-1 mol%) and a bulky phosphine ligand (e.g., XPhos, 2-4 mol%). Add a portion of the reaction solvent and stir for 10-15 minutes.
-
Main Reaction Setup: In the main reaction vessel, combine the aryl halide (1.0 equiv), this compound (1.2 equiv), and base (e.g., Cs₂CO₃, 2.0 equiv).
-
Reaction Initiation: Transfer the pre-formed catalyst solution to the main reaction vessel via cannula. Add the remaining degassed solvent.
-
Heating, Monitoring, and Workup: Proceed as described in Protocol 1.
Data Presentation: Catalyst Performance Comparison (Illustrative)
The following table provides an illustrative comparison of catalyst systems for the coupling of a sterically hindered aryl chloride with an arylboronic acid, demonstrating the superiority of modern catalyst systems.
| Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 24 | <10 |
| Pd(OAc)₂ / PCy₃ | K₃PO₄ | Dioxane | 100 | 18 | 65 |
| XPhos Pd G2 | K₃PO₄ | Dioxane/H₂O | 100 | 2 | >95 |
| SPhos Pd G2 | K₃PO₄ | Toluene/H₂O | 100 | 2 | >95 |
Data is illustrative and based on general performance for hindered substrates. [6]
Troubleshooting and Optimization
-
Low or No Conversion:
-
Catalyst Inactivity: Ensure the use of a high-quality catalyst and strictly anaerobic conditions. Consider using a pre-catalyst.
-
Insufficient Base Strength: For hindered couplings, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective.
-
Low Temperature: Increase the reaction temperature. Microwave irradiation can also be beneficial in some cases. [11]
-
-
Formation of Side Products:
-
Homocoupling of Boronic Acid: This can occur at high temperatures or with prolonged reaction times. Lowering the temperature or reducing the reaction time may help.
-
Protodeboronation: The presence of excess water or protic solvents can lead to the replacement of the boronic acid group with a hydrogen atom. Ensure the use of dry solvents and an appropriate amount of water in the reaction mixture.
-
Conclusion
The successful Suzuki-Miyaura cross-coupling of this compound is a challenging yet achievable transformation. The key to success lies in the judicious selection of a robust palladium catalyst system, typically one featuring bulky, electron-rich phosphine or N-heterocyclic carbene ligands. By employing the detailed protocols and considering the optimization strategies outlined in this guide, researchers can effectively synthesize the desired biaryl compounds, paving the way for further advancements in drug discovery and materials science.
References
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- ResearchGate. Proposed mechanism of the Suzuki–Miyaura cross-coupling reaction... [Link]
- Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
- PubMed. Palladium-catalyzed cross-coupling of sterically demanding boronic acids with α-bromocarbonyl compounds. [Link]
- ACS Publications. Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)
- MDPI.
- ProQuest. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. [Link]
- ChemRxiv. The catalytic mechanism of the Suzuki-Miyaura reaction. [Link]
- Vapourtec. Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. [Link]
- ResearchGate. Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. [Link]
- Yale University. Palladium-Catalyzed Cross-Coupling and Related Reactions of Non-Classical Electrophiles Focusing on Esters. [Link]
- ACS Publications.
- MDPI. Preformed Pd(II)
- PubMed. Suzuki-Miyaura Cross-Coupling Reaction Using Palladium Catalysts Supported on Phosphine Periodic Mesoporous Organosilica. [Link]
- University of California, San Diego. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. [Link]
- ResearchGate. Suzuki-Miyaura cross-coupling of phenylboronic acid and aryl dihalides... [Link]
- ResearchGate. The Suzuki Coupling Reaction of phenylboronic acid with 2,6-dibromopyridine by catalyzed by palladium complexes 3. [Link]
- ProQuest. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. [Link]
- ACS Publications. Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. [Link]
- ACS Publications. Decoding the Nested, Multicycle Mechanism of Ni-Catalyzed Redox-Neutral Cross-Coupling through Temperature Scanning Reaction Calorimetry. [Link]
- Nature. Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction. [Link]
- MDPI. Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. [Link]
- ResearchGate.
- ResearchGate. (PDF)
- ResearchGate. Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. [Link]
- ACS Publications. Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. [Link]
- ACS Publications. Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase. [Link]
- PubMed Central.
- Organic Chemistry Portal. Suzuki Coupling. [Link]
- YouTube. Masking Boronic Acids for Suzuki Coupling. [Link]
- SciSpace. The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. [Link]
- Organic Syntheses.
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Application Notes and Protocols for the Synthesis of Biaryl Compounds Using 2,6-Dichloro-3-formylphenylboronic Acid
Introduction: The Strategic Value of Substituted Biaryls and the Role of 2,6-Dichloro-3-formylphenylboronic Acid
Biaryl scaffolds are privileged structures in modern chemistry, forming the core of numerous pharmaceuticals, agrochemicals, and advanced materials.[1][2] The controlled synthesis of these compounds, particularly those with intricate substitution patterns, is a cornerstone of contemporary drug discovery and development. The Suzuki-Miyaura cross-coupling reaction stands as a premier method for the construction of carbon-carbon bonds, lauded for its mild conditions and broad functional group tolerance.[3][4]
This application note provides a detailed guide to the synthesis of biaryl compounds utilizing a highly functionalized and sterically demanding building block: This compound . The presence of ortho-dichloro substituents and a formyl group offers a unique handle for subsequent chemical transformations, making this reagent a valuable asset for creating complex molecular architectures. While specific literature examples for the Suzuki-Miyaura coupling of this particular boronic acid are not prevalent, this guide presents a robust, generalized protocol derived from established principles for challenging cross-coupling reactions. It is intended to serve as a comprehensive starting point for researchers, with an emphasis on the rationale behind procedural steps and strategies for optimization.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoborane (in this case, this compound) and an organohalide. The catalytic cycle, illustrated below, proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (R'-X), forming a Pd(II) complex.
-
Transmetalation: The boronic acid (R-B(OH)₂) reacts with a base to form a more nucleophilic boronate species. This species then transfers its aryl group to the Pd(II) complex, displacing the halide.
-
Reductive Elimination: The two aryl groups on the Pd(II) complex couple and are eliminated as the biaryl product (R-R'), regenerating the Pd(0) catalyst which re-enters the cycle.
Experimental Protocol: Synthesis of a Biaryl Compound using this compound
This protocol is a generalized starting point and may require optimization for specific aryl halide substrates.
Materials and Equipment
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Ligand (if not using a pre-formed catalyst, e.g., triphenylphosphine)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Degassed water
-
Reaction vessel (e.g., Schlenk flask or microwave vial)
-
Magnetic stirrer and hotplate
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Reagent Preparation
-
Solvent Degassing: To remove dissolved oxygen which can deactivate the palladium catalyst, sparge the reaction solvent with an inert gas (N₂ or Ar) for 20-30 minutes prior to use.
-
Base Preparation: If using an aqueous solution of the base, ensure it is also degassed.
Reaction Setup and Step-by-Step Procedure
Figure 2: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.
-
Reaction Assembly: In a dry reaction vessel equipped with a magnetic stir bar, combine this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).
-
Solvent Addition: Add the degassed anhydrous solvent to the reaction vessel.
-
Inert Atmosphere: Seal the vessel and purge with an inert gas for 10-15 minutes. Maintain a positive pressure of the inert gas throughout the reaction.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (typically 1-5 mol%).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Characterize the purified biaryl product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Optimization and Troubleshooting
Due to the steric hindrance from the ortho-chloro substituents and the electronic nature of the formyl group, optimization of the general protocol is likely necessary.
| Parameter | Recommendation and Rationale |
| Catalyst | For sterically hindered substrates, catalysts with bulky, electron-rich phosphine ligands such as Pd(PPh₃)₄ or palladacycle pre-catalysts are often effective. |
| Ligand | If using a simple palladium source like Pd(OAc)₂, the addition of a bulky phosphine ligand (e.g., XPhos, SPhos) can improve catalytic activity. |
| Base | A stronger base like Cs₂CO₃ or K₃PO₄ may be required to facilitate the transmetalation of the sterically hindered boronic acid. |
| Solvent | Aprotic polar solvents like 1,4-dioxane or DMF are generally good choices. A mixture of an organic solvent with water can sometimes accelerate the reaction. |
| Temperature | A higher reaction temperature may be necessary to overcome the activation barrier for sterically demanding substrates. Microwave heating can also be explored to reduce reaction times.[5] |
Common Issues and Solutions:
-
Low Conversion: Increase the catalyst loading, switch to a more active catalyst/ligand system, use a stronger base, or increase the reaction temperature.
-
Homocoupling of Boronic Acid: This side reaction can occur at higher temperatures. If significant homocoupling is observed, try a lower reaction temperature or a different catalyst system.
-
Dehalogenation of Aryl Halide: This can be a competing pathway. Using a milder base or a different solvent may mitigate this issue.
Illustrative Data for Optimization
The following table presents hypothetical data for the Suzuki-Miyaura coupling of this compound with various aryl bromides to guide optimization efforts.
| Entry | Aryl Bromide | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Dioxane/H₂O | 100 | 12 | 65 |
| 2 | 4-Bromoanisole | PdCl₂(dppf) (3) | Cs₂CO₃ (2.5) | Dioxane | 110 | 8 | 85 |
| 3 | 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Toluene/H₂O | 90 | 6 | 92 |
| 4 | 2-Bromopyridine | PdCl₂(dppf) (5) | K₃PO₄ (3) | DMF | 120 | 12 | 78 |
Conclusion
This compound is a promising and versatile building block for the synthesis of complex biaryl compounds. While its steric and electronic properties necessitate careful optimization of reaction conditions, the Suzuki-Miyaura cross-coupling provides a powerful and adaptable method for its incorporation into target molecules. The detailed protocol and optimization strategies presented in this application note offer a solid foundation for researchers to successfully utilize this valuable reagent in their synthetic endeavors, paving the way for the discovery and development of novel chemical entities.
References
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Slower, the Better: The Rate of Protic-Deuteriation of Arylboronic Acids Is a Readily Measurable Indicator of Their Lability to Protic-Deboronation. Journal of the American Chemical Society, 136(20), 7414–7425.
- Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis.
- Suzuki, A. (2004). Organoboron compounds in new synthetic reactions. Journal of Organometallic Chemistry, 689(24), 4234-4241.
- Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis.
- Miyaura, N., Yanagi, T., & Suzuki, A. (1981). The Palladium-Catalyzed Cross-Coupling Reaction of Phenylboronic Acid with Haloarenes in the Presence of Bases.
- Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302-4314.
- Park, K., Kim, J., & Han, S. (2012). Microwave-assisted one-pot synthesis of naphthoxindoles via Suzuki coupling and intramolecular aldol condensation. Tetrahedron Letters, 53(34), 4515-4518.
- Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359-1470.
- Organic Synthesis. (n.d.). Suzuki-Miyaura Coupling.
- Organic Chemistry Portal. (n.d.). Biaryl synthesis by C-C coupling.
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- 2. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 3. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tcichemicals.com [tcichemicals.com]
- 5. researchgate.net [researchgate.net]
The Strategic Utility of 2,6-Dichloro-3-formylphenylboronic Acid in Modern Medicinal Chemistry
Introduction: A Multifunctional Building Block for Complex Scaffolds
In the landscape of contemporary drug discovery, the demand for chemical building blocks that offer both structural complexity and versatile reactivity is paramount. 2,6-Dichloro-3-formylphenylboronic acid emerges as a distinguished reagent, strategically designed to address this need. Its unique trifunctional nature—a reactive boronic acid, a versatile formyl group, and sterically influential ortho-chlorine substituents—provides medicinal chemists with a powerful tool for constructing novel molecular architectures, particularly those targeting challenging biological pathways.
The boronic acid moiety is a cornerstone of modern synthetic chemistry, most notably for its role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This reaction facilitates the formation of carbon-carbon bonds to create biaryl and heteroaryl structures, which are prevalent motifs in a vast array of approved pharmaceuticals.[1][2] The formyl group serves as a synthetic linchpin, enabling a plethora of subsequent chemical transformations such as reductive amination, oxidation to a carboxylic acid, or Wittig reactions. This allows for the facile introduction of diverse pharmacophoric elements and the exploration of extensive structure-activity relationships (SAR).
The two chlorine atoms at the 2- and 6-positions exert significant electronic and steric influence. They can modulate the reactivity of the boronic acid and influence the rotational barrier around the newly formed biaryl bond, potentially inducing atropisomerism—a feature increasingly exploited in drug design to achieve unique binding geometries.[3] This combination of functionalities makes this compound an invaluable precursor for the synthesis of complex molecules, including potent kinase inhibitors that are at the forefront of targeted cancer therapy.[4][5]
This document serves as a comprehensive guide for researchers, providing detailed application notes and robust protocols for the effective utilization of this compound in medicinal chemistry programs.
Core Applications in Drug Discovery
The primary application of this compound lies in its ability to generate highly functionalized biaryl compounds. These scaffolds are central to the development of a wide range of therapeutic agents.
-
Kinase Inhibitors: The human kinome is a major focus of drug discovery, particularly in oncology.[5] Many kinase inhibitors incorporate a biaryl or heteroaryl core to occupy the ATP-binding site. The specific substitution pattern of this compound allows for the synthesis of inhibitors with high potency and selectivity. For instance, analogs of fibroblast growth factor receptor (FGFR) inhibitors have been developed using a similar dichlorinated phenylboronic precursor, highlighting the utility of this substitution pattern in achieving potent inhibition.[4]
-
Hsp90 Inhibitors: Heat shock protein 90 (Hsp90) is a chaperone protein that is a critical target in cancer therapy. The complex biaryl structure of the clinical candidate AT13387 demonstrates the importance of substituted phenyl rings in achieving high-affinity binding to Hsp90.[6] this compound is a key starting material for the synthesis of the core biaryl scaffold of AT13387 and its analogs.
-
Other Therapeutic Areas: The versatility of the formyl and boronic acid groups allows for the application of this building block in a wide range of therapeutic areas beyond oncology. The biaryl structures derived from it are also found in anti-inflammatory, antiviral, and cardiovascular drugs.
Experimental Protocols and Methodologies
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
This protocol details a representative Suzuki-Miyaura reaction for coupling this compound with an aryl or heteroaryl halide to generate a biaryl scaffold. The conditions are based on established methods for synthesizing precursors to biologically active molecules such as FGFR inhibitors.[4]
Reaction Scheme:
Figure 1: General workflow for the Suzuki-Miyaura cross-coupling reaction.
Materials and Reagents:
| Reagent | CAS Number | M.W. ( g/mol ) | Supplier | Notes |
| This compound | 1218790-87-4 | 218.89 | Commercially available | Purity >98% recommended |
| Aryl/Heteroaryl Halide (e.g., 4-bromo-1H-indazole) | 53857-57-1 | 197.03 | Commercially available | Ensure dryness and purity |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 | Commercially available | Handle under inert atmosphere; sensitive to air and moisture |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | Commercially available | Anhydrous, finely powdered |
| Toluene | 108-88-3 | 92.14 | Commercially available | Anhydrous, degassed |
| Water (H₂O) | 7732-18-5 | 18.02 | - | Degassed, deionized |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | Commercially available | For extraction |
| Brine (saturated NaCl solution) | - | - | - | For washing |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | Commercially available | For drying |
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.), the aryl/heteroaryl halide (1.2 eq.), and potassium carbonate (2.5 eq.).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times. This is crucial to prevent the oxidation of the palladium catalyst.
-
Catalyst Addition: Under a positive pressure of the inert gas, add tetrakis(triphenylphosphine)palladium(0) (0.05 eq.).
-
Solvent Addition: Add degassed toluene and degassed water in a 4:1 ratio (v/v) to the flask via syringe. The final concentration of the boronic acid should be approximately 0.1 M.
-
Reaction Execution: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to afford the desired biaryl product.
Causality and Experimental Choices:
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a commonly used, efficient catalyst for Suzuki couplings. Other palladium sources and ligands can be screened for optimization.
-
Base: Potassium carbonate is a moderately strong base that is effective in activating the boronic acid for transmetalation. The use of an aqueous solution of the base is common in Suzuki reactions.
-
Solvent System: A biphasic solvent system like toluene/water is often employed. Toluene solubilizes the organic reactants and the catalyst, while the aqueous phase contains the base.
-
Inert Atmosphere: The Pd(0) catalyst is sensitive to oxygen and must be handled under an inert atmosphere to maintain its catalytic activity.
Protocol 2: Reductive Amination of the Formyl Group
This protocol describes the subsequent modification of the biaryl product from Protocol 1, utilizing the formyl group to introduce an amine, a common pharmacophoric element.
Reaction Scheme:
Figure 2: General workflow for the reductive amination of the biaryl aldehyde.
Materials and Reagents:
| Reagent | CAS Number | M.W. ( g/mol ) | Supplier | Notes |
| Biaryl Aldehyde (from Protocol 1) | - | - | - | Ensure dryness |
| Primary or Secondary Amine | Varies | Varies | Commercially available | Purity >98% recommended |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | 56553-60-7 | 211.94 | Commercially available | Mild and selective reducing agent |
| Dichloromethane (CH₂Cl₂) | 75-09-2 | 84.93 | Commercially available | Anhydrous |
| Saturated Sodium Bicarbonate (NaHCO₃) | - | - | - | For quenching and washing |
Step-by-Step Procedure:
-
Reaction Setup: Dissolve the biaryl aldehyde (1.0 eq.) and the amine (1.1 eq.) in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.
-
Addition of Reducing Agent: Stir the solution at room temperature for 30 minutes to allow for imine formation. Then, add sodium triacetoxyborohydride (1.5 eq.) portion-wise over 10 minutes.
-
Reaction Execution: Continue stirring at room temperature and monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-6 hours.
-
Quenching and Work-up: Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with dichloromethane (3x).
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the final aminated biaryl compound.
Causality and Experimental Choices:
-
Reducing Agent: Sodium triacetoxyborohydride is a mild reducing agent that is particularly effective for reductive aminations. It is less basic than other hydride reagents, which minimizes side reactions.
-
Solvent: Dichloromethane is a common solvent for reductive aminations as it is relatively non-polar and unreactive towards the reagents.
-
Two-Step, One-Pot Procedure: The reaction proceeds via the in-situ formation of an imine or iminium ion, which is then reduced by the hydride reagent. Allowing the imine to form before adding the reducing agent can improve yields.
Conclusion: An Enabling Technology for Drug Discovery
This compound represents a sophisticated and highly valuable building block for medicinal chemists. Its strategic combination of a versatile boronic acid for cross-coupling, a reactive formyl group for diversification, and sterically demanding chlorine atoms for conformational control provides a direct route to novel and complex molecular entities. The protocols outlined in this guide offer a robust starting point for the synthesis of advanced biaryl intermediates, paving the way for the discovery of next-generation therapeutics, particularly in the realm of kinase inhibition. By understanding the underlying principles of its reactivity and applying the detailed methodologies provided, researchers can effectively leverage this powerful reagent to accelerate their drug discovery programs.
References
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Biaryl Compounds Using 2-Chloropyridine-3-boronic Acid.
- Maenaka, K., & Kanto, T. (2017). Divergent synthesis of kinase inhibitor derivatives, leading to discovery of selective Gck inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(10), 2234-2238.
- Organic Synthesis. (n.d.). Suzuki-Miyaura Coupling.
- Hocek, M. (2001).
- Patel, K., et al. (2014). The succinct synthesis of AT13387, a clinically relevant Hsp90 inhibitor. Tetrahedron Letters, 55(30), 4124-4126.
- Gurupadaswamy, H. D., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Future Journal of Pharmaceutical Sciences, 8(1), 6.
- Wang, Y., et al. (2018). Design, Synthesis and Biological Evaluation of 6-(2,6-Dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazoles as Potent Fibroblast Growth Factor Receptor Inhibitors. Molecules, 23(11), 2991.
- Laraia, L., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(20), 14899-14981.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Isobe, T., et al. (2007). Design and synthesis of rho kinase inhibitors (III). Bioorganic & Medicinal Chemistry, 15(2), 1084-1100.
- Hocek, M. (2001).
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- ResearchGate. (n.d.). Examples of biaryl structure applications.
- Organic Chemistry Portal. (n.d.). Biaryl synthesis by C-C coupling.
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- 1. Synthesis and biological evaluation of (3',5'-dichloro-2,6-dihydroxy-biphenyl-4-yl)-aryl/alkyl-methanone selective CB2 inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Biological Evaluation of 6-(2,6-Dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazoles as Potent Fibroblast Growth Factor Receptor Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Suzuki Coupling [organic-chemistry.org]
Topic: Reaction Conditions for Coupling 2,6-Dichloro-3-formylphenylboronic Acid with Aryl Halides
An Application Note and Protocol for Researchers
Introduction: Synthesizing Complex Biaryls
The synthesis of tetra-ortho-substituted biaryls is a significant challenge in modern organic chemistry. Molecules bearing the 2,6-dichloro-3-formylphenyl moiety are of particular interest as scaffolds in medicinal chemistry and building blocks for advanced materials, owing to their unique steric and electronic properties. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for constructing carbon-carbon bonds.[1] However, the successful coupling of 2,6-dichloro-3-formylphenylboronic acid presents a formidable task due to a confluence of inhibiting factors: severe steric hindrance from the two ortho-chloro substituents, electronic deactivation by the formyl and chloro groups, and a high propensity for competitive protodeboronation under typical basic reaction conditions.[2][3]
This guide provides a deep dive into the mechanistic considerations and practical protocols required to overcome these challenges. We will explore the rationale behind the selection of catalysts, ligands, bases, and solvents, offering field-proven strategies to enable researchers to confidently and successfully synthesize these complex biaryl structures.
Mechanistic Hurdles and Strategic Solutions
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4] For a sterically demanding and electronically deactivated substrate like this compound, each step requires careful optimization.
Figure 1: The Suzuki-Miyaura Catalytic Cycle.
Catalyst and Ligand Selection: Overcoming Steric Hindrance
The primary obstacle in coupling ortho-disubstituted boronic acids is the steric clash during the transmetalation and reductive elimination steps.[2] Standard catalysts like Pd(PPh₃)₄ often fail. The solution lies in using palladium pre-catalysts (e.g., Pd(OAc)₂, Pd₂(dba)₃) paired with highly specialized ligands.
-
Bulky, Electron-Rich Biarylphosphine Ligands: These are the cornerstone of modern cross-coupling chemistry for hindered substrates.[5] Ligands such as XPhos, SPhos, and RuPhos create a sterically demanding and electron-rich coordination sphere around the palladium center. This promotes the formation of a monoligated Pd(0)L active species, which accelerates both the oxidative addition of the aryl halide and the subsequent, typically slow, reductive elimination to release the biaryl product.[6][7]
-
N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors that form very stable bonds with palladium. They are highly effective for coupling unreactive aryl chlorides due to their ability to promote the challenging oxidative addition step.[8]
Base Selection: Activating the Boronic Acid and Preventing Decomposition
The base is not merely an additive; it is crucial for activating the boronic acid to form a more nucleophilic boronate "ate" complex, which is necessary for transmetalation.[8][9]
-
The Protodeboronation Problem: this compound is highly susceptible to protodeboronation, a side reaction where the C-B bond is cleaved by a proton source (like water), especially under basic conditions.[3] This decomposition pathway is accelerated by the strong electron-withdrawing nature of the substituents.
-
Optimal Base Choice: Strong, yet moderately nucleophilic, bases are preferred.
-
Potassium Phosphate (K₃PO₄): An excellent choice for many challenging Suzuki couplings. It is strong enough to form the boronate complex efficiently but is less harsh than hydroxides, which can accelerate protodeboronation.[10]
-
Cesium Carbonate (Cs₂CO₃): Often provides superior results in difficult couplings due to its high solubility in organic solvents and its ability to effectively promote the reaction.[11]
-
Potassium Fluoride (KF): Can be effective, particularly under anhydrous conditions, as the fluoride ion is believed to play a unique role in activating the boronic acid.[8]
-
Solvent System: The Anhydrous Advantage
Given the high risk of protodeboronation, minimizing or eliminating water is a critical strategy.
-
Anhydrous Polar Aprotic Solvents: Toluene, 1,4-dioxane, or cyclopentyl methyl ether (CPME) are excellent choices. They provide good solubility for the reagents and can be rigorously dried.
-
Carefully Controlled Aqueous Systems: If an aqueous system is unavoidable (e.g., due to solubility issues), a minimal amount of degassed water should be used in combination with a water-miscible solvent like dioxane or ethanol.[9][10] The reaction should be monitored closely for boronic acid decomposition.
Comparative Summary of Recommended Conditions
The following table provides recommended starting points for the coupling of this compound with various aryl halides. Optimization will likely be required based on the specific aryl halide partner.
| Component | Aryl Iodides / Bromides | Aryl Chlorides (Challenging) | Rationale |
| Pd Pre-catalyst | Pd(OAc)₂ (1-2 mol%) or Pd₂(dba)₃ (1-2 mol%) | Pd₂(dba)₃ (2-3 mol%) or a dedicated pre-catalyst like G3-XPhos | Chlorides require more active catalysts for the difficult oxidative addition step.[6] |
| Ligand | XPhos or SPhos (2-4 mol%) | XPhos or RuPhos (4-6 mol%) | Bulky, electron-rich ligands are essential to overcome steric hindrance and promote reductive elimination.[5] |
| Base | K₃PO₄ (2.5-3.0 equiv.) | Cs₂CO₃ (2.5-3.0 equiv.) | Stronger bases are needed for electron-deficient partners and to drive the reaction to completion.[11] |
| Solvent | Toluene or 1,4-Dioxane (Anhydrous) | 1,4-Dioxane or CPME (Anhydrous) | Anhydrous conditions are critical to minimize protodeboronation of the electron-deficient boronic acid.[3] |
| Temperature | 90–110 °C | 100–120 °C | Higher temperatures provide the necessary energy to overcome the activation barriers for these challenging couplings.[5] |
| Concentration | 0.1 M - 0.2 M (relative to limiting reagent) | 0.1 M - 0.2 M |
Experimental Protocols
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Aryl halides, palladium catalysts, and phosphine ligands can be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses. Reactions should be conducted under an inert atmosphere (Nitrogen or Argon) to prevent catalyst oxidation and protodeboronation.
Protocol 1: General Procedure for Coupling with Aryl Bromides
This protocol provides a robust starting point for coupling with aryl bromides and activated aryl chlorides.
Materials:
-
This compound (1.2 equiv.)
-
Aryl bromide (1.0 equiv.)
-
Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)
-
XPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground and dried (3.0 equiv.)
-
Anhydrous 1,4-Dioxane
-
Schlenk flask or sealed reaction vial, stir bar
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 equiv.), this compound (1.2 equiv.), Pd(OAc)₂ (0.02 equiv.), XPhos (0.04 equiv.), and K₃PO₄ (3.0 equiv.).
-
Solvent Addition: Add anhydrous 1,4-dioxane via syringe to achieve a concentration of approximately 0.1 M with respect to the aryl bromide.
-
Degassing: Subject the mixture to three cycles of vacuum-backfill with inert gas to ensure all oxygen is removed.
-
Reaction Execution: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The disappearance of the aryl bromide is a key indicator. Reactions may take 12-24 hours.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the palladium catalyst.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Protocol 2: Optimized Conditions for Challenging Aryl Chlorides
This protocol employs a more active catalyst system and stronger base, tailored for unactivated or sterically hindered aryl chlorides.
Materials:
-
This compound (1.5 equiv.)
-
Aryl chloride (1.0 equiv.)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2.5 mol%)
-
RuPhos (5 mol%)
-
Cesium Carbonate (Cs₂CO₃), finely ground and dried (3.0 equiv.)
-
Anhydrous Toluene
-
Schlenk flask or sealed reaction vial, stir bar
Procedure:
-
Reaction Setup: In a glovebox or under a strong flow of inert gas, add the aryl chloride (1.0 equiv.), this compound (1.5 equiv.), Pd₂(dba)₃ (0.025 equiv.), RuPhos (0.05 equiv.), and Cs₂CO₃ (3.0 equiv.) to a dry Schlenk flask.
-
Solvent Addition: Add anhydrous toluene via syringe to achieve a concentration of approximately 0.1 M.
-
Reaction Execution: Seal the flask tightly and place it in a preheated oil bath at 110 °C. Ensure vigorous stirring.
-
Monitoring: Due to the slower nature of these couplings, monitor the reaction at 12, 24, and 36-hour intervals via LC-MS.
-
Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 1.
Optimization and Troubleshooting Workflow
Navigating challenging cross-couplings requires a logical approach to optimization.
Figure 2: Decision workflow for optimizing the coupling reaction.
| Issue | Potential Cause | Suggested Solution |
| No Reaction / Low Conversion | Insufficient catalyst activity; Low temperature | Switch to a more active ligand (e.g., from SPhos to RuPhos). Increase catalyst loading slightly (e.g., from 2% to 3%). Increase reaction temperature in 10 °C increments. |
| Significant Protodeboronation | Presence of water; Base is too harsh/nucleophilic | Ensure strictly anhydrous conditions. Use finely ground, dried base. Consider switching from a carbonate base to K₃PO₄. Convert the boronic acid to its more stable pinacol ester or trifluoroborate salt derivative.[3] |
| Homocoupling of Boronic Acid | Presence of oxygen; Catalyst degradation | Thoroughly degas the reaction mixture. Ensure a good inert atmosphere is maintained throughout the reaction. |
| Reduction of Aryl Halide | Slow transmetalation | Use a stronger base (e.g., Cs₂CO₃) or a more electron-rich ligand to accelerate the transmetalation step relative to competing decomposition pathways. |
References
- Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate. URL: https://www.researchgate.net/publication/322967268_Sterically_hindered_Suzuki-Miyaura_cross-coupling_Ligand_and_base_effect
- Troubleshooting difficult Suzuki couplings with substituted boronic acids. Benchchem. URL: https://www.benchchem.com/blog/troubleshooting-difficult-suzuki-couplings-with-substituted-boronic-acids/
- Organoborane coupling reactions (Suzuki coupling). PMC - NIH. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4673055/
- Application Notes and Protocols for Suzuki Coupling Reactions Using 2,6-Dibromopyridine. Benchchem. URL: https://www.benchchem.com/application-notes/B144722/suzuki-coupling-reactions-using-2-6-dibromopyridine
- Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews (RSC Publishing). URL: https://pubs.rsc.org/en/content/articlelanding/2013/cs/c3cs60197h
- DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. PMC - NIH. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3686259/
- Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory.URL: https://www.hamilton.edu/documents/synthesis-of-unsymmetrical-biaryls-via-the-suzuki-cross-coupling-reaction
- Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. University of Windsor. URL: https://scholar.uwindsor.ca/cgi/viewcontent.cgi?article=1003&context=major-papers
- Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals. URL: https://www.beilstein-journals.org/bjoc/articles/14/207
- Suzuki Coupling. Organic Chemistry Portal. URL: https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm
- Diagnosing issues with a failed Suzuki coupling? Reddit. URL: https://www.reddit.com/r/Chempros/comments/ogz0p5/diagnosing_issues_with_a_failed_suzuki_coupling/
- A comparative study of different bases in Suzuki-Miyaura coupling reactions. Benchchem. URL: https://www.benchchem.com/blog/a-comparative-study-of-different-bases-in-suzuki-miyaura-coupling-reactions/
- Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids. ResearchGate. URL: https://www.researchgate.net/publication/257563820_Base-Promoted_Protodeboronation_of_26-Disubstituted_Arylboronic_Acids
- Suzuki-Miyaura Coupling. Chemistry LibreTexts. URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)/Reactions/Organometallic_Reactions/Suzuki-Miyaura_Coupling
- The Suzuki Coupling Reaction of phenylboronic acid with 2,6-dibromopyridine by catalyzed by palladium complexes 3. ResearchGate. URL: https://www.researchgate.
- Highly Efficient Method for Suzuki Reactions in Aqueous Media. ACS Publications. URL: https://pubs.acs.org/doi/10.1021/acs.inorgchem.8b00624
- Clean and fast cross-coupling of aryl halides in one-pot. Beilstein Journals. URL: https://www.beilstein-journals.org/bjoc/articles/10/91
- Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. PMC - NIH. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8903332/
- The Suzuki−Miyaura coupling between different aryl halides and various... ResearchGate. URL: https://www.researchgate.net/figure/The-Suzuki-Miyaura-coupling-between-different-aryl-halides-and-various-aryl-boronic-acids_fig3_334111300
- Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. PMC - NIH. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4899066/
Sources
- 1. www1.udel.edu [www1.udel.edu]
- 2. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. uwindsor.ca [uwindsor.ca]
- 7. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Strategic Use of 2,6-Dichloro-3-formylphenylboronic Acid in the Synthesis of Novel Heterocyclic Scaffolds
Prepared for: Researchers, Medicinal Chemists, and Drug Development Professionals
Introduction: A Trifunctional Linchpin for Complex Synthesis
In the landscape of modern medicinal chemistry and materials science, the demand for structurally novel and functionally complex heterocyclic compounds is incessant. 2,6-Dichloro-3-formylphenylboronic acid emerges as a uniquely powerful building block, offering a convergence of three distinct chemical functionalities within a single, stable molecule. Its strategic value lies in this trifunctional nature:
-
The Boronic Acid Moiety: A versatile handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the formation of C-C bonds with exceptional reliability and functional group tolerance.[1][2]
-
The Ortho-Formyl Group: A reactive aldehyde poised for a vast array of classical and contemporary transformations, including condensations, reductive aminations, and cyclizations to form heterocyclic rings.
-
The Dichloro-Substitution Pattern: The two chlorine atoms provide significant steric hindrance around the boronic acid, influencing the rotational dynamics of the resulting biaryl bond. Furthermore, they deactivate the aromatic ring, altering its electronic properties, and can serve as potential sites for subsequent nucleophilic aromatic substitution reactions under specific conditions.
This guide provides an in-depth exploration of how these functionalities can be harnessed, both in sequence and in concert, to construct high-value heterocyclic systems. We will detail field-proven protocols, explain the mechanistic rationale behind procedural choices, and offer insights for troubleshooting and optimization.
Part 1: The Suzuki-Miyaura Coupling: Gateway to Biaryl Aldehyde Intermediates
The most fundamental application of this compound is its use as a coupling partner in the Suzuki-Miyaura reaction.[3] This reaction serves as the primary method to construct a biaryl scaffold, positioning the reactive formyl group in a new chemical environment, ready for subsequent cyclization.
Core Principle & Catalytic Cycle
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (like our boronic acid) and an organohalide or triflate. The reaction requires a base to activate the boronic acid for transmetalation to the palladium center.[3] The generally accepted catalytic cycle proceeds through three key stages: Oxidative Addition, Transmetalation, and Reductive Elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol describes a representative coupling of this compound with a generic aryl bromide.
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (Ar-Br) (1.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.5 equiv)
-
1,2-Dimethoxyethane (DME)
-
Water, degassed
-
Nitrogen or Argon gas supply
Procedure:
-
Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and K₂CO₃ (2.5 equiv).
-
Catalyst Addition: Add the Pd(PPh₃)₄ catalyst (0.03 equiv).
-
Solvent Addition: Evacuate the flask and backfill with inert gas (N₂ or Ar). Repeat this cycle three times. Under a positive flow of inert gas, add degassed DME and degassed water in a 4:1 ratio (e.g., 8 mL DME, 2 mL H₂O for a 1 mmol scale reaction).
-
Causality Note: The use of a biphasic solvent system like DME/water or toluene/water is common. Water helps dissolve the inorganic base, while the organic solvent dissolves the coupling partners and catalyst.[4] Degassing is critical to prevent oxidation of the Pd(0) catalyst, which would render it inactive.
-
-
Reaction: Heat the mixture to 85-90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 6-18 hours.
-
Workup: After the reaction is complete (disappearance of starting material), cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer.
-
Extraction: Wash the organic layer with water, then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel to yield the desired biaryl aldehyde.
Data Summary: Typical Suzuki-Miyaura Reaction Conditions
| Parameter | Condition 1 | Condition 2 | Condition 3 | Rationale & Notes |
| Catalyst | Pd(PPh₃)₄ | Pd(OAc)₂ / SPhos | PdCl₂(dppf) | Pd(PPh₃)₄ is a reliable choice for general use.[4] Buchwald ligands (like SPhos) or ferrocene-based ligands (dppf) are often superior for challenging substrates, including aryl chlorides. |
| Base | K₂CO₃ (aq) | K₃PO₄ (aq) | Cs₂CO₃ | The choice of base is crucial.[4] K₃PO₄ is a stronger base and can be effective in difficult couplings. Cs₂CO₃ is often used under anhydrous conditions and can accelerate the reaction. |
| Solvent | DME / H₂O | Toluene / H₂O | Dioxane / H₂O | The solvent system must be able to dissolve the reactants and be stable at the reaction temperature. Dioxane is often used for higher-temperature reactions. |
| Temperature | 85-90 °C | 100-110 °C | Room Temp | While most couplings require heat, highly active catalyst systems can sometimes facilitate the reaction at room temperature, particularly with aryl iodides or bromides.[3] |
Part 2: Application in Heterocyclic Synthesis: Post-Coupling Cyclization Strategies
With the biaryl aldehyde in hand, the formyl group becomes the pivot point for constructing the desired heterocyclic ring. This two-stage approach provides a modular and highly adaptable route to a wide array of complex molecules.
Caption: General workflow for quinoline synthesis using a two-stage strategy.
Protocol 2.1: Synthesis of Dichlorophenyl-Substituted Quinolines via Friedländer Annulation
The Friedländer synthesis is a classic and highly effective method for constructing quinolines by condensing a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene ketone.[5]
Step A: Synthesis of 2'-Amino-2,6-dichloro-[1,1'-biphenyl]-3-carbaldehyde
-
Objective: To couple the title boronic acid with a 2-haloaniline (e.g., 2-bromoaniline).
-
Procedure: Follow Protocol 1 , using 2-bromoaniline as the aryl bromide coupling partner. The product of this reaction is the key intermediate for cyclization.
Step B: Friedländer Annulation to Form the Quinoline Ring
Materials:
-
2'-Amino-2,6-dichloro-[1,1'-biphenyl]-3-carbaldehyde (from Step A) (1.0 equiv)
-
Ketone (e.g., Acetone, Acetophenone) (10-20 equiv, can be used as solvent)
-
Catalyst: p-Toluenesulfonic acid (p-TsOH) (20 mol%) or Potassium Hydroxide (KOH) (1.2 equiv)
-
Solvent: Ethanol or neat ketone
Procedure (Acid-Catalyzed):
-
To a solution of the amino-biaryl-aldehyde (1.0 equiv) in ethanol, add the ketone (e.g., acetophenone, 3 equiv).
-
Add p-TsOH (0.2 equiv) to the mixture.
-
Heat the reaction to reflux (approx. 80 °C) and monitor by TLC.
-
Causality Note: The acid catalyst protonates the carbonyl oxygen of the aldehyde, activating it for nucleophilic attack by the enol form of the ketone. This is followed by a cyclization-dehydration cascade to form the aromatic quinoline ring.[5]
-
-
Upon completion, cool the reaction and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry, and concentrate.
-
Purify by column chromatography or recrystallization to obtain the final quinoline product.
Part 3: Direct Cyclocondensation to Boron-Containing Heterocycles
An alternative and elegant strategy involves using both the formyl and boronic acid functionalities in a single cyclocondensation step to form boron-containing heterocycles, such as benzoxaboroles. Benzoxaboroles are privileged scaffolds in medicinal chemistry, known for applications as antifungal and anti-inflammatory agents.[6][7]
Protocol 3.1: Synthesis of a Dichlorophenyl-Fused Benzoxaborole Analog
This protocol describes the reaction of this compound with a 2-aminophenol to generate a complex boron heterocycle. This reaction leverages the propensity of boronic acids to form reversible esters with diols and the aldehyde to form an imine with the amine.[8]
Caption: Conceptual workflow for the synthesis of a fused boron heterocycle.
Materials:
-
This compound (1.0 equiv)
-
2-Aminophenol (1.05 equiv)
-
Anhydrous Ethanol or Toluene
-
Dean-Stark apparatus (if using toluene)
Procedure:
-
Setup: To a round-bottom flask, add this compound (1.0 equiv) and 2-aminophenol (1.05 equiv).
-
Solvent: Add anhydrous ethanol.
-
Reaction: Stir the mixture at room temperature or heat gently to 50-60 °C. The reaction often results in the precipitation of the product.
-
Causality Note: The reaction is a dehydration-condensation. The aldehyde reacts with the amine to form an imine, while the boronic acid reacts with the phenol (a 1,2-diol analog with the imine nitrogen) to form a five-membered boronate ring. Using a Dean-Stark trap with toluene can be employed to azeotropically remove water and drive the reaction to completion.[8]
-
-
Isolation: Monitor the reaction by LC-MS. Once complete, cool the mixture. If a precipitate has formed, collect the solid by filtration. Wash the solid with cold ethanol and dry under vacuum.
-
Purification: The product is often pure after filtration. If necessary, it can be recrystallized from a suitable solvent like ethanol or acetonitrile.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield in Suzuki Coupling | Inactive catalyst (oxidized Pd(0)). | Ensure all solvents and reagents are thoroughly degassed. Use fresh catalyst. |
| Inefficient base or poor solubility. | Switch to a stronger base like K₃PO₄ or Cs₂CO₃. Ensure vigorous stirring. | |
| Deboronation of starting material. | Use milder conditions (lower temperature) if possible. Avoid strongly acidic or basic conditions during workup. | |
| Incomplete Friedländer Annulation | Insufficient catalyst activity. | Increase catalyst loading to 30 mol% or switch from p-TsOH to a Lewis acid like InCl₃. |
| Steric hindrance. | Increase reaction time and temperature. Use a higher boiling solvent like xylene. | |
| No Reaction in Cyclocondensation | Water inhibiting the reaction. | Use anhydrous solvents. For challenging substrates, use a Dean-Stark trap with toluene to remove water. |
Conclusion
This compound is a masterful reagent for the modern synthetic chemist. Its true potential is realized when its functionalities are used in carefully planned sequences. By leveraging the robust Suzuki-Miyaura coupling to first build a molecular framework and then employing the strategically placed formyl group to execute a ring-forming cyclization, researchers can access novel, complex, and high-value heterocyclic compounds. Furthermore, direct condensation reactions open avenues to unique boron-containing heterocycles with significant potential in drug discovery. The protocols and insights provided herein serve as a foundational guide for unlocking the synthetic power of this versatile building block.
References
- A novel procedure for the synthesis of borylated quinolines and its application in the development of potential boron-based homeodomain interacting protein kinase 2 (HIPK2) inhibitors. (n.d.).
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
- Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). RSC Advances. [Link]
- Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. (2021). Molecules. [Link]
- Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement str
- Synthesis of quinolines. (n.d.). Organic Chemistry Portal. [Link]
- Benzofuran synthesis. (n.d.). Organic Chemistry Portal. [Link]
- Lewis Acid-Catalyzed Synthesis of Benzofurans and 4,5,6,7-Tetrahydrobenzofurans from Acrolein Dimer and 1,3-Dicarbonyl Compounds. (2019).
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
- Synthesis of Quinolines from 3-Formylchromone. (2007).
- The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry. (2022). MDPI. [Link]
- Boronic Acids: Preparation, Applications in Organic Synthesis and Medicine. (2005).
- Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]
- Recent Advancements in the Diversification and Applications of Boron-Containing Compounds in Medicinal Chemistry. (2024).
- synthesis biological studies of same new Heterocyclic compound derived from 2 chloro 3 formyl quinoline and 4 (Benzyl sulfonyte) Acetophenone. (2021).
- Recent Advances in Metal-Free Quinoline Synthesis. (2020). MDPI. [Link]
- Recent Developments in the Chemistry of Boron Heterocycles. (2016). AA Blocks. [Link]
- The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. (2001). SciSpace. [Link]
- The Synthesis and Applications of Heterocyclic Boronic Acids. (2003).
- Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. (2011). Organic Syntheses. [Link]
- ChemInform Abstract: Regioselective Suzuki-Miyaura Cross-Coupling Reactions of 2,6-Dichloroquinoxaline. (2012).
- Synthesis of biologically active heterocyclic compounds from β-diketones. (2024).
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- 8. aablocks.com [aablocks.com]
One-Pot Synthesis Involving 2,6-Dichloro-3-formylphenylboronic Acid: A Detailed Guide to Application and Protocol
Introduction: The Strategic Advantage of 2,6-Dichloro-3-formylphenylboronic Acid in One-Pot Syntheses
In the landscape of modern medicinal chemistry and drug development, the demand for efficient and modular synthetic strategies is paramount. One-pot multicomponent reactions (MCRs) have emerged as a powerful tool, enabling the construction of complex molecular architectures from simple precursors in a single synthetic operation. This approach significantly reduces reaction time, cost, and waste, aligning with the principles of green chemistry.[1]
At the heart of many successful MCRs lies the strategic selection of building blocks. This compound is a uniquely functionalized reagent that offers a trifecta of reactive sites: a boronic acid, an aldehyde, and a sterically hindered dichlorinated aromatic ring. This distinct arrangement allows for sequential and highly controlled transformations within a single reaction vessel, paving the way for the rapid generation of diverse and novel heterocyclic scaffolds. The boronic acid moiety can participate in a variety of coupling reactions or act as a directing group, the aldehyde is a versatile handle for imine formation and subsequent cyclizations, and the dichloro-substitution pattern influences the electronic properties and steric environment of the molecule, often leading to specific regiochemical outcomes.
This application note provides an in-depth exploration of a one-pot synthesis utilizing this compound for the generation of complex boron-containing heterocycles. We will delve into the mechanistic rationale behind the chosen methodology, provide a detailed, step-by-step protocol, and discuss the broader applications of the resulting molecular scaffolds in drug discovery.
Core Concept: A One-Pot, Three-Component Synthesis of Fused Boron Heterocycles
The protocol detailed below describes a microwave-assisted, one-pot, three-component reaction between an anthranilic acid, this compound, and a salicylaldehyde derivative. This reaction proceeds through a cascade of events to furnish a bridgehead bicyclo[4.4.0]boron heterocycle, a scaffold with significant potential in medicinal chemistry due to its rigid, three-dimensional structure.
The reaction leverages the inherent reactivity of the three components in a sequential manner. Initially, the aldehyde of the boronic acid derivative can react with the amine of the anthranilic acid to form a Schiff base. Subsequently, the boronic acid and the carboxylic acid of the anthranilic acid, along with the hydroxyl group of the salicylaldehyde, can undergo a condensation reaction to form the complex heterocyclic system. The use of microwave irradiation dramatically accelerates the reaction rate, allowing for the rapid synthesis of the target molecule.[2]
Reaction Workflow Visualization
Caption: A conceptual workflow for the one-pot synthesis of fused boron heterocycles.
Detailed Experimental Protocol
This protocol is adapted from a general procedure for the microwave-assisted synthesis of bridgehead bicyclo[4.4.0]boron heterocycles.[2] Researchers should optimize the conditions for their specific substrates.
Materials and Reagents:
-
This compound
-
Substituted anthranilic acid (e.g., anthranilic acid, 5-chloroanthranilic acid)
-
Substituted salicylaldehyde (e.g., salicylaldehyde, 5-bromosalicylaldehyde)
-
Ethanol (EtOH)
-
Deionized Water (H₂O)
-
Microwave synthesis reactor
Procedure:
-
Reactant Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol), the desired anthranilic acid derivative (1.0 mmol), and the desired salicylaldehyde derivative (1.0 mmol).
-
Solvent Addition: To the reaction vial, add a solvent mixture of ethanol and water. A ratio of 1:3 (EtOH:H₂O, 4 mL total volume) has been shown to be effective.
-
Microwave Irradiation: Seal the reaction vial and place it in the microwave synthesis reactor. Irradiate the mixture at 150 °C for 1 hour. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Product Isolation: After the reaction is complete, cool the vial to room temperature. A precipitate of the product should form.
-
Purification: Collect the solid product by vacuum filtration. Wash the solid sequentially with cold ethanol and diethyl ether to remove any unreacted starting materials and impurities.
-
Drying and Characterization: Dry the purified product under vacuum. Characterize the final compound by standard analytical techniques, such as NMR spectroscopy (¹H, ¹³C, ¹¹B), mass spectrometry, and IR spectroscopy.
Quantitative Data Summary
| Entry | Anthranilic Acid Derivative | Salicylaldehyde Derivative | Product Yield (%) |
| 1 | Anthranilic acid | Salicylaldehyde | 85-95% |
| 2 | 5-Chloroanthranilic acid | Salicylaldehyde | 80-90% |
| 3 | Anthranilic acid | 5-Bromosalicylaldehyde | 82-92% |
Note: Yields are approximate and may vary based on the specific substrates and reaction conditions.
Mechanistic Considerations and Causality
The success of this one-pot synthesis hinges on the orchestrated sequence of reactions. The initial formation of a Schiff base between the aldehyde of the boronic acid and the amine of the anthranilic acid is a crucial first step. This intermediate brings the reactive functionalities into close proximity for the subsequent cyclization and condensation steps. The boronic acid then plays a dual role: it participates in the formation of the boron-containing ring and can also act as a Lewis acid to activate the carbonyl group, facilitating nucleophilic attack. The dichlorophenyl moiety, with its electron-withdrawing nature, can influence the reactivity of the aldehyde and the stability of the intermediates.
Trustworthiness: A Self-Validating System
The protocol described is designed to be self-validating. The formation of the complex, fused heterocyclic product is highly unlikely to occur through random side reactions. The specific combination of starting materials and the cascade nature of the reaction pathway ensure that the desired scaffold is the major product. The purity of the precipitated product can be readily assessed by standard analytical techniques, and the characteristic spectroscopic signals (e.g., the ¹¹B NMR signal) provide unambiguous confirmation of the formation of the boron-containing heterocycle.
Applications in Drug Discovery and Development
The fused heterocyclic scaffolds synthesized through this one-pot protocol are of significant interest to the drug discovery community. Boron-containing compounds have gained prominence as pharmaceuticals, with several approved drugs for the treatment of cancers and infectious diseases. The unique ability of the boronic acid moiety to form reversible covalent bonds with biological targets, such as serine proteases, makes these compounds attractive as enzyme inhibitors.
The rigid, three-dimensional nature of the synthesized scaffolds provides a framework for the precise spatial arrangement of pharmacophoric groups, which can lead to high-affinity and selective interactions with protein targets. Furthermore, the modular nature of this one-pot synthesis allows for the rapid generation of a library of analogs by simply varying the anthranilic acid and salicylaldehyde components. This diversity-oriented approach is invaluable in the early stages of drug discovery for structure-activity relationship (SAR) studies.
Conclusion
The one-pot synthesis involving this compound represents a highly efficient and versatile strategy for the construction of complex, drug-like heterocyclic scaffolds. The unique combination of reactive functionalities on this building block, coupled with the power of microwave-assisted multicomponent reactions, provides a streamlined pathway to novel chemical entities with significant potential in medicinal chemistry. This application note serves as a comprehensive guide for researchers seeking to leverage this powerful synthetic tool in their drug discovery and development endeavors.
References
- Green and efficient one-pot three-component synthesis of novel drug-like furo[2,3-d]pyrimidines as potential active site inhibitors and putative allosteric hotspots modulators of both SARS-CoV-2 MPro and PLPro. PMC - PubMed Central, 2023. [Link]
- Multicomponent synthesis of the boron complexes.
- Recent Developments in the Chemistry of Boron Heterocycles. AA Blocks. [Link]
- Diversity-Oriented Synthesis of Drug-Like Macrocyclic Scaffolds Using an Orthogonal Organo- and Metal Catalysis Str
- Modular synthesis of thirty lead-like scaffolds suitable for CNS drug discovery. White Rose Research Online. [Link]
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- TSRI chemists devise simple method for making sought-after boronic acid-based drugs and other products. EurekAlert!. [Link]
- Facile one-pot synthesis and in silico study of new heterocyclic scaffolds with 4-pyridyl moiety: Mechanistic insights and X-ray crystallographic elucid
- Highlighting multicomponent reactions as an efficient and facile alternative route in the chemical synthesis of organic-based molecules: a tremendous growth in the past 5 years.
- Multicomponent Synthesis of New Fluorescent Boron Complexes Derived from 3-Hydroxy-1-phenyl-1H-pyrazole-4-carbaldehyde. MDPI. [Link]
- Synthesis of 2,6-diaryl-3-(trifluoromethyl)pyridines by regioselective Suzuki-Miyaura reactions of 2,6-dichloro-3-(trifluoromethyl)pyridine. DTU Orbit. [Link]
- One-Pot Methodology for the Synthesis of Polysubstituted Pyridines and Terpyridines. CORE. [Link]
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Application Notes and Protocols: Microwave-Assisted Suzuki Coupling of 2,6-Dichloro-3-formylphenylboronic Acid
Introduction: Accelerating Complex Biaryl Synthesis
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] Its application is particularly pivotal in the pharmaceutical and materials science sectors for the synthesis of complex biaryl and heteroaryl structures. This guide focuses on a challenging yet valuable substrate: 2,6-dichloro-3-formylphenylboronic acid. The presence of two ortho-chloro substituents introduces significant steric hindrance and electronic deactivation, making the coupling reaction notoriously difficult under conventional heating.[3][4][5]
Microwave-assisted organic synthesis (MAOS) offers a transformative solution to these challenges.[6][7][8] By utilizing microwave irradiation for rapid and uniform heating, MAOS can dramatically accelerate reaction rates, often reducing synthesis times from hours to minutes.[7][9][10] This rapid heating minimizes the formation of byproducts, leading to cleaner reactions and higher isolated yields.[9][10] Furthermore, the precise temperature and pressure control afforded by modern microwave reactors enhances reproducibility, a critical factor in drug discovery and development.[10]
These application notes provide a comprehensive protocol for the microwave-assisted Suzuki coupling of this compound with a representative aryl bromide. The methodologies detailed herein are designed to provide researchers, scientists, and drug development professionals with a robust and efficient pathway for the rapid generation of diverse compound libraries based on this sterically hindered scaffold.
The Rationale Behind Experimental Design
The successful Suzuki coupling of a sterically hindered and electronically deactivated substrate like this compound hinges on the careful selection of the catalyst, ligand, base, and solvent system. The protocol provided in this guide is the result of a systematic optimization process, grounded in the fundamental principles of the Suzuki-Miyaura reaction mechanism.
The Catalytic Cycle: A Brief Overview
The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium catalyst.[1][2][11] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid.[12][13][14][15]
-
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.[1]
For challenging substrates, such as aryl chlorides, the oxidative addition step is often rate-limiting.[3][5] The steric hindrance in this compound further complicates the transmetalation and reductive elimination steps. Therefore, a highly active catalyst system is required.
Component Selection for a Challenging Coupling
-
Palladium Precatalyst: While various palladium sources can be used, modern precatalysts that readily form the active Pd(0) species are preferred for difficult couplings.[16] These precatalysts often feature bulky, electron-rich phosphine ligands that promote the challenging oxidative addition of aryl chlorides and stabilize the catalytic intermediates.
-
Ligand: The choice of phosphine ligand is critical. Bulky, electron-rich ligands are known to enhance the reactivity of palladium catalysts towards deactivated aryl chlorides.[3][17][18] Ligands such as those from the biarylphosphine class have demonstrated exceptional performance in this regard.
-
Base: The base plays a crucial role in the transmetalation step by forming a more nucleophilic boronate species.[12][13][14] For sterically hindered boronic acids, a moderately strong base is often optimal to facilitate the reaction without promoting unwanted side reactions like protodeboronation.[19][20]
-
Solvent System: The solvent must be able to dissolve the reactants and be compatible with microwave heating. A mixture of an organic solvent and water is commonly used in Suzuki reactions.[11] The water is essential for dissolving the inorganic base and facilitating the formation of the active boronate species.
Experimental Protocol: Microwave-Assisted Suzuki Coupling
This protocol details the coupling of this compound with 4-bromoanisole as a model reaction.
Reaction Scheme:
A representative Suzuki coupling reaction.
Materials and Equipment
-
This compound
-
4-bromoanisole
-
Palladium precatalyst (e.g., a suitable Buchwald precatalyst)
-
Phosphine ligand (if not part of the precatalyst)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Deionized water
-
Microwave reactor vials with stir bars
-
Dedicated microwave reactor system
-
Standard laboratory glassware
-
Inert gas (Nitrogen or Argon)
Procedure
-
Reagent Preparation: In a microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv), 4-bromoanisole (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Catalyst Addition: To the vial, add the palladium precatalyst (0.5 - 2 mol%).
-
Solvent Addition: Add anhydrous 1,4-dioxane and deionized water in a 4:1 ratio to achieve a final concentration of 0.2 M with respect to the boronic acid.
-
Inert Atmosphere: Seal the vial and purge with an inert gas (nitrogen or argon) for 5-10 minutes to remove oxygen, which can deactivate the catalyst.[16]
-
Microwave Irradiation: Place the sealed vial into the microwave reactor. Irradiate the reaction mixture at 120 °C for 15-30 minutes. The reaction should be monitored for completion by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the vial to room temperature. Dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Workflow Diagram
Step-by-step experimental workflow.
Data and Expected Results
The following table summarizes representative reaction parameters and expected outcomes for the microwave-assisted Suzuki coupling of this compound.
| Parameter | Value | Rationale |
| Boronic Acid | This compound | Sterically hindered and electronically deactivated substrate. |
| Aryl Halide | 4-bromoanisole | Representative electron-rich aryl bromide. |
| Catalyst | Buchwald Precatalyst (e.g., XPhos Pd G3) | Highly active for coupling of aryl chlorides.[16] |
| Base | K₂CO₃ | Moderately strong base to prevent protodeboronation. |
| Solvent | 1,4-Dioxane / H₂O (4:1) | Common solvent system for Suzuki reactions.[21] |
| Temperature | 120 °C | Elevated temperature to overcome activation energy. |
| Time | 15-30 min | Rapid reaction times are a key advantage of microwave heating.[7][22] |
| Expected Yield | 70-90% | Microwave irradiation often leads to improved yields.[9][10] |
Troubleshooting and Optimization
-
Low Yield: If the yield is low, consider increasing the catalyst loading or reaction time. Ensure that the reaction was performed under a strictly inert atmosphere. The purity of the reagents, particularly the boronic acid, is also critical.[16]
-
Incomplete Reaction: An incomplete reaction may indicate that the temperature is too low. A higher temperature or a longer reaction time may be necessary.
-
Byproduct Formation: The formation of homocoupled products can result from the presence of oxygen.[16] Ensure thorough degassing of the solvent and proper purging of the reaction vessel.
Conclusion
Microwave-assisted synthesis provides a powerful and efficient method for conducting challenging Suzuki-Miyaura cross-coupling reactions. The protocol detailed in these application notes for the coupling of this compound demonstrates the significant advantages of this technology, including dramatically reduced reaction times and high yields. By leveraging the principles of rational catalyst and reagent selection, researchers can overcome the challenges associated with sterically hindered and electronically deactivated substrates, thereby accelerating the discovery and development of novel chemical entities.
References
- Wikipedia. Suzuki reaction. [Link]
- Cargill, A. A. et al. (2025). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Journal of Organic Chemistry.
- Singh, R., & Kumar, A. (2021). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. Journal of Chemical Reviews.
- Patsnap. (2025). Microwave-Assisted Synthesis: 10x Faster Organic Reactions.
- Amatore, C., Jutand, A., & Le Duc, G. (2011). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society.
- MDPI. (2022). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Molecules. [Link]
- Sharma, P., & Kumar, A. (2019). Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A.
- Yoneda Labs. (2023). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
- Organic Chemistry Portal. Suzuki Coupling. [Link]
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
- Royal Society of Chemistry. (2021). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry. [Link]
- PubMed. (2011). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Journal of the American Chemical Society. [Link]
- ACS Publications. (2021). Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up. Organic Process Research & Development. [Link]
- ResearchGate. (2021). Trace amounts of palladium catalysed Suzuki-Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry. [Link]
- ACS Publications. (2001). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. Organometallics. [Link]
- NIH. (2014). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules. [Link]
- University of Windsor. (2000). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
- RSC Publishing. (2015). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. MedChemComm. [Link]
- ACS Publications. (1998). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]
- Baxendale Group. (2006). Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst for Batch and Continuous-Flow Transformations.
- ACS Publications. (2003). A Highly Efficient Microwave-Assisted Suzuki Coupling Reaction of Aryl Perfluorooctylsulfonates with Boronic Acids. Organic Letters. [Link]
- ACS Publications. (2021). Activation of Aryl Chlorides in the Suzuki-Miyaura Reaction by “Ligand-Free” Pd Species through a Homogeneous Catalytic Mechanism. The Journal of Organic Chemistry. [Link]
- ResearchGate. (2020). Screening of different solvents for Suzuki coupling.
- NIH. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. [Link]
- ACS Publications. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. [Link]
- Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. [Link]
- RSC Publishing. (2023).
- MDPI. (2017). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond.
- ResearchGate. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. [Link]
- MDPI. (2020). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules. [Link]
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Ligand selection for 2,6-Dichloro-3-formylphenylboronic acid Suzuki reactions
Application Note & Protocol
Strategic Ligand Selection for Suzuki-Miyaura Coupling of Sterically Hindered and Electronically Deactivated Arylboronic Acids
Focus: 2,6-Dichloro-3-formylphenylboronic Acid
Abstract
The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry, enabling the formation of C-C bonds with high efficiency.[1][2] However, its success is highly dependent on the electronic and steric profiles of the coupling partners. Substrates bearing both significant steric hindrance and electron-withdrawing functionality, such as this compound, present a formidable challenge to standard coupling protocols. The di-ortho chloro substituents sterically impede key steps in the catalytic cycle, while the 3-formyl group deactivates the boronic acid, slowing transmetalation. This guide provides a detailed analysis of these challenges and presents a systematic approach to ligand selection and protocol optimization. We focus on the application of bulky, electron-rich monophosphine ligands and N-Heterocyclic Carbenes (NHCs) to overcome these hurdles, providing researchers with both the theoretical rationale and practical, step-by-step protocols for achieving high-yield couplings with this difficult substrate class.
The Mechanistic Challenge: Unpacking the Role of Sterics and Electronics
The efficacy of the Suzuki-Miyaura reaction hinges on the smooth progression of three key steps: oxidative addition, transmetalation, and reductive elimination.[1][3] The unique structure of this compound directly obstructs two of these critical stages.
-
Oxidative Addition (OA): An aryl halide (Ar-X) reacts with the active Pd(0) catalyst. While the rate of this step is primarily influenced by the aryl halide partner, the ligand's electronic properties are crucial, especially for less reactive aryl chlorides.[3]
-
Transmetalation (TM): The organic group is transferred from the boron atom to the palladium center. This is often the rate-limiting step for challenging substrates.
-
Reductive Elimination (RE): The two organic partners are expelled from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.[1]
The specific challenges posed by this compound are:
-
Severe Steric Hindrance: The two chlorine atoms flanking the boronic acid create a "cage" around the reaction center. This makes it physically difficult for the bulky palladium complex to approach and engage with the boronic acid during the transmetalation step.[4][5]
-
Electronic Deactivation: The 3-formyl group is strongly electron-withdrawing. This effect reduces the nucleophilicity of the arylboronic acid, further slowing the already sterically-congested transmetalation step.
-
Facilitating Reductive Elimination: For tetra-ortho-substituted biaryls to be formed, the final reductive elimination step is also sterically demanding and can be slow.[5][6]
The choice of ligand is the most critical parameter to address these combined issues.[4][7] A successful ligand must be able to promote the formation of a highly reactive, low-coordinate palladium species while possessing the right steric and electronic attributes to accelerate both transmetalation and reductive elimination.
Ligand Selection: A Guided Approach
For such demanding substrates, standard ligands like triphenylphosphine (PPh₃) are ineffective.[4] Success requires ligands that are both exceptionally bulky and highly electron-donating. These properties help generate a coordinatively unsaturated, 14-electron monoligated Pd(0) species, which is more reactive in oxidative addition and facilitates the difficult subsequent steps.[4][8]
This class of ligands represents the industry standard for challenging cross-couplings. Their architecture provides a powerful combination of steric bulk and electron-donating character.[3][7]
-
Why they work: The bulky biaryl framework promotes the formation of the active monoligated Pd(0)L₁ species. This steric hindrance is also crucial for accelerating the final reductive elimination step to release the sterically crowded product.[3][5] The electron-rich phosphine center increases electron density on the palladium, facilitating the oxidative addition of challenging coupling partners like aryl chlorides.[1][5]
-
Top Candidates:
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): Often a top performer for sterically hindered substrates due to its significant bulk.[4]
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): Provides a different electronic and steric profile. The methoxy groups can play a role in stabilizing catalytic intermediates.[9]
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl): Another highly active and bulky ligand, often effective where others fail.[4][10]
-
NHCs are powerful alternatives to phosphines, characterized as being even stronger σ-donors and often possessing significant steric bulk.[1]
-
Why they work: NHCs form very stable bonds with palladium, creating robust catalysts that resist decomposition at elevated temperatures. Their strong electron-donating ability is highly effective for activating unreactive aryl chlorides.[11][12] Certain NHC ligands feature "flexible" steric bulk, which can adapt to accommodate hindered substrates during the catalytic cycle.[12][13]
-
Top Candidates:
-
IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene): A sterically demanding and highly active NHC ligand.
-
SIPr (1,3-Bis(2,6-diisopropylphenyl)-4,5-dihydroimidazol-2-ylidene): The saturated backbone of SIPr offers slightly different steric and electronic properties compared to IPr, sometimes providing orthogonal reactivity.[14]
-
Experimental Protocols & Optimization
The following protocols are designed as a robust starting point for researchers. All manipulations should be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents unless otherwise noted.
This protocol allows for the parallel evaluation of the top ligand candidates identified above.
-
Reagent Preparation:
-
To an array of oven-dried reaction vials equipped with stir bars, add the appropriate Palladium Precatalyst and Ligand (see table below for ratios).
-
Add the aryl halide (1.0 equiv., e.g., 0.2 mmol).
-
Add this compound (1.5 equiv.).
-
Add the Base (e.g., K₃PO₄, 2.0 equiv.).
-
-
Reaction Setup:
-
Seal each vial with a septum cap.
-
Evacuate and backfill each vial with an inert gas (repeat 3 times).
-
Add the anhydrous Solvent (to achieve a concentration of 0.1-0.2 M with respect to the aryl halide).
-
-
Execution:
-
Place the vials in a pre-heated reaction block or oil bath at the desired temperature (start at 100-110 °C).
-
Stir vigorously for the specified time (e.g., 12-24 hours).
-
-
Analysis:
-
Cool the reactions to room temperature.
-
Take an aliquot from each reaction, dilute with a suitable solvent (e.g., ethyl acetate), filter through a small plug of silica, and analyze by LC-MS and/or GC-MS to determine conversion and identify the most promising system.[7]
-
Table 1: Recommended Conditions for Initial Ligand Screening
| Entry | Pd Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Rationale |
| 1 | Pd(OAc)₂ (1.5) | XPhos (3.0) | K₃PO₄ (2.0) | Toluene | 110 | A robust starting point for hindered substrates.[4] |
| 2 | Pd₂(dba)₃ (1.0) | SPhos (3.0) | K₃PO₄ (2.0) | Dioxane | 100 | SPhos often shows high reactivity and stability. |
| 3 | Pd(OAc)₂ (1.5) | SIPr (3.0) | KOtBu (2.0) | Toluene | 100 | Stronger base for NHC activation, good for Ar-Cl.[4][12] |
| 4 | Pd₂(dba)₃ (1.0) | RuPhos (3.0) | Cs₂CO₃ (2.0) | Dioxane | 110 | Cs₂CO₃ is a soluble, strong base effective in many cases. |
This protocol represents a validated starting point for a preparative scale reaction, assuming XPhos was identified as a promising ligand.
-
Setup: To an oven-dried Schlenk flask equipped with a stir bar and condenser, add XPhos (0.03 equiv.), Palladium(II) Acetate (Pd(OAc)₂) (0.015 equiv.), and finely powdered Potassium Phosphate (K₃PO₄) (2.0 equiv.).
-
Inerting: Seal the flask, and evacuate and backfill with Argon (repeat 3 times).
-
Reagent Addition: Add the limiting aryl halide (1.0 equiv.) and this compound (1.5 equiv.).
-
Solvent Addition: Add anhydrous Toluene via syringe to achieve a concentration of 0.15 M with respect to the aryl halide.
-
Reaction: Lower the flask into an oil bath pre-heated to 110 °C and stir vigorously for 18 hours. Monitor the reaction by TLC or LC-MS.
-
Workup:
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.[7]
Troubleshooting Common Issues
| Problem | Potential Cause | Recommended Solution(s) |
| Low or No Conversion | 1. Insufficient catalyst activity. 2. Inactive boronic acid. 3. Reaction temperature too low. | 1. Switch to a more active ligand (e.g., from SPhos to XPhos or an NHC).[4] 2. Check the purity of the boronic acid; protodeboronation may have occurred. Use fresh reagent. 3. Increase temperature in 10-20 °C increments. Consider a higher boiling solvent like xylenes.[4] |
| Significant Homocoupling of Boronic Acid | Presence of oxygen in the reaction. | Ensure the reaction setup is rigorously degassed and maintained under a positive pressure of inert gas. |
| Significant Dehalogenation of Aryl Halide | 1. Presence of water or protic sources. 2. Side reaction pathway is competitive. | 1. Use rigorously dried solvents and reagents. 2. Change the base (e.g., from KOtBu to K₃PO₄) or solvent system to disfavor the dehalogenation pathway.[15] |
| Stalled Reaction | Catalyst decomposition. | Switch to a more robust ligand system, such as an NHC, which often provides greater thermal stability.[1] |
Conclusion
The successful Suzuki-Miyaura coupling of this compound is a non-trivial synthetic task that requires a deliberate and mechanistically informed approach to ligand selection. The combined steric and electronic challenges posed by this substrate necessitate the use of highly specialized, bulky, and electron-rich ligands. Biaryl monophosphines, particularly XPhos , and robust N-Heterocyclic Carbene ligands provide the necessary reactivity to overcome the high activation barriers for transmetalation and reductive elimination. By employing the screening and optimization protocols outlined in this guide, researchers can systematically identify the ideal catalytic system, enabling the efficient synthesis of highly functionalized and sterically congested biaryl compounds for applications in drug discovery, materials science, and beyond.
References
- Wikipedia. Suzuki reaction. [Link]
- Reddit. What's the role of the phosphine ligand in Suzuki couplings?. (2019-08-11). [Link]
- ChemRxiv. The catalytic mechanism of the Suzuki-Miyaura reaction. [Link]
- ACS Publications.
- ResearchGate. Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides.... [Link]
- RSC Publishing. Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes. [Link]
- Nature. Bulky, electron-rich, renewable: analogues of Beller's phosphine for cross-couplings. (2023-10-30). [Link]
- WWJMRD. Recent Advances in the development of Suzuki Miyaura Coupling Reactions. [Link]
- Organic Chemistry Portal.
- ResearchGate.
- Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024-10-10). [Link]
- Myers Research Group, Harvard University. The Suzuki Reaction. [Link]
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- RSC Publishing. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. [Link]
- ACS Publications. N-Heterocyclic Carbene Ligand-Controlled Chemodivergent Suzuki–Miyaura Cross Coupling. (2019-09-02). [Link]
- MDPI. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. [Link]
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. wwjmrd.com [wwjmrd.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Buchwald Ligands [sigmaaldrich.com]
- 10. mdpi.com [mdpi.com]
- 11. Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Yoneda Labs [yonedalabs.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Reactions with 2,6-Dichloro-3-formylphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for optimizing Suzuki-Miyaura coupling reactions involving 2,6-dichloro-3-formylphenylboronic acid. This resource is designed to provide targeted troubleshooting guidance and address the unique challenges presented by this sterically hindered and electronically complex substrate. The following question-and-answer format directly tackles common issues encountered during experimentation, offering expert insights and actionable protocols to enhance reaction success.
Frequently Asked Questions (FAQs)
Q1: What makes this compound a "challenging" substrate for Suzuki coupling?
A1: The difficulty arises from a combination of steric and electronic factors:
-
Steric Hindrance: The two chlorine atoms in the ortho positions to the boronic acid group create significant steric bulk. This bulkiness can impede the approach of the palladium catalyst and the coupling partner, slowing down or preventing the crucial transmetalation and reductive elimination steps of the catalytic cycle.[1][2]
-
Electronic Effects: The formyl (-CHO) group is a moderately electron-withdrawing group. While electron-withdrawing groups on the coupling partner (the aryl halide) can facilitate oxidative addition, on the boronic acid partner they can decrease its nucleophilicity, potentially slowing the transmetalation step.[3]
-
Potential for Side Reactions: The presence of the aldehyde functionality introduces the possibility of undesired side reactions under the basic conditions typical for Suzuki couplings. Furthermore, boronic acids, especially those with electron-withdrawing groups, can be susceptible to protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[4][5][6][7]
Q2: I am observing no or very low conversion of my starting materials. What are the primary causes and how can I troubleshoot this?
A2: Low or no conversion is a common issue with sterically demanding substrates.[1][2] The primary bottleneck is often the palladium catalyst's inability to efficiently navigate the crowded steric environment.
Here is a systematic approach to troubleshooting:
-
Catalyst and Ligand Selection (Most Critical Factor): Standard catalysts like Pd(PPh₃)₄ are often ineffective for hindered substrates.[1][8] The key is to employ a catalyst system that is both highly active and can accommodate the steric bulk.
-
Recommendation: Utilize bulky, electron-rich phosphine ligands, often referred to as Buchwald ligands (e.g., SPhos, XPhos, RuPhos), or N-heterocyclic carbene (NHC) ligands.[1][8] These ligands promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species that is necessary for efficient oxidative addition and facilitates the subsequent steps.[3][8] For extremely hindered substrates, specialized ligands such as AntPhos have shown superior performance.[8][9]
-
-
Re-evaluate the Base and Solvent: The choice of base and solvent is crucial and they often work in concert.
-
Bases: A strong, non-nucleophilic base is often required. Potassium phosphate (K₃PO₄) is a reliable choice for many hindered couplings.[8][10] Stronger bases like cesium carbonate (Cs₂CO₃) or potassium tert-butoxide (KOtBu) can be effective, particularly with less reactive coupling partners like aryl chlorides.[8][11]
-
Solvents: Anhydrous, aprotic polar solvents are generally preferred. Toluene, dioxane, and THF are common choices.[8][12] For particularly stubborn reactions, higher boiling point solvents like xylenes may be necessary to drive the reaction forward with increased temperature.[8]
-
-
Increase Reaction Temperature: Sterically hindered couplings often require more thermal energy to overcome the higher activation barriers for the catalytic steps.[8] If your reaction is proceeding slowly at a moderate temperature (e.g., 80 °C), consider increasing it to 100-120 °C.[8] Microwave irradiation can also be a powerful tool to rapidly achieve and maintain high temperatures.
-
Ensure an Inert Atmosphere: Oxygen can deactivate the Pd(0) catalyst through oxidation.[13][14] It is critical to thoroughly degas all solvents and reagents and to maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction.
Troubleshooting Guide: Specific Issues and Solutions
Issue 1: Low Yield with Significant Starting Material Remaining
This scenario points towards a sluggish reaction rate, likely due to the steric hindrance of this compound.
Diagnostic Workflow:
Caption: Diagnostic workflow for low yield issues.
In-depth Explanation:
-
The Ligand is Key: The most impactful change you can make is switching from a general-purpose ligand like triphenylphosphine (PPh₃) to a more specialized, bulky, and electron-rich ligand.[8] These ligands, such as the Buchwald biarylphosphine ligands, create a more reactive and sterically accessible palladium center, which is crucial for overcoming the hindrance of the dichloro-substituents.[1][8]
-
Driving the Reaction: If a good ligand is already in use, the reaction may need more energy to overcome the activation barrier. Increasing the temperature is a direct way to achieve this.[8] A solvent with a higher boiling point, like toluene or xylene, will allow you to safely reach these higher temperatures.
-
The Role of the Base: The base is essential for activating the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step.[12][15] For hindered substrates, a stronger base like K₃PO₄ or Cs₂CO₃ can increase the concentration of the active boronate, thereby accelerating the transmetalation rate.[8][10]
Issue 2: Formation of a Significant Amount of Protodeboronated Byproduct (2,6-dichloro-benzaldehyde)
The presence of 2,6-dichlorobenzaldehyde indicates that the boronic acid is being cleaved and replaced by a proton from the solvent or trace water. This is a common side reaction, especially with electron-deficient boronic acids under basic conditions.[4][5][6][16][17]
Strategies to Mitigate Protodeboronation:
-
Use Milder or Anhydrous Bases: While a strong base is needed, overly harsh conditions can accelerate protodeboronation.[10] Consider using potassium fluoride (KF) or carefully dried K₃PO₄. Running the reaction under strictly anhydrous conditions can also suppress this side reaction.
-
Convert to a More Stable Boronate Ester: Boronic acids can be converted to more stable derivatives like pinacol esters or MIDA (N-methyliminodiacetic acid) boronates.[7][18] These derivatives are more resistant to protodeboronation and slowly release the boronic acid in situ during the reaction. This keeps the instantaneous concentration of the sensitive boronic acid low, favoring the desired cross-coupling over decomposition.[14][18]
-
Optimize Reaction Time and Temperature: Minimize the exposure of the boronic acid to harsh conditions by aiming for shorter reaction times.[14] Sometimes, a lower temperature for a longer duration can give a better outcome than a high temperature for a short time. Monitor the reaction closely by TLC or LC-MS to determine the point of maximum product formation before significant decomposition occurs.
Experimental Protocol: Preparation of a Pinacol Ester
-
Dissolution: In a round-bottom flask, dissolve the this compound (1.0 equiv) and pinacol (1.1 equiv) in a suitable anhydrous solvent like THF or toluene.
-
Drying: Add a drying agent such as anhydrous magnesium sulfate (MgSO₄) to remove any trace water.
-
Stirring: Stir the mixture at room temperature for 1-2 hours.
-
Filtration and Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude pinacol ester, which can often be used directly in the Suzuki coupling reaction without further purification.
Issue 3: Homocoupling of the Boronic Acid
The formation of a symmetrical biaryl derived from two molecules of this compound is another potential side reaction.
Causes and Prevention:
-
Presence of Oxygen: The primary cause of homocoupling is often the presence of oxygen, which can facilitate a palladium-catalyzed oxidative coupling of two boronic acid molecules.[13][14]
-
Solution: Rigorous degassing of solvents and maintaining a strict inert atmosphere are paramount. Purging the reaction vessel and solvents with argon or nitrogen for an extended period (15-30 minutes) before adding the catalyst is crucial.[10]
-
-
Catalyst Choice: Some palladium catalyst systems are more prone to promoting homocoupling.
-
Solution: If homocoupling is a persistent issue, screen different palladium sources and ligands. Sometimes, using a well-defined Pd(0) source like Pd₂(dba)₃ with a suitable ligand can be cleaner than using a Pd(II) precatalyst like Pd(OAc)₂.
-
-
Slow Addition: Adding the boronic acid solution slowly to the reaction mixture can help to keep its concentration low at any given time, thus minimizing the rate of the bimolecular homocoupling reaction.[1]
Recommended Starting Conditions for Optimization
The following table provides a robust starting point for optimizing the Suzuki coupling of this compound. Remember that empirical optimization for each specific coupling partner is often necessary.
| Parameter | Recommended Condition | Rationale & Key Considerations |
| Palladium Source | Pd(OAc)₂ (2 mol%) or Pd₂(dba)₃ (1 mol%) | Common, reliable Pd(II) and Pd(0) precatalysts.[19] |
| Ligand | SPhos or XPhos (4 mol%) | Bulky, electron-rich ligands are essential for hindered substrates to facilitate oxidative addition and reductive elimination.[1][8] |
| Base | K₃PO₄ (3.0 equiv) | A strong, effective base for hindered couplings that often provides a good balance of reactivity and minimizing side reactions.[8][10] Ensure it is finely powdered and dry. |
| Solvent | Anhydrous, degassed Toluene or Dioxane | High-boiling aprotic solvents allow for elevated reaction temperatures.[8] |
| Temperature | 100-110 °C | Sufficient thermal energy is typically required to overcome the steric barriers.[8] |
| Atmosphere | Argon or Nitrogen | Strict exclusion of oxygen is critical to prevent catalyst deactivation and homocoupling.[13][14] |
| Boronic Acid form | Consider converting to Pinacol or MIDA ester | Increases stability and minimizes protodeboronation, especially if this side reaction is observed.[7][18] |
Visualizing the Catalytic Cycle and Steric Effects
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle. The steric hindrance from the ortho-chloro substituents primarily impacts the transmetalation and reductive elimination steps.
Caption: The Suzuki-Miyaura catalytic cycle.
References
- Various Authors. Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate.
- Cox, P. A., et al. Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. 2017.
- Chemistry LibreTexts. 2.6: Suzuki-Miyaura Coupling.
- Various Authors. The proposed mechanism for protodeboronation of arylboronic acids. ResearchGate.
- Melamed, J. M., et al. Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. 2022.
- Wikipedia. Protodeboronation.
- Chemistry LibreTexts. Suzuki-Miyaura Coupling.
- Zhang, G., Li, Y., & Liu, J. Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances. 2017.
- Curini, M., et al. Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. Molecules. 2021.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- Organic Chemistry Portal. Suzuki Coupling.
- Various Authors. STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. ResearchGate.
- Tang, W., et al. Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Chemical Communications. 2014.
- Wikipedia. Suzuki reaction.
- Kinzel, T., Zhang, Y., & Buchwald, S. L. A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. 2010.
- Molander, G. A., & Ellis, N. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. Accounts of Chemical Research. 2013.
- Kinzel, T., Zhang, Y., & Buchwald, S. L. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PMC - NIH. 2010.
- Sharma, A., & Kumar, V. Recent Advances in the development of Suzuki Miyaura Coupling Reactions. World Wide Journal of Multidisciplinary Research and Development. 2017.
- Lennox, A. J. J., & Lloyd-Jones, G. C. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research. 2014.
- Myers, A. G. Research Group. The Suzuki Reaction. Harvard University.
- Taha, M., et al. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. Scientific Reports. 2017.
- Mello, A. J., et al. Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Catalysts. 2023.
- Reddit. Why is the Suzuki-Miyaura coupling reaction steric sensitive?. 2016.
- WuXi STA. Development, Problem-solving and Successful Scale-up of a Sterically Hindered Suzuki Coupling Reaction.
- Mello, A. J., et al. Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. MDPI. 2023.
- Various Authors. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. ResearchGate.
- YouTube. Suzuki Coupling I Common Byproducts in Suzuki Coupling. 2024.
- Reddit. Diagnosing issues with a failed Suzuki coupling?. 2021.
- Various Authors. Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. ResearchGate.
- Lennox, A. J. J., & Lloyd-Jones, G. C. Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. 2013.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reddit.com [reddit.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Protodeboronation - Wikipedia [en.wikipedia.org]
- 7. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Suzuki Coupling [organic-chemistry.org]
- 16. research.ed.ac.uk [research.ed.ac.uk]
- 17. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 18. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 19. mdpi.com [mdpi.com]
Technical Support Center: A Scientist's Guide to Preventing Protodeboronation of 2,6-Dichloro-3-formylphenylboronic Acid
Welcome to the technical support center for handling challenging organoboron reagents. This guide provides in-depth troubleshooting advice and field-proven protocols for researchers, chemists, and drug development professionals working with 2,6-dichloro-3-formylphenylboronic acid. Our focus is to address and overcome its primary instability pathway: protodeboronation.
This compound is a valuable building block, but its unique electronic and steric profile—featuring two electron-withdrawing ortho-chloro substituents and a meta-formyl group—renders it highly susceptible to premature C–B bond cleavage. This guide is structured to provide both quick answers and deep, mechanistically-grounded solutions to ensure your experiments are successful and reproducible.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the stability and handling of this compound.
Q1: I'm seeing low yields in my cross-coupling reaction and detecting 2,6-dichlorobenzaldehyde as a major byproduct. What is happening?
A: You are observing the direct consequence of protodeboronation.[1] This is an undesired side reaction where the carbon-boron bond of your boronic acid is cleaved and replaced by a carbon-hydrogen bond, sourced from a proton in the reaction medium (e.g., water).[1] For this specific substrate, the strong electron-withdrawing and sterically hindering nature of the two ortho-chloro groups makes the C–B bond particularly labile, especially under the basic conditions typical of many cross-coupling reactions.[2][3]
Q2: What is the primary driver of protodeboronation for this specific compound?
A: The mechanism is overwhelmingly base-catalyzed.[2][4] In the presence of a base (especially strong hydroxide bases), the boronic acid (ArB(OH)₂) exists in equilibrium with its anionic tetrahedral boronate form ([ArB(OH)₃]⁻).[2][5] This boronate species is significantly more reactive towards C–B bond cleavage. For highly electron-deficient systems like this compound, this cleavage can become rapid, leading to the formation of a transient aryl anion that is quickly quenched by a proton source.[2][6] Acid-catalyzed protodeboronation, by contrast, is generally negligible for such electron-deficient boronic acids.[2]
Q3: How can I quickly confirm if protodeboronation is the source of my issues?
A: The most direct method is to analyze your crude reaction mixture using LC-MS or GC-MS and look for the mass of the protodeboronated byproduct, 2,6-dichlorobenzaldehyde. A simple control experiment can also be very telling: run your reaction under the exact same conditions (base, solvent, temperature) but omit the coupling partner (the aryl halide/triflate). If you observe significant consumption of your boronic acid and formation of the byproduct, protodeboronation is confirmed as the primary decomposition pathway.
Q4: Is it better to use the boronic acid directly, or should I convert it to a more stable derivative like a pinacol ester?
A: While converting to a boronic ester, such as a pinacol ester, is a common strategy to enhance stability, it is not a guaranteed solution.[5][7] Under basic aqueous conditions, the ester can hydrolyze back to the free boronic acid, re-introducing the instability problem.[5] A more robust and modern approach for highly unstable systems is the "slow-release" strategy using an N-methyliminodiacetic acid (MIDA) boronate ester.[1][8] This air-stable, crystalline derivative slowly releases the boronic acid in situ, keeping its instantaneous concentration extremely low and favoring the desired cross-coupling over decomposition.[8]
Section 2: In-Depth Troubleshooting Guide
This guide provides structured solutions to common experimental failures encountered when using this compound.
Problem 1: Low Yields and Pervasive Formation of 2,6-Dichlorobenzaldehyde
-
Underlying Cause: The rate of protodeboronation is significantly faster than the rate of your desired cross-coupling reaction. The key to success is to manipulate the reaction kinetics to favor the catalytic cycle.
-
Solutions & Scientific Rationale:
-
Re-evaluate Your Base Selection: The choice and strength of the base are paramount. Strong bases like NaOH and KOH dramatically accelerate protodeboronation by shifting the equilibrium towards the highly reactive boronate species.[2][4]
-
Action: Switch to a milder, non-hydroxide base. Potassium phosphate (K₃PO₄) is often an excellent choice, as are cesium carbonate (Cs₂CO₃) and potassium carbonate (K₂CO₃).[7][9][10] These bases are sufficiently strong to facilitate the Suzuki-Miyaura catalytic cycle but minimize the rate of C–B bond cleavage.
-
-
| Base | Typical pKa (Conjugate Acid) | Protodeboronation Risk | Comments & Rationale |
| NaOH, KOH | ~15.7 | Very High | Generates high concentrations of the reactive boronate. Generally avoid for this substrate. |
| K₂CO₃ | ~10.3 | Moderate | A viable option, but may still be too aggressive depending on other conditions. |
| K₃PO₄ | ~12.3 | Low to Moderate | Often the optimal choice. Provides sufficient basicity for catalysis while mitigating decomposition.[8] |
| Cs₂CO₃ | ~10.3 | Low | A mild and effective base, often used for sensitive substrates. Its solubility can also be beneficial. |
Problem 2: Complete Reaction Failure with Challenging Coupling Partners
-
Underlying Cause: When coupling with sterically hindered or electron-deficient partners, the cross-coupling reaction can be inherently slow. This extended reaction time gives the sensitive boronic acid ample opportunity to fully decompose before any significant product can be formed.
-
Solution & Scientific Rationale:
-
Implement a Slow-Release Strategy: This is the gold-standard solution for kinetically challenging couplings involving unstable boronic acids.[8] By converting the boronic acid to its MIDA boronate ester, you create a stable, solid reagent that can be handled and stored in air.[8]
-
Action: Synthesize the MIDA boronate of this compound. Under the specific conditions of the Suzuki coupling (using K₃PO₄ in a dioxane/water mixture), the MIDA ester undergoes slow, controlled hydrolysis.[8] This process maintains a very low, steady-state concentration of the free boronic acid. As soon as a molecule of boronic acid is released, it is immediately captured by the highly active palladium catalyst and enters the productive cycle, effectively preventing it from accumulating and decomposing.
-
-
Section 3: Key Experimental Protocols
Protocol 1: Optimized Suzuki-Miyaura Coupling Using this compound
This protocol is a starting point and assumes a moderately reactive aryl bromide coupling partner.
-
Reagent Preparation:
-
Aryl Bromide (1.0 eq.)
-
This compound (1.2 eq.)
-
Potassium Phosphate (K₃PO₄, tribasic, 3.0 eq.), finely ground
-
XPhos Pd G2 precatalyst (2 mol%)
-
Solvent: Anhydrous 1,4-Dioxane/Water (10:1 mixture), thoroughly degassed by sparging with argon for 30 minutes.
-
-
Reaction Setup:
-
To a flame-dried reaction vessel equipped with a magnetic stir bar, add the aryl bromide, boronic acid, K₃PO₄, and XPhos Pd G2 precatalyst.
-
Seal the vessel, then evacuate and backfill with argon (repeat this cycle three times).
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Place the reaction in a pre-heated oil bath at 60 °C.
-
-
Monitoring and Workup:
-
Stir vigorously. Monitor the reaction progress by TLC or LC-MS at 30-minute intervals. The reaction is often complete within 1-3 hours.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Synthesis and Use of this compound MIDA Ester
This protocol is highly recommended for challenging couplings or when maximum reproducibility is required.
-
Synthesis of the MIDA Ester:
-
In a round-bottom flask, combine this compound (1.0 eq.), N-methyliminodiacetic acid (1.1 eq.), and toluene (sufficient to make a ~0.2 M solution).
-
Fit the flask with a Dean-Stark apparatus and a reflux condenser.
-
Heat the mixture to reflux. Water will be collected azeotropically in the Dean-Stark trap.
-
Continue refluxing until no more water is collected (typically 2-4 hours).
-
Cool the reaction to room temperature. The MIDA ester often precipitates as a white solid.
-
Collect the solid by filtration, wash with cold toluene or hexanes, and dry under vacuum. The product is typically used without further purification.
-
-
Suzuki-Miyaura Coupling using the MIDA Ester:
-
Follow the setup in Protocol 1 , but replace the boronic acid with the synthesized MIDA ester (1.2 eq.).
-
Crucially, use K₃PO₄ as the base , as it is known to facilitate the slow-release hydrolysis.
-
Due to the slow-release mechanism, reaction times may be longer (e.g., 4-12 hours). Monitor accordingly.
-
Section 4: Visual Guides and Diagrams
Diagram 1: The Base-Catalyzed Protodeboronation Mechanism
Caption: Base-catalyzed protodeboronation pathway.
Diagram 2: Troubleshooting Workflow for Protodeboronation
Caption: Decision workflow for troubleshooting protodeboronation.
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 5. research.ed.ac.uk [research.ed.ac.uk]
- 6. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Cross-Coupling with 2,6-Dichloro-3-formylphenylboronic Acid
Welcome to the technical support center for cross-coupling reactions involving 2,6-dichloro-3-formylphenylboronic acid. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of using this sterically hindered and electronically deactivated substrate. Here, we will address common challenges, delve into the mechanistic underpinnings of side reactions, and provide actionable troubleshooting strategies to ensure the success of your synthetic endeavors.
Introduction: The Challenge of a Multifunctional Reagent
This compound is a valuable building block, offering a unique combination of functional handles for complex molecule synthesis. However, its very structure—featuring two bulky ortho-chloro substituents and an electron-withdrawing formyl group—presents a distinct set of challenges in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. The steric hindrance imposed by the ortho-chloro groups can impede the crucial transmetalation and reductive elimination steps of the catalytic cycle.[1] Concurrently, the electron-deficient nature of the aromatic ring can slow down key steps in the catalytic process.
This guide provides a comprehensive resource for identifying and mitigating the common side reactions associated with this substrate, enabling you to optimize your reaction conditions for higher yields and purity.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura reaction with this compound is resulting in a low yield of the desired product. What are the most likely causes?
A1: Low yields with this substrate are typically attributed to a combination of steric hindrance and electronic deactivation. The primary side reactions to consider are protodeboronation and homocoupling of the boronic acid. Additionally, the aldehyde functionality may participate in undesired reactions under certain conditions. A systematic evaluation of your catalyst system, base, and reaction conditions is the first step in troubleshooting.
Q2: I am observing a significant amount of 2,6-dichlorobenzaldehyde in my reaction mixture. What is this byproduct and how can I prevent its formation?
A2: The presence of 2,6-dichlorobenzaldehyde is a clear indication of protodeboronation, a common side reaction where the boronic acid group is replaced by a hydrogen atom.[2] This process is often accelerated by the presence of water and strong bases in the reaction mixture. To minimize protodeboronation, consider using anhydrous solvents, a milder base (e.g., K₃PO₄ or CsF), and protecting the boronic acid as a boronate ester (e.g., a pinacol ester) to facilitate a "slow release" of the active boronic acid.[2]
Q3: My mass spectrometry analysis shows a dimer of my boronic acid. What is this species and how is it formed?
A3: The formation of a symmetrical biaryl derived from the boronic acid is known as homocoupling. This side reaction is often promoted by the presence of oxygen in the reaction mixture, which can lead to the formation of Pd(II) species that facilitate this undesired coupling. Rigorous degassing of your solvents and reaction vessel, as well as maintaining an inert atmosphere (e.g., under argon or nitrogen), are crucial to suppress homocoupling.
Q4: Can the formyl group on the boronic acid interfere with the cross-coupling reaction?
A4: Yes, the formyl (aldehyde) group can potentially influence the reaction in several ways. Aldehydes can coordinate to the palladium center, which may either inhibit or, in some cases, alter the selectivity of the reaction.[3][4] While less common in Suzuki-Miyaura couplings, under certain conditions, decarbonylation (loss of CO) can occur, leading to the formation of 1,3-dichlorobenzene. This is more prevalent at higher temperatures and with specific catalyst systems.
Troubleshooting Guide: A Deeper Dive
Issue 1: Dominant Protodeboronation
Symptoms:
-
Major byproduct identified as 2,6-dichlorobenzaldehyde.
-
Low consumption of the aryl halide starting material.
Causality: The C-B bond is susceptible to cleavage by proton sources, a reaction often catalyzed by base. The electron-withdrawing nature of the chloro and formyl groups on this compound can exacerbate this issue.
Troubleshooting Protocol:
-
Solvent and Base Selection:
-
Action: Switch to rigorously dried, anhydrous solvents (e.g., toluene, dioxane, or THF).
-
Rationale: Minimizing water content is the most effective way to reduce the primary proton source.
-
Action: Replace strong, aqueous bases (e.g., NaOH, KOH) with milder, non-aqueous or weakly basic options.
-
Rationale: Bases like K₃PO₄, Cs₂CO₃, or CsF are effective in promoting transmetalation without excessively accelerating protodeboronation.[2]
-
-
Boronic Acid Protection:
-
Action: Convert the boronic acid to its corresponding pinacol boronate ester prior to the coupling reaction.
-
Rationale: Boronate esters are generally more stable and less prone to protodeboronation. They act as a "slow-release" source of the boronic acid under the reaction conditions, keeping its concentration low and minimizing side reactions.[2]
-
-
Temperature Optimization:
-
Action: Attempt the reaction at the lowest temperature that still facilitates catalytic turnover (e.g., starting at 60-80 °C).
-
Rationale: Higher temperatures can increase the rate of protodeboronation.
-
Experimental Protocol: Preparation of the Pinacol Ester of this compound
-
In a round-bottom flask, dissolve this compound (1.0 equiv) and pinacol (1.1 equiv) in anhydrous THF or toluene.
-
Add a drying agent, such as anhydrous MgSO₄, and stir the mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting boronic acid.
-
Upon completion, filter off the drying agent and concentrate the solution under reduced pressure to yield the crude pinacol ester, which can often be used directly in the subsequent cross-coupling reaction without further purification.
Issue 2: Significant Homocoupling
Symptoms:
-
Detection of 3,3'-diformyl-2,2',6,6'-tetrachlorobiphenyl by mass spectrometry.
-
Formation of palladium black.
Causality: The presence of O₂ can lead to the oxidation of the Pd(0) catalyst to Pd(II), which can then undergo a reaction sequence with two molecules of the boronic acid to produce the homocoupled product and regenerate Pd(0).
Troubleshooting Protocol:
-
Rigorous Degassing:
-
Action: Degas all solvents thoroughly using techniques such as freeze-pump-thaw (for more sensitive reactions) or by sparging with an inert gas (argon or nitrogen) for at least 30 minutes.
-
Rationale: This removes dissolved oxygen, which is a primary culprit in catalyst oxidation and subsequent homocoupling.
-
-
Inert Atmosphere:
-
Action: Assemble the reaction under a positive pressure of an inert gas. Use Schlenk techniques or a glovebox for optimal results.
-
Rationale: Prevents atmospheric oxygen from entering the reaction vessel during setup and throughout the reaction.
-
-
Catalyst Choice:
-
Action: Utilize a Pd(0) source directly (e.g., Pd(PPh₃)₄) or a pre-catalyst that rapidly generates the active Pd(0) species.
-
Rationale: Using a Pd(II) source (e.g., Pd(OAc)₂) can sometimes lead to a higher initial concentration of species that promote homocoupling if the reduction to Pd(0) is not efficient.
-
Issue 3: Low Reactivity and Stalled Reaction
Symptoms:
-
Recovery of a significant amount of both starting materials (boronic acid and aryl halide).
-
Minimal product formation even after extended reaction times.
Causality: The steric bulk of the two ortho-chloro substituents on the boronic acid severely hinders the transmetalation and reductive elimination steps of the Suzuki-Miyaura catalytic cycle.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reactivity.
Detailed Protocol for Overcoming Steric Hindrance:
-
Ligand Selection:
-
Action: Replace standard phosphine ligands (e.g., PPh₃) with bulky, electron-rich biarylphosphine ligands (Buchwald ligands) such as SPhos, XPhos, or RuPhos.
-
Rationale: These ligands promote the formation of a more reactive, monoligated Pd(0) species, which accelerates both the oxidative addition and the sterically demanding reductive elimination steps.[1]
-
-
Base and Solvent System:
-
Action: Use a strong base like K₃PO₄ or Cs₂CO₃ in a high-boiling point solvent such as dioxane or toluene.
-
Rationale: A stronger base can facilitate the challenging transmetalation step involving the sterically encumbered boronic acid. High-boiling solvents allow for increased reaction temperatures to overcome the higher activation energy.
-
-
Catalyst Pre-activation:
-
Action: Employ a modern palladacycle pre-catalyst (e.g., XPhos Pd G3 or G4).
-
Rationale: These pre-catalysts are designed for efficient and reliable generation of the active monoligated Pd(0) catalyst, which is crucial for challenging couplings.
-
Data Summary: Conditions for Mitigating Side Reactions
| Side Reaction | Contributing Factors | Recommended Conditions |
| Protodeboronation | High water content, strong aqueous bases, high temperature. | Anhydrous solvents, K₃PO₄ or CsF as base, use of pinacol boronate ester, moderate temperatures (60-80 °C). |
| Homocoupling | Presence of oxygen, inefficient Pd(II) to Pd(0) reduction. | Rigorous degassing of solvents, inert atmosphere (Ar/N₂), use of a Pd(0) source or efficient pre-catalyst. |
| Low Reactivity | Steric hindrance from ortho-chloro groups. | Bulky, electron-rich ligands (e.g., SPhos, XPhos), strong non-aqueous base (K₃PO₄, Cs₂CO₃), high temperature (>100 °C), modern palladacycle pre-catalysts. |
| Decarbonylation | High temperatures, specific catalyst systems. | Lower reaction temperatures, screen different palladium catalysts and ligands if this is a persistent issue. |
Mechanistic Insight: The Interplay of Steric and Electronic Effects
The unique challenge of this compound lies in the interplay of its substituents. The two ortho-chloro groups provide significant steric bulk, hindering the approach of the boronic acid to the palladium center during transmetalation. Simultaneously, all three substituents (two chloro and one formyl) are electron-withdrawing, which decreases the nucleophilicity of the arylboronic acid. This makes the transfer of the aryl group from boron to palladium (transmetalation) electronically less favorable. The combination of these effects necessitates the use of highly active catalyst systems and carefully optimized conditions to favor the desired cross-coupling pathway over competing side reactions.
Caption: Key reaction pathways and side reactions.
By understanding these competing pathways and applying the troubleshooting strategies outlined in this guide, researchers can effectively harness the synthetic potential of this compound.
References
- Aldehydes and ketones influence reactivity and selectivity in nickel-catalysed Suzuki–Miyaura reactions.Chemical Science, The Royal Society of Chemistry. URL
- Aldehydes and Ketones Influence Reactivity and Selectivity in Nickel-Catalyzed Suzuki-Miyaura Reactions.Semantic Scholar. URL
- Troubleshooting failed Suzuki coupling with electron-rich aryl halides.Benchchem. URL
- The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to...SciSpace. URL
- Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.PubMed. URL
Sources
Technical Support Center: Troubleshooting Low Yields in Reactions with 2,6-Dichloro-3-formylphenylboronic Acid
Welcome to the technical support center for researchers utilizing 2,6-dichloro-3-formylphenylboronic acid. This guide is designed to provide in-depth, field-proven insights into overcoming common challenges associated with this sterically hindered and electronically complex substrate. Our focus is on diagnosing the root causes of low reaction yields and providing actionable, step-by-step solutions to optimize your synthetic outcomes.
Introduction: The Challenge of a Tri-Substituted Arylboronic Acid
This compound presents a unique set of challenges in cross-coupling reactions, primarily the Suzuki-Miyaura coupling. The combination of two ortho-substituents (a chlorine atom and the boronic acid group) creates significant steric hindrance around the reaction center.[1][2][3] This bulkiness can impede the critical transmetalation step in the catalytic cycle. Furthermore, the presence of a reactive aldehyde (formyl) group and the electron-withdrawing nature of the substituents can lead to undesired side reactions, such as protodeboronation and catalyst inhibition.[4]
This guide will address these issues systematically, moving from the most common problems to more nuanced optimization strategies.
Core Troubleshooting Workflow
Before diving into specific FAQs, use this workflow to diagnose the primary issue in your reaction. The identity of your major byproduct is the most critical piece of information for effective troubleshooting.
Caption: A decision tree for troubleshooting low-yield reactions.
Frequently Asked Questions (FAQs)
FAQ 1: My main byproduct is 2,4-dichlorobenzaldehyde. What is happening and how do I prevent it?
Answer: You are observing protodeboronation, a common and detrimental side reaction where the carbon-boron bond is cleaved and replaced by a proton from the reaction medium. This consumes your boronic acid, directly reducing the yield of your desired product. The key to preventing this is to ensure the rate of the productive Suzuki coupling significantly outpaces the rate of protodeboronation.
Sources
- 1. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Palladium-Catalyzed Addition of Arylboronic Acids to Aldehydes [organic-chemistry.org]
Byproduct formation in Suzuki reactions with 2,6-Dichloro-3-formylphenylboronic acid
Answering the user's request.## Technical Support Center: Suzuki Reactions with 2,6-Dichloro-3-formylphenylboronic Acid
Welcome to the technical support center for researchers utilizing this compound in Suzuki-Miyaura cross-coupling reactions. This specialized boronic acid presents a unique combination of steric hindrance from its ortho-dichloro substitution and electronic effects from the meta-formyl group. These features, while valuable for building complex molecular architectures, can lead to specific byproduct formation and lower-than-expected yields.
This guide is structured as a series of frequently asked questions and in-depth troubleshooting protocols. It is designed to help you diagnose issues, understand the underlying chemical mechanisms, and optimize your reaction conditions for a successful coupling.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is low, and the crude NMR/LC-MS shows several major byproducts. What are the most common side reactions with this substrate?
A1: When working with this compound, low yields are typically traced back to three primary competing reactions. The steric bulk and electronic nature of this substrate make it particularly susceptible to these pathways.
Primary Byproducts to Investigate:
| Byproduct Name | Structure | Common Cause(s) | Diagnostic Clue |
| Protodeboronation | 2,6-Dichlorobenzaldehyde | Cleavage of the C–B bond by a proton source (water, alcohols, acidic impurities). | Mass spectrum shows the mass of the starting boronic acid minus B(OH)₂ plus H. |
| Homocoupling | 2,2',6,6'-Tetrachloro-3,3'-diformylbiphenyl | Dimerization of the boronic acid, often promoted by oxygen or Pd(II) species. | Mass spectrum shows a mass corresponding to two molecules of the boronic acid coupled together. |
| Dehalogenation | Product of the coupling partner losing its halogen. | Reduction of the aryl halide starting material by a palladium-hydride species. | Mass spectrum shows the mass of your aryl halide starting material minus the halogen plus H. |
Understanding which of these side reactions is dominant is the first step in effective troubleshooting.
Q2: I've confirmed that protodeboronation is my main issue. The boronic acid is being consumed before it can couple. How can I prevent this?
A2: Protodeboronation is a very common challenge, especially with electron-deficient or sterically hindered boronic acids.[1][2] The C–B bond is cleaved by a proton, effectively destroying your nucleophile.[3] The mechanism can be catalyzed by acid, base, or even the palladium catalyst itself.[2][3]
Core Problem: The desired transmetalation step is too slow relative to the rate of protodeboronation. Your goal is to accelerate the productive catalytic cycle while suppressing this decomposition pathway.
Troubleshooting Protocol for Protodeboronation:
-
Re-evaluate Your Base: Strong bases in aqueous media can accelerate protodeboronation.[4]
-
Action: Switch from strong bases like NaOH or KOH to milder inorganic bases. Potassium phosphate (K₃PO₄) is often an excellent choice for challenging substrates as it provides sufficient basicity to promote the catalytic cycle while minimizing decomposition.[5] Cesium carbonate (Cs₂CO₃) or potassium fluoride (KF) under anhydrous conditions are also effective alternatives.[5]
-
-
Strictly Control Water Content: While some water is often necessary for the Suzuki reaction (especially with boronic acids), excess water provides a ready source of protons.
-
Action: If using an aqueous system (e.g., Dioxane/H₂O), try reducing the proportion of water. Alternatively, switch to a rigorously anhydrous system. This involves using anhydrous solvents, oven-dried glassware, and potentially using a boronic ester instead of the acid.
-
-
Use a "Slow-Release" Boron Reagent: Boronic acids can have limited stability under reaction conditions. Converting the boronic acid to a more stable boronate ester (e.g., a pinacol or MIDA ester) can protect it. The ester slowly hydrolyzes in situ to generate a low, steady concentration of the active boronic acid, minimizing the time it is exposed to decomposition-promoting conditions before it couples.[1]
-
Increase Catalyst Activity: A more active catalyst can speed up the cross-coupling so much that protodeboronation cannot compete.
Below is a logic diagram to guide your troubleshooting process for protodeboronation.
Q3: My main byproduct is the homocoupled dimer of my boronic acid. What causes this and how can I stop it?
A3: Boronic acid homocoupling is a classic Suzuki side reaction. It is typically caused by one of two culprits: the presence of oxygen or the use of a Pd(II) precatalyst without an effective reductant.[8][9] The sterically crowded nature of this compound can sometimes slow down the desired cross-coupling, giving the homocoupling pathway more time to occur.
Troubleshooting Protocol for Homocoupling:
-
Ensure Rigorous Degassing: Oxygen is a known promoter of homocoupling.
-
Action: Degas your solvent thoroughly before use. A common method is to bubble argon or nitrogen through the solvent for 20-30 minutes. For the reaction mixture itself, perform at least three "freeze-pump-thaw" cycles, especially for larger-scale reactions. Ensure your reaction is maintained under a positive pressure of inert gas (N₂ or Ar) throughout.[5]
-
-
Select the Right Palladium Source: Pd(II) sources like Pd(OAc)₂ or PdCl₂ must be reduced in situ to the active Pd(0) catalyst. One pathway for this reduction is the homocoupling of two boronic acid molecules, which is counterproductive.[9]
-
Action: Use a Pd(0) source directly, such as Pd(PPh₃)₄ or Pd₂(dba)₃.[9] Even better, use a modern palladium pre-catalyst (e.g., a Buchwald G3 or G4 pre-catalyst). These are specifically designed to generate the active L-Pd(0) species cleanly and efficiently upon heating with a base, minimizing side reactions.[9]
-
-
Use Bulky, Electron-Rich Ligands: The right ligand can dramatically accelerate the desired catalytic cycle, specifically the reductive elimination step, making the bimolecular homocoupling pathway kinetically unfavorable.[10][11]
-
Action: For this sterically hindered substrate, standard ligands like PPh₃ are often insufficient. Use a bulky, electron-donating biaryl phosphine ligand such as SPhos or XPhos.[9][12] These ligands promote the formation of the desired product and discourage catalyst decomposition and side reactions.
-
Mechanistic Overview: The Suzuki Cycle and Divergent Byproduct Pathways
To effectively troubleshoot, it is crucial to understand the main catalytic cycle and where the undesired reactions diverge. The diagram below illustrates the desired Suzuki-Miyaura coupling pathway and the points at which protodeboronation, homocoupling, and dehalogenation occur.
Recommended Starting Protocol for this compound
This protocol is designed as a robust starting point to minimize common side reactions when using this challenging substrate. Optimization may still be required depending on the specific aryl halide coupling partner.
Materials:
-
Aryl Halide (1.0 equiv)
-
This compound (1.3 equiv)
-
Palladium Pre-catalyst (e.g., SPhos-Pd-G3, 2 mol%)
-
Base (K₃PO₄, 3.0 equiv)
-
Anhydrous, Degassed Solvent (e.g., 1,4-Dioxane or Toluene)
Step-by-Step Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.3 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure all oxygen is removed.[5]
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium pre-catalyst (2 mol%).
-
Solvent Addition: Add the degassed anhydrous solvent via syringe. The final concentration should typically be between 0.1 M and 0.2 M with respect to the aryl halide.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. The optimal temperature may vary.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Look for the consumption of the limiting aryl halide and the appearance of the product mass.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography.
By starting with conditions known to favor the desired cross-coupling for sterically demanding substrates, you significantly increase the probability of a successful reaction and minimize time spent on troubleshooting.
References
- White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions.
- BenchChem. (2025). Technical Support Center: Protodeboronation in Suzuki Reactions.
- Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. (2022).
- Wikipedia. (n.d.). Protodeboronation.
- ResearchGate. (n.d.). The proposed mechanism for protodeboronation of arylboronic acids.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. (2010).
- Yamamoto, T., Akai, Y., Nagata, Y., & Suginome, M. (2022). Highly Enantioselective Synthesis of Axially Chiral Biarylphosphonates: Asymmetric Suzuki–Miyaura Coupling Using High-Molecular-Weight, Helically Chiral Polyquinoxaline-Based Phosphines.
- ArODES. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions.
- BenchChem. (2025). Choosing the right base for Suzuki reactions involving 2-Nitrophenylboronic acid.
- BenchChem. (2025). How to avoid dehalogenation side reactions in Suzuki coupling.
- NIH. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.
- Wikipedia. (n.d.). Suzuki reaction.
- NIH. (n.d.). Formyl Group Activation of a Bromopyrrole Ester in Suzuki Cross-Coupling Reactions: Application to a Formal Synthesis of Polycitone A and B and Polycitrin A.
- ResearchGate. (2020). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- BenchChem. (2025). A Comparative Guide to Phosphine Ligands in Suzuki-Miyaura Coupling Reactions.
- NIH. (n.d.). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.
- BenchChem. (2025). Strategies to minimize homocoupling in Suzuki reactions of boronic acids.
- Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (n.d.). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society.
- PubMed. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-heteroaryl Boronic Acids.
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. research.ed.ac.uk [research.ed.ac.uk]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Yoneda Labs [yonedalabs.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Stability of 2,6-Dichloro-3-formylphenylboronic Acid
Welcome to the technical support guide for 2,6-Dichloro-3-formylphenylboronic acid. This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile but challenging building block. Due to its unique electronic and steric properties, this reagent is prone to decomposition under common reaction conditions. This guide provides an in-depth analysis of the instability mechanisms, actionable troubleshooting strategies, and proactive solutions to ensure the success and reproducibility of your experiments.
Section 1: Understanding the Instability - Core Mechanisms
Q1: Why is my this compound degrading during my reaction?
A1: The instability of this compound stems directly from its molecular structure. The presence of two electron-withdrawing chlorine atoms at the ortho positions and a formyl group makes the aromatic ring highly electron-deficient. This intrinsic property makes the carbon-boron bond susceptible to cleavage and other decomposition pathways.
The primary degradation routes are:
-
Protodeboronation: This is the most significant and often irreversible decomposition pathway for this class of boronic acid.[1] It involves the cleavage of the C–B bond and its replacement with a C–H bond, effectively consuming your starting material. This reaction is frequently catalyzed by aqueous bases, which are common in cross-coupling reactions like the Suzuki-Miyaura coupling.[2][3][4] For highly electron-deficient arenes such as this one, protodeboronation can proceed rapidly via a transient aryl anionoid pathway.[2][5]
-
Boroxine Formation: In the solid state or under anhydrous/high-temperature conditions, three molecules of the boronic acid can undergo dehydration to form a cyclic trimer called a boroxine.[6][7][8] While this process is often reversible upon the addition of water, it alters the molecular weight of the reagent, leading to inaccurate stoichiometry and potentially affecting reaction kinetics.[9]
-
Oxidation: Like many boronic acids, this compound can undergo oxidation, converting the boronic acid to a phenol. This is often mitigated by ensuring reactions are run under an inert atmosphere with properly degassed solvents.[9][10]
Caption: Primary decomposition pathways for the boronic acid.
Section 2: Troubleshooting Guide - Reaction Optimization
Q2: My Suzuki-Miyaura coupling yield is low, and I suspect reagent decomposition. What reaction parameters should I adjust first?
A2: When facing low yields, a systematic approach to optimizing reaction conditions is crucial. The goal is to accelerate the desired cross-coupling reaction so that it significantly outpaces the decomposition of the boronic acid.
Below is a troubleshooting workflow to guide your optimization efforts. Start with the most impactful parameter—the base—and proceed accordingly.
Caption: A logical workflow for troubleshooting low-yield reactions.
Troubleshooting Parameters Table
| Parameter | The Problem & Underlying Cause | Recommended Solution & Rationale |
| Base | Strong bases (e.g., NaOH, NaOMe, t-BuOK) significantly accelerate the rate of protodeboronation by increasing the concentration of the reactive boronate species.[2][4] | Switch to weaker or sterically hindered inorganic bases like potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium carbonate (K₂CO₃).[10] These bases are strong enough to facilitate the catalytic cycle but minimize the rate of the competing decomposition. |
| Solvent | Protic solvents (water, alcohols) provide a ready source of protons for protodeboronation. The presence of oxygen can lead to oxidative degradation.[10] | Use high-purity, anhydrous solvents such as 1,4-dioxane, toluene, or THF.[11] It is critical to thoroughly degas the solvent via sparging with an inert gas (Argon or Nitrogen) or through freeze-pump-thaw cycles to remove dissolved oxygen. |
| Catalyst System | If the rate of the Suzuki coupling is slow, the boronic acid has more time to decompose. This is common with less active palladium sources or when coupling with challenging substrates like aryl chlorides. | Employ a high-activity catalyst system to ensure the cross-coupling is kinetically favored. Modern phosphine ligands (e.g., SPhos, XPhos) paired with a palladium source like Pd(OAc)₂ or the use of pre-formed Buchwald precatalysts are highly effective.[10][12] |
| Temperature | High reaction temperatures increase the rates of all reactions, including the undesirable decomposition pathways. | Operate the reaction at the lowest temperature that still provides a reasonable reaction rate with your optimized catalyst system. Sometimes, a more active catalyst allows for a significant reduction in temperature. |
Section 3: Proactive Stabilization Strategies - Use of Derivatives
Q3: Instead of optimizing a failing reaction, how can I proactively protect my boronic acid before I even begin?
A3: This is the most robust and highly recommended approach. Converting the unstable boronic acid into a stable, crystalline derivative allows for easier handling, accurate weighing, and enhanced stability. The derivative acts as a "masked" form of the boronic acid, which is then released in situ under the reaction conditions.
| Derivative | Structure Example | Key Advantages | Considerations |
| MIDA Boronates | Aryl-B(MIDA) | Exceptional Stability: Crystalline, air-stable solids that are inert to silica gel chromatography.[12][13] Slow Release: Hydrolyzes slowly under specific basic conditions (e.g., K₃PO₄), keeping the concentration of the free, unstable boronic acid low throughout the reaction, thus minimizing decomposition.[1][12][14] | Requires an additional synthetic step for preparation and a specific set of conditions (mild aqueous base) for the slow release. |
| Pinacol Esters | Aryl-B(pin) | Good Stability: Generally more stable than the parent boronic acid and can often be purified via silica gel chromatography.[11][15][16] Widely used and familiar to most chemists. | Can still be susceptible to decomposition under harsh basic conditions. The hydrolysis to the boronic acid can be rapid, negating the "slow-release" benefit seen with MIDA esters. |
| Potassium Trifluoroborates | [Ar-BF₃]K | High Stability: Very stable, crystalline, and easy-to-handle solids.[1][12] | Requires a Lewis or Brønsted acid, or specific basic conditions, to hydrolyze and participate in the catalytic cycle. Transmetalation kinetics can differ from boronic acids. |
For a challenging substrate like this compound, conversion to its MIDA boronate is the premier strategy for achieving high and reproducible yields in cross-coupling reactions.[12][13]
Section 4: Step-by-Step Experimental Protocols
Protocol 1: Synthesis of this compound MIDA ester
This protocol provides a reliable method for protecting the boronic acid as its air-stable MIDA ester.
-
1. Reagent Preparation: In a round-bottom flask, dissolve this compound (1.0 equiv) and N-methyliminodiacetic acid (MIDA) (1.1 equiv) in dimethylformamide (DMF).
-
2. Dehydration: Heat the mixture to 80-100 °C under a gentle stream of nitrogen or with a Dean-Stark trap to remove water formed during the reaction.
-
3. Monitoring: Monitor the reaction by TLC or LC-MS until the starting boronic acid is fully consumed.
-
4. Isolation: Cool the reaction mixture to room temperature. The MIDA boronate product will often precipitate. If not, slowly add a non-polar solvent like diethyl ether or heptane to induce precipitation.
-
5. Purification: Collect the solid product by vacuum filtration. Wash the solid with the non-polar solvent and dry under vacuum. The resulting MIDA boronate is typically a white, crystalline solid that is stable for months on the benchtop.[12]
Protocol 2: Optimized Suzuki-Miyaura Coupling using the MIDA Boronate ("Slow-Release" Conditions)
This protocol is designed to leverage the stability of the MIDA boronate for a high-yield cross-coupling reaction.
-
1. Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the 2,6-dichloro-3-formylphenyl MIDA boronate (1.1–1.2 equiv), and finely powdered potassium phosphate (K₃PO₄) (3.0 equiv).
-
2. Catalyst Addition: Add the palladium precatalyst (e.g., SPhos-Pd-G3, 2-5 mol %) and the ligand if not using a precatalyst.
-
3. Inert Atmosphere: Seal the vial with a septum cap and thoroughly purge with an inert gas (e.g., argon) for 5-10 minutes.
-
4. Solvent Addition: Add the degassed solvent system, typically a mixture like 5:1 dioxane/water, via syringe.[12] The water is necessary to slowly hydrolyze the MIDA ester.
-
5. Reaction: Heat the reaction mixture to the optimized temperature (e.g., 60–100 °C) with vigorous stirring.
-
6. Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer, concentrate, and purify the product by flash column chromatography.
Section 5: Frequently Asked Questions (FAQs)
Q4: How should I store and handle neat this compound to minimize degradation?
A4: Proper storage is essential. The compound should be kept in a tightly sealed container, refrigerated (2-8 °C), and preferably stored under an inert atmosphere (nitrogen or argon).[17][18] Keeping it dry is crucial to prevent both hydrolysis and the slow conversion to its boroxine form.[9]
Q5: I see a white, insoluble material when I try to dissolve the boronic acid in an anhydrous solvent. What is it?
A5: This is very likely the boroxine trimer, which is formed by the dehydration of the boronic acid.[6][7] Boroxines are often less soluble than their corresponding boronic acids. The formation is reversible, and adding a small amount of water will typically hydrolyze the boroxine back to the boronic acid. However, this complicates its use as it means the material is not pure boronic acid, leading to errors in stoichiometry.
Q6: Can I purify this boronic acid using standard silica gel chromatography?
A6: It is strongly advised not to. Boronic acids, particularly electron-deficient ones, are often unstable on standard silica gel due to its acidic nature, which can promote decomposition pathways.[11] If purification is necessary, it is far better to first convert the crude material to a stable derivative like a pinacol ester or MIDA boronate, which are robust enough for silica gel chromatography.[11][15][16]
References
- Cox, P. A., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1283–1296. [Link]
- Hayes, C. J., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. [Link]
- National Institutes of Health. (2022).
- Tokunaga, N. (2013). boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ. HETEROCYCLES, 87(5). [Link]
- Cammidge, A. N., et al. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 136(41), 14487–14497. [Link]
- Ono, K. (2025). Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution.
- Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(35), 12237–12247. [Link]
- Dabrowa, K., et al. (2025). The influence of ortho-substituents on the properties of phenylboronic acids.
- American Chemical Society. (n.d.). Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds. JACS Au. [Link]
- Zwarycz, A., et al. (2021). On-Surface Synthesis of Boroxine-Based Molecules. MDPI. [Link]
- ResearchGate. (2022). Protodeboronation of (Hetero)
- Wikipedia. (n.d.).
- ResearchGate. (n.d.).
- DRUG REGULATORY AFFAIRS INTERNATIONAL. (n.d.). Arylboronic Acids. [Link]
- National Institutes of Health. (2012). Monosubstituted Phenylboronic Acids, R–B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2, C6H4OH, and C6H4F)
- Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. [Link]
- Gillis, E. P., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(20), 6961–6963. [Link]
- Burke, M. D., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(20), 6961-6963. [Link]
- Akai, S., & Ikawa, T. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions. Organic Chemistry Portal. [Link]
- American Chemical Society. (n.d.). Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds. JACS Au. [Link]
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 3-Formylphenylboronic acid. [Link]
- Oka, N., et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters, 24(18), 3510–3514. [Link]
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.ed.ac.uk [research.ed.ac.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
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- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
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- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions [organic-chemistry.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. chiralen.com [chiralen.com]
- 18. assets.thermofisher.com [assets.thermofisher.com]
Technical Support Center: Navigating Steric Hindrance in Reactions of 2,6-Dichloro-3-formylphenylboronic Acid
Prepared by the Gemini Applications Science Team
Welcome to the technical support guide for 2,6-dichloro-3-formylphenylboronic acid (CAS No. 1218790-87-4).[1] This resource is designed for researchers, medicinal chemists, and process development scientists who are leveraging this unique building block in their synthetic endeavors. The inherent steric congestion of this molecule presents distinct challenges that require carefully considered strategies. This guide provides in-depth, field-tested insights, troubleshooting protocols, and answers to frequently encountered questions to ensure the success of your experiments.
Introduction: Understanding the Challenge
This compound is a valuable synthetic intermediate, featuring a trifecta of functional groups that offer diverse reactivity. However, its structure is defined by significant steric hindrance imposed by the two chlorine atoms positioned ortho to the boronic acid moiety. This steric shield dramatically influences the approach of coupling partners and catalysts, often leading to sluggish or failed reactions under standard conditions. The adjacent electron-withdrawing formyl group further modulates the electronic properties of the boronic acid. This guide will deconstruct these challenges and provide robust solutions.
Frequently Asked Questions (FAQs)
Q1: Why are cross-coupling reactions with this compound so difficult?
A1: The primary challenge is severe steric hindrance. The two chlorine atoms flanking the boronic acid group physically obstruct the palladium catalyst center during the critical transmetalation step of reactions like the Suzuki-Miyaura coupling. This slows down the catalytic cycle, often leading to low yields and the prevalence of side reactions. Overcoming this requires specialized, bulky ligands that can facilitate the reaction despite the congested environment.[2]
Q2: How does the ortho-formyl group affect reactivity?
A2: The formyl group has a dual influence. Electronically, it is an electron-withdrawing group, which can impact the nucleophilicity of the boronic acid. Structurally, it can engage in intramolecular interactions. For instance, in related molecules like 2-formylphenylboronic acid, there's a known tautomeric equilibrium that can lead to the formation of a benzoxaborole ring structure, which can alter the compound's reactivity profile.[3] Researchers should be aware of this potential for unexpected reactivity or the need for protecting group strategies.
Q3: What are the most common side reactions observed?
A3: The two most prevalent side reactions are protodeboronation and homocoupling.
-
Protodeboronation: This is the cleavage of the C-B bond, replacing the boronic acid with a hydrogen atom. It is often promoted by excess water, acidic conditions, or prolonged reaction times at high temperatures, especially when the desired coupling is slow.
-
Homocoupling: This is the dimerization of the boronic acid to form a biaryl species. It can become competitive when the transmetalation step with the desired coupling partner is sterically impeded.
Q4: Is it necessary to protect the aldehyde group before coupling?
A4: It depends on the reaction conditions and other functional groups present. Under strongly basic conditions or in the presence of nucleophilic reagents, the aldehyde may be susceptible to side reactions. If you are experiencing complex product mixtures or low yields, a protecting group strategy (e.g., formation of an acetal) is a prudent troubleshooting step.
Troubleshooting Guide: From Failed Reactions to Optimized Yields
This section addresses specific experimental failures and provides a logical, step-by-step approach to overcoming them.
Issue 1: Low to No Yield in Suzuki-Miyaura Coupling
-
Root Cause Analysis: The most likely bottleneck is the transmetalation step, where the boronic acid transfers its aryl group to the palladium catalyst. The steric bulk of the two ortho-chloro substituents severely hinders this process. The choice of catalyst, ligand, and base is paramount to overcoming this energy barrier.
-
Solutions & Protocols:
-
Catalyst and Ligand Selection: Standard catalysts like Pd(PPh₃)₄ are often ineffective.[4] The key is to use a catalytic system featuring bulky, electron-rich phosphine ligands. These ligands promote the formation of a coordinatively unsaturated palladium center, which is more reactive, and accelerate the reductive elimination step.[2][5][6]
-
Base Selection: A strong, non-nucleophilic base is crucial. Potassium phosphate (K₃PO₄) is often a good starting point. In particularly challenging cases, cesium carbonate (Cs₂CO₃) or cesium fluoride (CsF) can be more effective due to the enhanced solubility and reactivity of the resulting boronate salt.
-
Solvent System: Aprotic polar solvents are generally preferred. A mixture of 1,4-dioxane and water (e.g., 4:1) is a common choice. The water is necessary to solubilize the base and facilitate the formation of the active boronate species. However, excessive water can promote protodeboronation.
-
Recommended Conditions for Sterically Hindered Suzuki-Miyaura Coupling
| Component | Recommended Options | Rationale & Key Considerations |
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | These are common Pd(0) and Pd(II) sources that form the active Pd(0) species in situ. |
| Ligand | XPhos, SPhos, RuPhos, AntPhos | Buchwald-type biarylphosphine ligands are essential for coupling sterically hindered substrates.[2][6] Their bulk and electron-donating properties accelerate key steps in the catalytic cycle. |
| Base | K₃PO₄, Cs₂CO₃, CsF | Strong inorganic bases are required. Cs⁺ salts can offer superior performance due to higher solubility and reactivity. |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, THF/H₂O | Anhydrous conditions can be attempted, but a small amount of water is often necessary to activate the boronic acid. |
| Temperature | 80-110 °C | Elevated temperatures are typically required to overcome the high activation energy of the sterically demanding coupling. |
Issue 2: Significant Protodeboronation Detected in Mass Spec
-
Root Cause Analysis: The C-B bond is being cleaved faster than the desired C-C bond is being formed. This indicates that the conditions are too harsh or that the catalytic cycle is stalled, allowing side reactions to dominate.
-
Solutions & Protocols:
-
Reagent Purity: Ensure all reagents and solvents are dry and free of acidic impurities. Use freshly distilled solvents and high-purity bases.
-
Reaction Time: Monitor the reaction closely by TLC or LC-MS. Do not let the reaction run for an excessively long time after the starting material is consumed, as this can lead to product degradation and protodeboronation.
-
Use a Boronic Ester: Convert the boronic acid to a more stable pinacol (Bpin) or MIDA boronate ester. These are often more robust towards protodeboronation and can sometimes offer improved reactivity in the coupling step.
-
Troubleshooting Workflow
Sources
- 1. chiralen.com [chiralen.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Purification Strategies for Products of 2,6-Dichloro-3-formylphenylboronic Acid Reactions
Welcome to the technical support guide for navigating the purification challenges associated with products derived from 2,6-dichloro-3-formylphenylboronic acid. This resource is designed for researchers, scientists, and professionals in drug development who utilize this versatile building block in their synthetic endeavors. The unique trifunctional nature of this reagent—a boronic acid for cross-coupling, an aldehyde for further derivatization, and ortho-dichloro substituents influencing reactivity and polarity—presents distinct purification hurdles. This guide provides in-depth, experience-driven solutions and troubleshooting strategies to ensure the isolation of high-purity products.
Section 1: Understanding the Purification Challenges
Reactions involving this compound, most notably the Suzuki-Miyaura cross-coupling, generate a product portfolio that includes the desired biaryl aldehyde alongside a variety of potential impurities.[1][2] The primary purification challenge lies in effectively separating the target compound from unreacted starting materials, catalyst residues, and reaction byproducts, all of which may possess similar polarities.
Common Reaction Context: Suzuki-Miyaura Cross-Coupling
A frequent application of this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form biaryl C-C bonds.[1] The resulting products, substituted biaryl aldehydes, are often polar aromatic compounds, making their purification by standard chromatographic methods non-trivial.[3]
dot
Sources
Technical Support Center: Suzuki-Miyaura Coupling of 2,6-Dichloro-3-formylphenylboronic Acid
Welcome to the technical support center for advanced Suzuki-Miyaura cross-coupling applications. This guide is specifically designed for researchers, chemists, and process development professionals working with sterically demanding substrates, focusing on the challenges and optimization strategies related to 2,6-dichloro-3-formylphenylboronic acid . The unique steric and electronic properties of this substrate necessitate a nuanced approach to reaction optimization, with temperature being a critical, double-edged parameter. This document provides in-depth, field-proven insights in a direct question-and-answer format to troubleshoot common issues and maximize your coupling efficiency.
Core Principles: The Role of Temperature in a Hindered Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, revolving around a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[1] The cycle consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[2][3] For a sterically hindered substrate like this compound, each of these steps has a significant activation energy barrier, making temperature a primary tool for driving the reaction forward.
-
Oxidative Addition : The Pd(0) catalyst inserts into the aryl-halide bond. Higher temperatures can accelerate this step, particularly with less reactive aryl chlorides.[4]
-
Transmetalation : The organic group is transferred from the boronic acid to the palladium(II) complex. This step is highly sensitive to steric hindrance. The bulky ortho-chloro groups on the boronic acid impede its approach to the palladium center, often requiring thermal energy to facilitate the transfer. The base is crucial here, activating the boronic acid to form a more nucleophilic boronate "ate" complex.[5][6][7]
-
Reductive Elimination : The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst. This step can also be slow for sterically congested products, and increased temperature is often required to promote the final bond formation.[8]
However, while elevated temperatures are often necessary, they can also initiate or accelerate undesirable side reactions, leading to diminished yields and complex purification challenges.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
Q1: My reaction shows low to no conversion at moderate temperatures (e.g., 60-80 °C). What is the primary barrier?
A1: The lack of reactivity at moderate temperatures is almost certainly due to the high activation energy required for the key steps of the catalytic cycle, stemming directly from the structure of your boronic acid.
-
Causality (The "Why"): The two chlorine atoms in the ortho positions to the boronic acid create a significant steric shield. This hindrance makes the transmetalation step—where the boronic acid must coordinate to the palladium catalyst—exceptionally difficult.[9][10] Standard catalysts and conditions that work for simpler boronic acids often fail because they cannot overcome this steric barrier at moderate temperatures.[8] The reaction essentially "stalls" at the transmetalation phase.
-
Troubleshooting Steps:
-
Evaluate the Catalyst System: Standard ligands like triphenylphosphine (PPh₃) are often ineffective for such hindered substrates.[8] You must switch to a modern catalyst system designed for sterically demanding couplings.
-
Recommended Ligands: Use bulky, electron-rich biaryl monophosphine ligands (often called Buchwald ligands). These ligands promote the formation of a highly reactive, 14-electron monoligated palladium(0) species, which is more adept at engaging hindered partners.[8] Excellent starting points include SPhos, RuPhos, and XPhos .[8][11]
-
Recommended Precatalysts: Use pre-formed palladium(II) precatalysts that are easily activated to the catalytic Pd(0) species, such as G3 or G4 palladacycles (e.g., XPhos Pd G3).[12]
-
-
Increase Reaction Temperature: Sterically hindered couplings require more thermal energy.[8] If your initial attempts are at 80 °C, you should systematically increase the temperature to 100-120 °C.[8] Using a higher-boiling solvent like dioxane or toluene will be necessary.
-
Q2: I've increased the temperature, and while I see some product, a major side product is 2,4-dichlorobenzaldehyde. What is happening and how can I prevent it?
A2: You are observing protodeboronation (or protodeborylation), a common and often temperature-dependent side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[13]
-
Causality (The "Why"): At elevated temperatures, in the presence of a base and a proton source (like trace water in the solvent), the boronic acid can be protonolyzed, effectively destroying your starting material before it has a chance to couple.[13] This process is highly variable and depends on the specific boronic acid, the base, the solvent, and the temperature.[13] For your specific substrate, the combination of high heat and a basic medium creates a favorable environment for this unwanted reaction.
-
Mitigation Strategies:
-
Use a "Slow-Release" Boron Source: Instead of using the boronic acid directly, convert it to a more stable derivative that slowly releases the active boronic acid under the reaction conditions. This keeps the instantaneous concentration of the sensitive boronic acid low, minimizing its decomposition.[13][14]
-
Optimize the Base and Temperature Combination: The strength and type of base can influence the rate of protodeboronation.
-
Base Choice: A moderately strong, non-nucleophilic base like potassium phosphate (K₃PO₄) is often a superior choice for hindered couplings compared to stronger bases like hydroxides or alkoxides, which can more aggressively promote side reactions.[5][8]
-
Temperature Control: Find the "sweet spot." Increase the temperature just enough to achieve a reasonable reaction rate but not so high that protodeboronation dominates. See the Experimental Protocol for Temperature Screening below.
-
-
Ensure Anhydrous Conditions: While some Suzuki protocols use aqueous bases, for a substrate prone to protodeboronation at high temperatures, using rigorously dried solvents (like anhydrous dioxane or toluene) and an anhydrous base (like powdered, dried K₃PO₄) can suppress this side reaction.[8]
-
Q3: My yield is inconsistent, and I suspect homocoupling of the boronic acid. How does temperature influence this, and what's the solution?
A3: Homocoupling (the dimerization of your boronic acid to form a symmetrical biaryl) is typically caused by the presence of oxygen or an excess of Pd(II) species in the reaction mixture.[1][12] Temperature can exacerbate this issue.
-
Causality (The "Why"): Oxygen can oxidatively add to the Pd(0) catalyst, disrupting the catalytic cycle and generating Pd(II) species that promote the homocoupling of the boronic acid.[1] At higher temperatures, the solubility of gases like oxygen in the solvent decreases, but the rates of these deleterious side reactions can increase. If the reduction of your Pd(II) precatalyst to the active Pd(0) species is inefficient, the residual Pd(II) can also drive homocoupling.[12]
-
Troubleshooting Steps:
-
Rigorous Degassing: This is non-negotiable. The solvent and the reaction headspace must be thoroughly deoxygenated. The most effective method is to subject the solvent to several "freeze-pump-thaw" cycles. Alternatively, sparging with an inert gas (Argon or Nitrogen) for at least 30-60 minutes is critical.[12]
-
Use a Pd(0) Source or an Efficient Precatalyst: Starting with a Pd(0) source like Pd₂(dba)₃ can sometimes help, but these can be less stable.[12] A better approach is to use a modern, well-defined Pd(II) precatalyst (like the aforementioned G3/G4 palladacycles) that is known to rapidly and cleanly convert to the active Pd(0) catalyst in situ, leaving minimal residual Pd(II) to cause side reactions.[12]
-
Maintain an Inert Atmosphere: Ensure the reaction is run under a positive pressure of an inert gas (e.g., via a balloon or a manifold) for its entire duration.
-
Data Summary: Temperature Effects on Reaction Parameters
The following table summarizes the general effects of temperature on the Suzuki-Miyaura coupling of a hindered substrate like this compound.
| Parameter | Low Temperature ( < 80 °C) | Moderate Temperature (80-100 °C) | High Temperature ( > 110 °C) |
| Reaction Rate | Very slow to negligible | Moderate to good | Fast |
| Protodeboronation Risk | Low | Moderate | High to Very High[13] |
| Homocoupling Risk | Low (if degassed) | Moderate | High (if O₂ is present)[1][12] |
| Catalyst Decomposition | Low | Substrate-dependent | Can become significant |
| Recommended Action | Use highly active catalyst (e.g., Buchwald system) | Good starting point for optimization | Use with caution; requires stable boronate (ArBF₃K) and rigorous O₂ exclusion |
Experimental Protocols
Protocol 1: General Procedure for Hindered Coupling
This protocol provides a robust starting point for the coupling of this compound with a generic aryl bromide.
-
Reagent Preparation:
-
In an oven-dried vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2-1.5 equiv), and finely powdered, dry potassium phosphate (K₃PO₄, 3.0 equiv).
-
-
Inert Atmosphere:
-
Seal the vial with a septum cap. Evacuate the vial and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.
-
-
Catalyst Addition:
-
Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%) and the ligand (e.g., XPhos, 2-4 mol%).
-
-
Solvent Addition:
-
Add degassed, anhydrous 1,4-dioxane via syringe to achieve a concentration of 0.1-0.2 M with respect to the aryl bromide.
-
-
Reaction:
-
Place the vial in a preheated oil bath or heating block set to 100 °C . Stir vigorously.
-
-
Monitoring:
-
Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., 2, 6, 12, and 24 hours).
-
-
Workup:
-
Once complete, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: Temperature Screening Experiment
To find the optimal temperature, set up several identical reactions to be run in parallel at different temperatures.
-
Setup: Prepare 4-5 identical reaction vials following steps 1-4 of the General Protocol above.
-
Execution: Place each vial in a separate well of a parallel synthesis block or in separate, precisely controlled heating baths set to different temperatures (e.g., 80 °C, 90 °C, 100 °C, 110 °C, 120 °C).
-
Analysis: After a set time (e.g., 12 hours), take an aliquot from each reaction. Quench the aliquot, dilute it with a known volume of solvent containing an internal standard, and analyze by GC-MS or LC-MS.
-
Evaluation: Compare the conversion to product and the formation of byproducts (protodeboronation, homocoupling) at each temperature to identify the optimal balance between reaction rate and selectivity.
Visual Diagrams
Diagram 1: The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Diagram 2: Troubleshooting Workflow for Hindered Couplings
Caption: A decision tree for troubleshooting low-yield Suzuki-Miyaura reactions.
References
- Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561.
- Wikipedia.
- BenchChem. (2025).
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- Czapik, A., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2384–2393.
- BenchChem. (2025). A comparative study of different bases in Suzuki-Miyaura coupling reactions.
- Singh, A., et al. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry.
- Chemtube3d. The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv.
- Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358–3366.
- ResearchGate. (n.d.). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides...
- Leadbeater, N. E., & Marco, M. (2000). Palladium and nickel catalysed Suzuki cross-coupling of sterically hindered aryl bromides with phenylboronic acid. Tetrahedron Letters, 41(11), 16465-16468.
- Organic Chemistry Portal. Suzuki Coupling.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Smith, R. C., et al. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics, 37(11), 1755–1760.
- Toste, F. D., et al. (2018). Oxidative Addition, Transmetalation, and Reductive Elimination at a 2,2′-Bipyridyl-Ligated Gold Center. Journal of the American Chemical Society, 140(12), 4440–4445.
- ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling.
- BenchChem. (2025). Troubleshooting difficult Suzuki couplings with substituted boronic acids.
- ResearchGate. (2018).
- Smith, A. D., et al. (2023). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature.
- Wikipedia. Suzuki reaction.
- Braga, A. A. C., et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 127(42), 14564–14565.
- Myers, A. G. Research Group. The Suzuki Reaction. Harvard University.
- Reddit. (2024). Struggling with Suzuki Reaction. r/Chempros.
- YouTube. (2020). Suzuki Coupling.
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. electronicsandbooks.com [electronicsandbooks.com]
- 11. reddit.com [reddit.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Protodeboronation - Wikipedia [en.wikipedia.org]
- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Solvent effects on the reactivity of 2,6-Dichloro-3-formylphenylboronic acid
Technical Support Center: 2,6-Dichloro-3-formylphenylboronic Acid
A Guide to Navigating Solvent Effects and Optimizing Reactivity
Welcome to the technical support guide for this compound (CAS No. 1218790-87-4).[][2] This resource is designed for researchers, synthetic chemists, and drug development professionals to provide in-depth troubleshooting advice and address common challenges encountered during its use, particularly in palladium-catalyzed cross-coupling reactions. The unique structure of this reagent—featuring two ortho-chloro substituents and an electron-withdrawing formyl group—presents specific hurdles that demand careful consideration of reaction parameters, with the choice of solvent being paramount.
Frequently Asked Questions & Troubleshooting Guide
This section addresses the most common issues encountered when using this compound. The advice provided is grounded in mechanistic principles to help you not only solve the immediate problem but also build a framework for future optimizations.
Q1: My Suzuki-Miyaura coupling reaction has stalled, showing low or no conversion. What are the primary causes and how can I fix it?
A1: Low conversion with this substrate is a frequent challenge, typically rooted in its significant steric hindrance and electronic properties. The two ortho-chloro groups dramatically slow down key steps in the catalytic cycle.
-
Causality—The Steric Problem: The bulky chlorine atoms on both sides of the boronic acid group impede the crucial transmetalation step, where the aryl group is transferred from boron to the palladium center.[3][4][5] This steric clash increases the activation energy of this step, often making it rate-limiting. Standard catalyst systems like Pd(PPh₃)₄ are frequently ineffective.[6]
-
Troubleshooting & Optimization:
-
Catalyst & Ligand Selection (Most Critical Factor): To overcome steric barriers, the catalyst system must be tailored for demanding substrates.
-
Recommendation: Employ palladium precatalysts with bulky, electron-rich biarylphosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[6][7] These ligands form highly active, coordinatively unsaturated Pd(0) species that accelerate both the initial oxidative addition and the challenging reductive elimination step.[6]
-
-
Solvent Choice & Solubility: Poor solubility of any reaction component (boronic acid, aryl halide, or base) can starve the catalytic cycle. While this specific boronic acid's solubility data is not widely published, related phenylboronic acids show high solubility in ethers (Dioxane, THF) and ketones, and low solubility in hydrocarbons.[8][9]
-
Base Selection: The base is not merely a spectator; it activates the boronic acid to form a more nucleophilic boronate complex for transmetalation.[10]
-
Q2: I'm observing a significant amount of a side product that corresponds to the simple replacement of the boronic acid group with hydrogen (protodeboronation). Why is this happening and how can I prevent it?
A2: Protodeboronation is a common and detrimental side reaction where the C–B bond is cleaved by a proton source, typically water.[13] Arylboronic acids with electron-withdrawing groups, like the formyl and dichloro substituents on this molecule, can be particularly susceptible to this process under certain conditions.[14][15]
-
Causality—The Mechanism of C–B Cleavage: This side reaction is often accelerated by aqueous basic or acidic conditions.[16] The presence of a proton source (water is the most common) allows for the ipso-protonation of the aryl ring, leading to the cleavage of the boronic acid moiety.[16] If the desired cross-coupling is slow due to steric hindrance, protodeboronation has more time to occur and can become the dominant pathway.
-
Troubleshooting & Optimization:
-
Control the Water Content:
-
Recommendation: Switch to strictly anhydrous conditions . Use anhydrous solvents and dry the base thoroughly. This physically removes the primary proton source for the side reaction.[7] While many Suzuki reactions benefit from some water, it can be detrimental when protodeboronation is a major issue.
-
-
Use Aprotic, Non-coordinating Solvents:
-
Recommendation: Solvents like Toluene or 1,4-Dioxane are generally preferred over protic solvents (like alcohols) or strongly coordinating polar aprotic solvents (like DMF or DMSO) when protodeboronation is a concern. Some donor solvents can accentuate copper-mediated protodeboronation if trace copper is present.[17]
-
-
Modify the Base:
-
Recommendation: Strong bases in aqueous media can accelerate protodeboronation.[7] Consider using a milder, non-hydroxide base like potassium fluoride (KF) or cesium fluoride (CsF) under anhydrous conditions.
-
-
Protect the Boronic Acid:
-
Recommendation: Converting the boronic acid to a more stable boronic ester, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate, can significantly suppress protodeboronation during purification and reaction.[15][18] These esters are more stable and slowly hydrolyze in situ to release the active boronic acid.[18]
-
-
Q3: My reaction is producing a significant amount of biaryl product derived from coupling two of my boronic acid molecules together (homocoupling). What causes this?
A3: Homocoupling is another common side reaction that competes with the desired cross-coupling. It is most often caused by the presence of oxygen in the reaction mixture.[7][19]
-
Causality—The Role of Oxygen: Oxygen can oxidize the active Pd(0) catalyst to Pd(II). These Pd(II) species can then undergo transmetalation with two molecules of the boronic acid, leading to a reductive elimination that forms the homocoupled product and regenerates Pd(0).[11] This process consumes your valuable starting material and complicates purification.
-
Troubleshooting & Optimization:
-
Rigorous Degassing of Solvents: This is the most effective preventative measure.
-
Recommendation: Before use, thoroughly degas the solvent. The "freeze-pump-thaw" method (at least three cycles) is highly effective. Alternatively, sparging the solvent with an inert gas (Argon or Nitrogen) for at least 30-60 minutes can also work.[7]
-
-
Maintain an Inert Atmosphere:
-
Recommendation: Ensure the reaction is set up and run under a positive pressure of an inert gas like Argon or Nitrogen. Use proper air-sensitive techniques, including Schlenk lines or a glovebox.
-
-
Slow Addition of the Boronic Acid:
-
Recommendation: In some systems, particularly carbonylative couplings, slow addition of the boronic acid via syringe pump can minimize its instantaneous concentration, thereby suppressing the rate of homocoupling relative to the desired reaction.[20]
-
-
Data Summary: Solvent Selection Guide
The choice of solvent is a critical parameter that influences reagent solubility, reaction kinetics, and side reaction pathways. The following table provides a general guide for selecting a solvent for Suzuki-Miyaura reactions involving this compound.
| Solvent | Type | Boiling Point (°C) | Key Characteristics & Impact on Reactivity |
| 1,4-Dioxane | Polar Aprotic Ether | 101 | Excellent first choice. Good solubility for many boronic acids and organic halides. Often used with water (e.g., 4:1 ratio) to dissolve inorganic bases.[10] |
| Toluene | Nonpolar Aromatic | 111 | Good for anhydrous conditions. Promotes high catalyst activity and can suppress protodeboronation. Often requires a phase-transfer catalyst if an aqueous base is used. |
| Tetrahydrofuran (THF) | Polar Aprotic Ether | 66 | Lower boiling point may require longer reaction times. Good general-purpose solvent with similar properties to dioxane. |
| Dimethoxyethane (DME) | Polar Aprotic Ether | 85 | Often used in a mixture with water.[21] Its higher boiling point than THF can be advantageous. |
| Dimethylformamide (DMF) | Polar Aprotic Amide | 153 | Use with caution. High polarity can stabilize catalytic intermediates but may also accelerate protodeboronation.[22] Can be difficult to remove during workup. |
| Alcohols (e.g., Isopropanol) | Polar Protic | 82 | Can serve as both solvent and a mild reducing agent for Pd(II) precatalysts. However, as a proton source, it may increase the risk of protodeboronation. A mixed i-PrOH/water system can improve boronic acid stability in some cases.[16] |
Visualizing Workflows and Mechanisms
Troubleshooting Decision Tree
This diagram outlines a logical workflow for troubleshooting common issues with reactions involving this compound.
Caption: A logical workflow for troubleshooting common reaction failures.
Solvent Influence on the Suzuki-Miyaura Catalytic Cycle
Solvents interact with and stabilize intermediates throughout the catalytic cycle, with a pronounced effect on the transmetalation step.
Caption: The Suzuki-Miyaura cycle highlighting the solvent-critical transmetalation step.
General Experimental Protocol
This protocol provides a robust starting point for a Suzuki-Miyaura coupling reaction using this compound with a sterically hindered aryl bromide.
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium precatalyst (e.g., SPhos Pd G4, 2 mol%)
-
Base (e.g., K₃PO₄, 3.0 equivalents, finely powdered and dried)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane)
Procedure:
-
Inert Atmosphere Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, palladium precatalyst, and potassium phosphate.
-
Evacuate and Backfill: Seal the flask and evacuate the atmosphere, then backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.
-
Reagent Addition: Under a positive pressure of inert gas, add the this compound.
-
Solvent Addition: Add the anhydrous, degassed 1,4-dioxane via syringe. The reaction concentration should typically be between 0.1 M and 0.5 M with respect to the aryl halide.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.
References
- Acid-promoted metal-free protodeboronation of arylboronic acids. (2017). RSC Publishing.
- Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. (n.d.).
- Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. (2014). The Royal Society of Chemistry.
- Technical Support Center: Optimizing Reactions for Sterically Hindered Pyrimidine Boronic Acids. (n.d.). Benchchem.
- The proposed mechanism for protodeboronation of arylboronic acids. (n.d.).
- Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. (n.d.).
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investig
- Organoborane coupling reactions (Suzuki coupling). (n.d.). PMC - NIH.
- Suzuki reaction. (n.d.). Wikipedia.
- Carbonylative Suzuki–Miyaura couplings of sterically hindered aryl halides: synthesis of 2-aroylbenzoate derivatives. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
- In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–
- An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. (2013). PubMed.
- Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. (2020). Springer.
- (PDF) Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. (2020).
- Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorin
- Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. (n.d.). Organic Syntheses Procedure.
- Troubleshooting difficult Suzuki couplings with substituted boronic acids. (n.d.). Benchchem.
- The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Aryl
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (n.d.). NIH.
- Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. (n.d.). NIH.
- Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
- 3-formylphenylboronic acid. (n.d.). Sigma-Aldrich.
- How to prevent metal catalysed homocoupling reaction of boronic acids? (2018).
- Mechanism Investigation of Solvent Effect on Selective Decomposition of Formic Acid. (n.d.). MDPI.
- CAS 1218790-87-4 this compound. (n.d.). BOC Sciences.
- This compound | 1218790-87-4. (n.d.). ChemicalBook.
Sources
- 2. This compound | 1218790-87-4 [m.chemicalbook.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. d-nb.info [d-nb.info]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. Yoneda Labs [yonedalabs.com]
- 12. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 15. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Carbonylative Suzuki–Miyaura couplings of sterically hindered aryl halides: synthesis of 2-aroylbenzoate derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 21. Organic Syntheses Procedure [orgsyn.org]
- 22. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Homocoupling of 2,6-Dichloro-3-formylphenylboronic acid
Welcome to the technical support guide for managing Suzuki-Miyaura cross-coupling reactions involving 2,6-dichloro-3-formylphenylboronic acid. This resource is designed for researchers, chemists, and drug development professionals who encounter challenges with this sterically hindered and electronically deactivated substrate. Here, we provide in-depth, field-proven insights, troubleshooting guides, and optimized protocols to help you minimize homocoupling and maximize the yield of your desired cross-coupled product.
Frequently Asked Questions (FAQs)
This section addresses the fundamental challenges associated with this compound and the prevalent issue of homocoupling.
Q1: Why is this compound so prone to homocoupling?
A1: This substrate presents a "perfect storm" of steric and electronic challenges that favor the homocoupling side reaction over the desired cross-coupling.
-
Steric Hindrance: The two chlorine atoms in the ortho positions to the boronic acid create significant steric bulk. This bulk physically obstructs the approach of the boronic acid to the palladium center during the crucial transmetalation step of the Suzuki-Miyaura catalytic cycle.
-
Electronic Deactivation: The aldehyde (-CHO) and chlorine (-Cl) groups are both electron-withdrawing. This reduces the nucleophilicity of the carbon atom attached to the boron, further slowing down the rate-limiting transmetalation step. When the desired reaction is slow, side reactions have a greater opportunity to occur.[1][2]
-
Oxygen Sensitivity: The primary mechanism for boronic acid homocoupling is a palladium-catalyzed oxidative process that is highly dependent on the presence of dissolved oxygen.[3][4][5][6] The Pd(0) catalyst can react with O₂ to form a palladium peroxo complex, which then facilitates the dimerization of the boronic acid.[3][4][5] Given that the desired cross-coupling is already kinetically hindered, this oxygen-mediated pathway becomes much more competitive.
Q2: I observe significant decomposition of my boronic acid, not just homocoupling. What is happening?
A2: Boronic acids, particularly electron-deficient ones, are susceptible to a side reaction called protodeboronation. This is the cleavage of the C-B bond by a proton source (like water or alcohols), replacing the boronic acid group with a hydrogen atom. Using overly strong bases or running the reaction at excessively high temperatures can accelerate this decomposition pathway.
Q3: Can I use a boronate ester (e.g., a pinacol ester) instead to prevent these issues?
A3: Yes, using the corresponding pinacol boronate ester is an excellent strategy. Boronate esters are generally more stable to both homocoupling and protodeboronation than their boronic acid counterparts.[7] They release the boronic acid slowly in situ under the reaction conditions, which keeps the instantaneous concentration of the reactive boronic acid low, thereby suppressing dimerization.[7] Another highly stable alternative is forming a diethanolamine adduct, which creates an air-stable crystalline solid that can be used directly.[7][8]
Proactive Strategies to Minimize Homocoupling
The most effective way to manage homocoupling is to prevent it from the outset. Your choice of catalyst, ligand, base, and reaction setup is critical.
Catalyst and Ligand Selection
For a sterically demanding substrate like this compound, standard catalysts like Pd(PPh₃)₄ are often inefficient and lead to significant homocoupling. The key is to use a catalyst system that promotes the desired catalytic cycle (specifically, reductive elimination) much faster than the homocoupling pathway.
Recommendation: Employ bulky, electron-rich biaryl phosphine ligands, often referred to as Buchwald ligands.[9][10][11]
-
XPhos and SPhos: These are highly effective ligands. Their large steric profile facilitates the formation of a monoligated, highly reactive L₁Pd(0) species, which accelerates the oxidative addition and subsequent steps.[9][11][12] Their electron-donating nature promotes the final, irreversible reductive elimination step, which releases the desired product and frees the catalyst.[12]
-
Precatalysts: Using modern palladium precatalysts (e.g., XPhos Pd G3 or SPhos Pd G4) is highly recommended. These complexes are air-stable and are designed to generate the active Pd(0) species cleanly and efficiently upon heating, minimizing the presence of Pd(II) species that can initiate homocoupling.[7][12]
Base and Solvent Selection
The choice of base is not trivial; it must be strong enough to activate the boronic acid for transmetalation but not so strong that it causes degradation.
-
Bases: Avoid strong hydroxide bases (NaOH, KOH). Weaker inorganic bases like K₃PO₄ or K₂CO₃ are often superior.[13] Cesium carbonate (Cs₂CO₃) or potassium fluoride (KF) can also be effective, particularly with boronate esters.
-
Solvents: The solvent system must be rigorously deoxygenated. A mixture of an organic solvent and water (e.g., Dioxane/H₂O, Toluene/H₂O, or 2-MeTHF/H₂O) is common. The water is necessary to dissolve the inorganic base and facilitate the formation of the active borate species.[14]
The Critical Importance of Degassing
Since the primary homocoupling pathway is oxygen-dependent, its rigorous exclusion is the single most important procedural step you can take.[15][16]
-
Procedure: Standard degassing involves bubbling an inert gas (argon or nitrogen) through the solvent and reaction mixture for 20-30 minutes.[17] For maximum oxygen removal, a "freeze-pump-thaw" technique (3 cycles) is the gold standard.
-
Inert Atmosphere: The reaction must be maintained under a positive pressure of an inert gas (e.g., using a nitrogen or argon balloon) for its entire duration.
Troubleshooting Guide: When Homocoupling Occurs
If you are already observing significant amounts of the homocoupled byproduct (5,5'-dichloro-2,2'-diformyl-1,1'-biphenyl), the following guide provides a logical workflow for optimizing your reaction.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting homocoupling.
Q&A for Active Troubleshooting
Q: I'm using Pd(PPh₃)₄ and K₂CO₃ in degassed Toluene/H₂O and still see >30% homocoupling. What is my next move? A: This is a classic scenario where the catalyst system is not active enough for this challenging substrate.
-
Immediate Action: Switch your catalyst system. Purchase a Buchwald precatalyst like XPhos Pd G3 (or prepare the catalyst in situ from Pd₂(dba)₃ and the XPhos ligand). The increased steric bulk and electron-donating ability of XPhos will significantly accelerate the desired cross-coupling, outcompeting the homocoupling side reaction.[9][10][12]
Q: I've switched to an XPhos-based catalyst but still see some homocoupling. What else can I tweak? A: Fine-tuning the parameters can yield further improvements.
-
Change the Base: Switch from K₂CO₃ to K₃PO₄ . Tripotassium phosphate is often cited as being particularly effective for difficult Suzuki couplings.
-
Slow Addition: If you are using the boronic acid directly, try dissolving it in a small amount of degassed solvent and adding it slowly via syringe pump over an hour. This keeps the concentration of the boronic acid low at any given time, disfavoring the second-order homocoupling reaction.
-
Add a Reducing Agent: In some cases, adding a mild reducing agent like potassium formate can help scavenge any Pd(II) species that might promote homocoupling, ensuring the palladium remains in its active Pd(0) state.[15][18]
Comparative Data: Effect of Reaction Parameters
The following table summarizes the expected impact of changing key variables on the ratio of the desired product to the homocoupling byproduct.
| Parameter | Standard Condition | Optimized Condition | Expected Outcome for Product:Homocoupling Ratio | Rationale |
| Catalyst/Ligand | Pd(PPh₃)₄ | XPhos Pd G3 | Significant Increase | Bulky, electron-rich ligand accelerates reductive elimination, outcompeting dimerization.[9][11][12] |
| Oxygen | Poorly degassed | Rigorous N₂ sparge | Significant Increase | Removes O₂, a key reagent in the primary homocoupling pathway.[3][15] |
| Base | NaOH (aq) | K₃PO₄ (aq) | Moderate Increase | Milder base reduces boronic acid degradation and side reactions.[13] |
| Boron Source | Boronic Acid | Pinacol Boronate Ester | Moderate to Significant Increase | Ester is more stable and releases the active species slowly, keeping concentration low.[7] |
Optimized Experimental Protocols
The following protocols provide a starting point for your experiments.
Protocol 1: Optimized Suzuki-Miyaura Coupling
This protocol is designed to proactively minimize homocoupling.
Reaction Scheme: (A visual representation of the cross-coupling of this compound with a generic aryl bromide 'Ar-Br' leading to the biaryl product)
-
Reagent Preparation:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and K₃PO₄ (3.0 equiv).
-
-
Vessel Sealing and Inerting:
-
Seal the vial with a septum cap.
-
Evacuate and backfill the vial with argon or nitrogen gas (repeat this 3 times).
-
-
Catalyst Addition:
-
Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%).[7]
-
-
Solvent Addition:
-
Add a previously degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe. The final concentration should be around 0.1 M with respect to the aryl halide.[7]
-
-
Reaction Execution:
-
Place the vial in a preheated heating block or oil bath and stir vigorously at 80–100 °C.
-
-
Monitoring and Workup:
-
Monitor the reaction progress by TLC or LC-MS.[17]
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Visualizing the Competing Pathways
The diagram below illustrates the desired catalytic cycle versus the interfering homocoupling pathway.
Caption: Competing catalytic cycles for Suzuki coupling vs. Homocoupling.
References
- Amatore, C., Jutand, A., & Lakmini, H. (2006). Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. Journal of the American Chemical Society, 128(21), 6829-36. [Link]
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal.
- Hicks, F. A., & Buchwald, S. L. (2001). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 123(13), 3051-3052. [Link]
- Rychnovsky, S. (2011, October 3). Masking Boronic Acids for Suzuki Coupling. YouTube.
- Ribeiro, M., Silva, A. M. S., & Santos, L. M. N. B. F. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal, 20(22), 6782-6788. [Link]
- Pearson, D. L., & Sigman, M. S. (2018). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 22(10), 1439-1444. [Link]
Sources
- 1. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Buchwald Phosphine Ligands for Cross Coupling [sigmaaldrich.com]
- 11. Structure–Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Reactions of 2,6-Dichloro-3-formylphenylboronic Acid
Welcome to the technical support center for 2,6-Dichloro-3-formylphenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for reactions involving this sterically hindered and electron-deficient arylboronic acid. The following content is structured in a question-and-answer format to directly address common challenges and explain the critical role of maintaining an inert atmosphere during your experiments.
Frequently Asked Questions (FAQs)
Q1: Is an inert atmosphere strictly necessary when using this compound in Suzuki-Miyaura coupling reactions?
A1: Yes, the use of an inert atmosphere (typically nitrogen or argon) is highly recommended and often critical for the success of Suzuki-Miyaura reactions involving this compound. This is due to two primary reasons:
-
Preventing Oxidative Deboronation (Homocoupling): Boronic acids, particularly electron-deficient ones, are susceptible to oxidative degradation in the presence of oxygen. This leads to the formation of a biaryl homocoupling byproduct from the boronic acid, reducing the yield of your desired product.[1]
-
Protecting the Palladium Catalyst: The active catalytic species in Suzuki-Miyaura coupling is a Pd(0) complex. Oxygen can oxidize the Pd(0) to Pd(II), which is catalytically inactive for the oxidative addition step.[1] This catalyst decomposition often manifests as the formation of palladium black, a clear indicator of a compromised reaction.
Q2: What are the visual signs that my reaction is failing due to a compromised inert atmosphere?
A2: Several visual cues can indicate that your reaction is suffering from exposure to oxygen:
-
Formation of Palladium Black: The appearance of a black precipitate is a common sign of palladium catalyst decomposition.[1]
-
Appearance of Byproducts: Analysis of the reaction mixture by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) may reveal a significant spot corresponding to the homocoupled product of this compound.
-
Stalled Reaction: If you are monitoring the reaction progress, you may observe that the consumption of starting materials slows down or stops altogether.
Q3: Can I use this compound directly from the bottle, or does it require special handling?
A3: While this compound is a solid and generally stable under proper storage conditions (cool, dry, and dark), it is good practice to handle it as an air-sensitive reagent, especially when setting up a reaction. Due to its electron-deficient nature, prolonged exposure to atmospheric moisture and oxygen can lead to gradual degradation. For best results, weigh out the required amount quickly and add it to a reaction vessel that can be promptly placed under an inert atmosphere.
Q4: I am observing low to no yield in my Suzuki-Miyaura coupling with this compound, even with an inert atmosphere. What are other potential issues?
A4: Given the sterically hindered and electron-deficient nature of this boronic acid, several factors beyond the inert atmosphere can impact your reaction's success. Here is a troubleshooting guide:
| Problem | Potential Cause | Suggested Solution |
| Low to No Product Formation | Slow Transmetalation: The two ortho-chloro substituents and the electron-withdrawing formyl group can hinder the transfer of the aryl group from boron to palladium. | • Use a stronger base: Switch from weaker bases like Na2CO3 to stronger, non-nucleophilic bases such as K3PO4, Cs2CO3, or KF. • Choose an appropriate ligand: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) to facilitate oxidative addition and reductive elimination. |
| Protodeboronation: The C-B bond can be cleaved by acidic protons, especially in the presence of water and certain bases. | • Use anhydrous solvents: Ensure your solvents are thoroughly dried and degassed. • Consider a different base: In some cases, using a fluoride source like KF can be beneficial. | |
| Catalyst Inactivity: The palladium precatalyst may not be efficiently reduced to the active Pd(0) species. | • Use a pre-formed Pd(0) catalyst: Consider using a catalyst like Pd(PPh3)4. • Ensure proper ligand-to-metal ratio: Typically a 2:1 or 4:1 ligand to palladium ratio is used. | |
| Multiple Unidentified Byproducts | Side Reactions of the Formyl Group: The aldehyde functionality may participate in side reactions under basic conditions. | • Protect the formyl group: If other troubleshooting steps fail, consider protecting the aldehyde as an acetal prior to the coupling reaction, followed by deprotection. |
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting challenging Suzuki-Miyaura reactions with this compound.
Caption: Troubleshooting flowchart for Suzuki-Miyaura reactions.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling under Inert Atmosphere
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide.
1. Glassware and Reagent Preparation:
- Dry all glassware in an oven at 120 °C overnight and allow to cool in a desiccator.
- Assemble the reaction flask (e.g., a two-necked round-bottom flask) with a condenser and a rubber septum while hot, and then flush with a gentle stream of nitrogen or argon for 10-15 minutes.
- Ensure all solvents are anhydrous and degassed. Degassing can be achieved by sparging with an inert gas for 20-30 minutes or by three cycles of freeze-pump-thaw.
2. Reaction Setup:
- To the reaction flask under a positive pressure of inert gas, add the aryl bromide (1.0 eq.), this compound (1.2 eq.), and a finely powdered base (e.g., K3PO4, 3.0 eq.).
- In a separate vial, weigh the palladium catalyst (e.g., Pd(OAc)2, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%) and add them to the reaction flask.
- Evacuate and backfill the reaction flask with inert gas three times to ensure a completely inert atmosphere.
3. Reaction Execution:
- Add the degassed solvent (e.g., dioxane or toluene) via syringe through the septum.
- Stir the reaction mixture at the desired temperature (e.g., 80-110 °C) and monitor its progress by TLC or LC-MS.
4. Work-up and Purification:
- Once the reaction is complete, cool the mixture to room temperature.
- Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
- Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography.
Visual Guide to Inert Atmosphere Setup
The following diagram illustrates a standard laboratory setup for performing a reaction under an inert atmosphere using a nitrogen or argon balloon.
Caption: Standard inert atmosphere reaction setup.
References
- BenchChem. (2025). Troubleshooting difficult Suzuki couplings with substituted boronic acids. BenchChem Technical Support.
Sources
Validation & Comparative
A Comparative Guide to the Reactivity of 2,6-Dichloro-3-formylphenylboronic Acid in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, formylphenylboronic acids serve as indispensable bifunctional building blocks, enabling the construction of complex molecular architectures central to drug discovery and materials science.[1][2][3] The strategic placement of a formyl group provides a synthetic handle for a variety of subsequent transformations, while the boronic acid moiety facilitates robust carbon-carbon bond formation, most notably through the Suzuki-Miyaura cross-coupling reaction.[2][4] This guide offers an in-depth technical comparison of 2,6-dichloro-3-formylphenylboronic acid with other formylphenylboronic acid isomers, focusing on the profound impact of substitution patterns on reactivity, and providing field-proven insights for navigating the challenges associated with sterically demanding substrates.
The Unique Profile of this compound: A Steric and Electronic Conundrum
This compound presents a unique case study in the interplay of steric and electronic effects that govern the efficacy of Suzuki-Miyaura couplings. The defining features of this molecule are the two chlorine atoms positioned ortho to the boronic acid group. This di-ortho substitution imposes significant steric hindrance around the reactive center, which can dramatically influence the reaction kinetics and overall yield.
Simultaneously, the chlorine atoms and the formyl group are electron-withdrawing, which increases the Lewis acidity of the boron center.[5][6] This heightened acidity can be a double-edged sword. While it can facilitate the formation of the boronate species required for transmetalation, it also renders the C-B bond more susceptible to cleavage, particularly through protodeboronation, a common and often deleterious side reaction.[7]
Comparative Reactivity in Suzuki-Miyaura Coupling: A Data-Driven Analysis
Direct, side-by-side comparative studies of this compound against its isomers under identical conditions are scarce in the literature. However, by collating data from various sources and understanding the underlying mechanistic principles, a clear picture of their relative performance emerges. The primary factors influencing reactivity are steric hindrance, electronic effects, and susceptibility to protodeboronation.
Steric Hindrance: The Dominant Hurdle
The steric bulk of ortho-substituents is a critical determinant of reactivity in Suzuki-Miyaura coupling.[8][9] The two chlorine atoms in this compound create a sterically congested environment around the boronic acid, impeding the approach of the palladium catalyst and hindering the crucial transmetalation step of the catalytic cycle. This steric impediment often necessitates more forcing reaction conditions, specialized bulky ligands, and may still result in lower yields compared to less hindered isomers.
In contrast, 3-formylphenylboronic acid and 4-formylphenylboronic acid lack ortho-substituents, allowing for more facile access to the boron center and generally leading to higher yields under standard coupling conditions. 2-Formylphenylboronic acid, with a single ortho-substituent, represents an intermediate case. While the ortho-formyl group does exert a steric influence, it is significantly less pronounced than the di-ortho-dichloro substitution. However, the proximity of the formyl group in the 2-position can lead to other complications, such as intramolecular interactions and an increased rate of protodeboronation.[10]
Electronic Effects and Protodeboronation
The electron-withdrawing nature of the chloro and formyl substituents in this compound increases the acidity of the boronic acid.[5] While this can be beneficial for boronate formation, it also enhances the rate of protodeboronation, especially under basic aqueous conditions.[7] This side reaction, where the boronic acid is replaced by a hydrogen atom, is a major pathway for yield reduction. Studies have shown that ortho-substituted boronic acids are particularly prone to this degradation pathway. For instance, the coupling of 2-formylphenylboronic acid with 2-iodotoluene under aqueous basic conditions resulted in a modest 54% yield of the desired biaryl, accompanied by a significant 39% of the protodeboronated byproduct, benzaldehyde.[10] The di-ortho-dichloro substitution pattern is expected to further exacerbate this issue.
The position of the formyl group also plays a role. In the 4-position, the electron-withdrawing effect is primarily through resonance, while in the 3-position, it is mainly inductive. These differences in electronic influence can affect the overall reactivity and stability of the boronic acid.
A Comparative Overview of Formylphenylboronic Acid Isomers
The following table summarizes the expected reactivity trends and key characteristics of various formylphenylboronic acid isomers in Suzuki-Miyaura coupling, based on established principles and available data.
| Boronic Acid Isomer | Key Structural Features | Expected Reactivity in Suzuki Coupling | Primary Challenges |
| This compound | Di-ortho-chloro substitution, meta-formyl group | Low to Moderate | Severe steric hindrance, high propensity for protodeboronation. |
| 2-Formylphenylboronic acid | Single ortho-formyl group | Moderate | Steric hindrance, susceptibility to protodeboronation and side reactions.[10] |
| 3-Formylphenylboronic acid | Meta-formyl group | High | Generally well-behaved, with reactivity influenced by the electronic effect of the formyl group. |
| 4-Formylphenylboronic acid | Para-formyl group | High | Generally well-behaved, with reactivity influenced by the electronic effect of the formyl group. |
| 2,4-Difluoro-3-formylphenylboronic acid | Ortho and para-fluoro substitution, meta-formyl group | Moderate | Steric hindrance from ortho-fluoro, strong electron-withdrawing effects. |
Navigating the Challenges: Experimental Protocols for Hindered Substrates
Successfully employing sterically hindered boronic acids like this compound in Suzuki-Miyaura coupling requires careful optimization of reaction conditions. The key is to select a catalytic system that can overcome the steric barrier and promote the desired coupling pathway over competing side reactions.
Recommended Catalyst Systems
For sterically demanding couplings, the use of bulky, electron-rich phosphine ligands is crucial.[8] These ligands stabilize the palladium center and promote the oxidative addition and reductive elimination steps of the catalytic cycle. Buchwald-type biarylphosphine ligands such as XPhos, SPhos, and RuPhos, as well as N-heterocyclic carbenes (NHCs), have proven to be highly effective for such challenging transformations.[8]
Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle.
Optimized Experimental Protocol for a Hindered Suzuki-Miyaura Coupling
The following protocol is a representative, optimized procedure for the Suzuki-Miyaura coupling of a sterically hindered boronic acid, such as this compound, with an aryl bromide.
Materials:
-
Aryl bromide (1.0 equiv)
-
This compound (1.5 equiv)
-
Potassium phosphate (K₃PO₄), finely powdered (3.0 equiv)
-
XPhos Pd G3 precatalyst (2 mol%)
-
Anhydrous, degassed 1,4-dioxane
-
Degassed water
Procedure:
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl bromide, this compound, and finely powdered K₃PO₄.
-
Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 10-15 minutes.
-
Catalyst Addition: Under the inert atmosphere, add the XPhos Pd G3 precatalyst.
-
Solvent Addition: Add the degassed 1,4-dioxane and water (typically in a 10:1 ratio) via syringe. The final concentration of the limiting reagent should be between 0.1 M and 0.5 M.
-
Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at 100-110 °C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Figure 2: A typical experimental workflow for a hindered Suzuki-Miyaura coupling.
Conclusion
This compound is a challenging yet valuable substrate in Suzuki-Miyaura cross-coupling reactions. Its di-ortho-dichloro substitution pattern creates significant steric hindrance and increases its susceptibility to protodeboronation, leading to lower reactivity compared to its less substituted isomers. However, by employing carefully selected catalyst systems featuring bulky, electron-rich ligands, and by optimizing reaction conditions, these hurdles can be overcome. Understanding the interplay of steric and electronic effects is paramount for the successful application of this and other sterically demanding boronic acids in the synthesis of complex, high-value molecules. This guide provides the foundational knowledge and practical protocols to enable researchers to effectively utilize these powerful synthetic tools.
References
- Mushtaq, I., et al. (2023). Suzuki–Miyaura cross-couplings for alkyl boron reagent: recent developments—a review. Journal of the Indian Chemical Society.
- Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. [Link]
- Gurupadaswamy, H. D., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Journal of the Iranian Chemical Society. [Link]
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. [Link]
- Szymański, M. J., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. [Link]
- DiVA portal. (2015). Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. [Link]
- Molander, G. A., & Biolatto, B. (2009). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry. [Link]
- Dreher, S. D., et al. (2016). Computationally Assisted Mechanistic Investigation and Development of Pd-Catalyzed Asymmetric Suzuki-Miyaura and Negishi Cross-Coupling Reactions for Tetra-ortho-Substituted Biaryl Synthesis. Journal of the American Chemical Society. [Link]
- Journal of Nanostructures. (2021). The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II)
- ResearchGate. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]
- Google Patents. (2004).
- Google Patents. (2012). Method of carrying out Suzuki-Miyaura CC-coupling reactions.
- The Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. [Link]
- Li, W., et al. (2022). Enantioselective construction of ortho-sulfur- or nitrogen-substituted axially chiral biaryls and asymmetric synthesis of isoplagiochin D.
- Google Patents. (2010). Mono-ligated palladium catalyts, their synthesis and use in suzuki coupling.
- Google Patents. (2018). Mono-ligated palladium catalyts, their synthesis and use in suzuki coupling.
- Google Patents. (2012).
- Chem Help ASAP. (2020). Suzuki cross-coupling reaction. [Link]
- ResearchGate. (2021). Synthesis of Formylphenylpyridinecarboxylic Acids Using Suzuki—Miyaura Coupling Reactions. [Link]
- Beilstein Journal of Organic Chemistry. (2016). Borylated norbornadiene derivatives: Synthesis and application in Pd-catalyzed Suzuki–Miyaura coupling reactions. [Link]
- Chemcasts. b-(3-Chloro-4-formylphenyl)boronic acid (CAS 1072952-53-4) Properties. [Link]
- PubChem. 3-Chloro-5-formylphenylboronic acid. [Link]
- Adamczyk-Woźniak, A., et al. (2019). Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. Molecules. [Link]
- Beilstein Journal of Organic Chemistry. Search Results. [Link]
- Molecules. (2004). Biaryl Product Formation from Cross-coupling in Palladium-catalyzed Borylation of a Boc Protected Aminobromoquinoline Compound. [Link]
- Al-Blewi, F. F., et al. (2020).
Sources
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- 2. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. diva-portal.org [diva-portal.org]
- 10. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Phenylboronic Acid Reactivity in Suzuki Coupling: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with exceptional efficiency and broad functional group tolerance.[1][2] A critical component of this palladium-catalyzed reaction is the organoboron species, typically a phenylboronic acid. The electronic and steric nature of substituents on the phenylboronic acid ring profoundly influences the reaction's success and yield. This guide provides an in-depth comparison of the reactivity of substituted phenylboronic acids, supported by experimental data and mechanistic insights, to aid researchers in optimizing their synthetic strategies.
The Heart of the Matter: The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism of the Suzuki-Miyaura reaction is paramount to comprehending the role of substituents on the phenylboronic acid. The catalytic cycle generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[2][3][4]
-
Oxidative Addition: The active Pd(0) catalyst reacts with an organohalide (Ar-X) to form a Pd(II) complex.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is often the rate-determining step and is significantly influenced by the properties of the boronic acid.[3] The boronic acid must be activated by a base to form a more nucleophilic boronate species, which facilitates this transfer.[5][6]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst.[2]
Caption: Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The Decisive Role of Substituents: Electronic and Steric Effects
The nature of the substituent on the phenylboronic acid can dramatically alter the rate and efficiency of the Suzuki coupling. These effects can be broadly categorized as electronic and steric.
Electronic Effects: A Tale of Donors and Acceptors
The electronic properties of the substituent directly impact the nucleophilicity of the aryl group attached to the boron atom, which is crucial for the transmetalation step.
-
Electron-Donating Groups (EDGs): Substituents such as methoxy (-OCH₃) and methyl (-CH₃) groups increase the electron density on the phenyl ring. This enhanced electron density makes the ipso-carbon (the carbon attached to boron) more nucleophilic, thereby accelerating the transmetalation step.[7] Consequently, phenylboronic acids bearing electron-donating groups generally lead to higher reaction yields and faster reaction rates.[1][7]
-
Electron-Withdrawing Groups (EWGs): Conversely, substituents like nitro (-NO₂) and cyano (-CN) groups pull electron density away from the phenyl ring. This reduction in electron density decreases the nucleophilicity of the ipso-carbon, which can slow down the transmetalation step.[8] While this effect can be detrimental, the judicious selection of reaction conditions, such as the use of stronger bases or more active catalyst systems, can often overcome this challenge to achieve efficient coupling.[1]
Caption: Figure 2: Influence of electronic effects on Suzuki coupling reactivity.
Steric Effects: The Impact of Bulk
Steric hindrance around the boronic acid group can significantly impede the approach of the palladium complex during the transmetalation step.
-
Ortho-Substituents: Substituents in the ortho position to the boronic acid group exert the most significant steric hindrance. This bulkiness can make it difficult for the palladium center to coordinate with the aryl group, thereby slowing down or even preventing the transmetalation from occurring.[8][9] This effect is clearly observed when comparing the reactivity of ortho-, meta-, and para-substituted isomers, with the general reactivity trend being para > meta >> ortho.[8] For instance, 2-nitrophenylboronic acid is significantly less reactive than its 4-nitro counterpart due to the steric clash between the ortho-nitro group and the approaching palladium complex.[9]
Quantitative Comparison of Reactivity
The following table summarizes representative experimental data, illustrating the impact of various substituents on the yield of Suzuki-Miyaura coupling reactions. It is important to note that direct comparisons of yields between different studies should be approached with caution due to variations in reaction conditions.
| Phenylboronic Acid Substituent | Substituent Type | Representative Yield (%) | Reference |
| 4-Methoxy | Electron-Donating | 95 | [8] |
| 4-Methyl | Electron-Donating | High Yields Reported | [1] |
| Unsubstituted | Neutral | ~80-90 | [10] |
| 4-Fluoro | Weakly Electron-Withdrawing | High Yields Reported | [11] |
| 4-Nitro | Strongly Electron-Withdrawing | 95 | [8] |
| 3-Nitro | Strongly Electron-Withdrawing | ~80-90 | [8] |
| 2-Nitro | Strongly Electron-Withdrawing | Significantly Lower Yields | [8][9] |
Experimental Protocol: A Practical Guide
This protocol provides a general methodology for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Materials:
-
Substituted Phenylboronic Acid (1.2 mmol)
-
Aryl Halide (e.g., Aryl Bromide) (1.0 mmol)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., Toluene/Water or Dioxane/Water mixture)
-
Inert Gas (Nitrogen or Argon)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Maximizing Yields in Couplings of 2,6-Dichloro-3-formylphenylboronic Acid
For researchers, scientists, and professionals in drug development, the efficient construction of complex molecular architectures is paramount. The sterically hindered and electronically distinct nature of 2,6-dichloro-3-formylphenylboronic acid presents both unique opportunities and significant challenges in carbon-carbon and carbon-nitrogen bond formation. This guide provides an in-depth comparative analysis of common cross-coupling strategies for this valuable building block, grounded in mechanistic principles and supported by experimental insights to empower you to optimize your synthetic routes.
The Challenge: Overcoming Steric Hindrance and Electronic Effects
The 2,6-dichloro substitution pattern imposes considerable steric bulk around the boronic acid moiety. This directly impacts the crucial transmetalation step in many palladium-catalyzed coupling reactions. Furthermore, the electron-withdrawing nature of the chlorine atoms and the formyl group influences the electronic properties of the boronic acid, which can affect its reactivity. This guide will dissect these challenges and present tailored strategies for three key transformations: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds
The Suzuki-Miyaura reaction is a powerhouse for creating C(sp²)-C(sp²) bonds. However, with a di-ortho-substituted boronic acid, the choice of catalyst, ligand, and base is critical to achieving high yields.
Causality Behind Experimental Choices
The primary hurdle in the Suzuki-Miyaura coupling of this compound is the sterically encumbered environment around the boron atom. This can slow down the transmetalation step with the palladium center. To overcome this, bulky, electron-rich phosphine ligands are employed. These ligands promote the formation of a monoligated, highly reactive Pd(0) species that can more readily accommodate the hindered boronic acid. The choice of a strong base, such as potassium phosphate or cesium carbonate, is often more effective than weaker bases like sodium carbonate. These stronger bases can facilitate the formation of the more reactive boronate species, thereby accelerating transmetalation.
Comparative Yield Analysis: Suzuki-Miyaura Coupling
The following table summarizes expected yields for the Suzuki-Miyaura coupling of this compound with various aryl bromides, illustrating the impact of the coupling partner's electronic properties and the choice of catalyst system.
| Coupling Partner (Ar-Br) | Substituent on Ar-Br | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| 4-Bromoacetophenone | Electron-withdrawing | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85-95 |
| 4-Bromoanisole | Electron-donating | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 24 | 60-75 |
| 2-Bromotoluene | Sterically hindered | XPhos Pd G3 | Cs₂CO₃ | t-BuOH | 80 | 18 | 70-85 |
| 4-Bromobenzonitrile | Electron-withdrawing | PEPPSI™-IPr | K₂CO₃ | THF | 80 | 10 | 88-97 |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the coupling of this compound with an aryl bromide.
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
Toluene and Water (5:1 mixture), degassed
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the aryl bromide, and potassium phosphate.
-
Evacuate and backfill the flask with argon three times.
-
Add Pd₂(dba)₃ and SPhos under a positive flow of argon.
-
Add the degassed toluene/water mixture via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a versatile method for forming C-N bonds. When starting with the biaryl product from a Suzuki coupling of this compound, one of the chloro-substituents can be targeted for amination.
Causality Behind Experimental Choices
The key to a successful Buchwald-Hartwig amination on a substrate derived from this compound is a catalyst system that can overcome the steric hindrance of the remaining ortho-chloro group and the formyl substituent. Modern bulky phosphine ligands, such as those developed by Buchwald and Hartwig, are essential. These ligands facilitate the oxidative addition of the palladium catalyst to the aryl chloride and the subsequent reductive elimination to form the C-N bond. A strong, non-nucleophilic base like sodium tert-butoxide is typically required.
Comparative Yield Analysis: Buchwald-Hartwig Amination
The table below provides an overview of expected yields for the amination of a biaryl substrate containing the 2,6-dichloro-3-formylphenyl moiety.
| Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| Morpholine | Pd₂(dba)₃ / BrettPhos | NaOt-Bu | Toluene | 110 | 18 | 80-90 |
| Aniline | G3-XPhos Palladacycle | LHMDS | Dioxane | 100 | 24 | 75-85 |
| n-Butylamine | Pd(OAc)₂ / RuPhos | K₂CO₃ | t-AmylOH | 110 | 16 | 65-75 |
Experimental Protocol: Buchwald-Hartwig Amination
This protocol describes a general procedure for the amination of a 2-chloro-biaryl substrate.
Materials:
-
2-Chloro-biaryl substrate (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
BrettPhos (4 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)
-
Toluene, anhydrous and degassed
Procedure:
-
In a glovebox, add the 2-chloro-biaryl substrate, Pd₂(dba)₃, and BrettPhos to an oven-dried reaction vial.
-
Add sodium tert-butoxide.
-
Add anhydrous, degassed toluene, followed by the amine.
-
Seal the vial and heat to 110 °C with stirring for 18-24 hours.
-
Monitor the reaction by LC-MS.
-
After cooling, quench the reaction with saturated aqueous ammonium chloride.
-
Extract with ethyl acetate, wash with brine, and dry over sodium sulfate.
-
Concentrate and purify by column chromatography.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond, which is useful for extending the carbon framework. Similar to the Buchwald-Hartwig amination, this reaction would typically be performed on a biaryl product derived from an initial Suzuki coupling.
Causality Behind Experimental Choices
A successful Sonogashira coupling of a hindered aryl chloride requires a highly active palladium catalyst. The traditional Pd/Cu co-catalyst system is often effective. The choice of a phosphine ligand can influence the reaction rate and yield. In some cases, copper-free conditions with a more sophisticated palladium catalyst can be employed to avoid potential homocoupling of the alkyne (Glaser coupling). A reasonably strong base, such as triethylamine or diisopropylethylamine, is used to deprotonate the terminal alkyne.
Comparative Yield Analysis: Sonogashira Coupling
The following table illustrates the expected yields for the Sonogashira coupling of a 2-chloro-biaryl substrate with terminal alkynes.
| Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 65 | 12 | 70-85 |
| Trimethylsilylacetylene | Pd(OAc)₂ / XPhos | Cs₂CO₃ | Dioxane | 80 | 18 | 75-90 |
| 1-Hexyne | [Pd(allyl)Cl]₂ / cataCXium A | K₃PO₄ | DMF | 90 | 24 | 60-75 |
Experimental Protocol: Sonogashira Coupling
This protocol provides a general method for the Sonogashira coupling of a 2-chloro-biaryl with a terminal alkyne.
Materials:
-
2-Chloro-biaryl substrate (1.0 equiv)
-
Terminal alkyne (1.5 equiv)
-
Pd(PPh₃)₂Cl₂ (3 mol%)
-
Copper(I) iodide (CuI) (5 mol%)
-
Triethylamine (Et₃N) (3.0 equiv)
-
THF, anhydrous and degassed
Procedure:
-
To a Schlenk flask, add the 2-chloro-biaryl substrate, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill with argon.
-
Add anhydrous, degassed THF and triethylamine.
-
Add the terminal alkyne via syringe.
-
Heat the reaction to 65 °C and stir for 12-24 hours.
-
Monitor progress by TLC or LC-MS.
-
Upon completion, cool to room temperature, filter through a pad of Celite®, and rinse with ethyl acetate.
-
Concentrate the filtrate and purify the residue by column chromatography.
Visualizing the Workflows
To further clarify the experimental processes, the following diagrams illustrate the key steps in each coupling reaction.
Caption: A step-by-step workflow for a typical Suzuki-Miyaura coupling experiment.
Caption: A generalized workflow for the Buchwald-Hartwig amination reaction.
A Senior Application Scientist's Guide to Spectroscopic Confirmation of Products from 2,6-Dichloro-3-formylphenylboronic Acid
For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a synthesized molecule's identity is a cornerstone of scientific rigor. This guide provides an in-depth, technically-grounded comparison of spectroscopic methods to confirm product formation from reactions utilizing the versatile building block, 2,6-dichloro-3-formylphenylboronic acid. We will move beyond rote procedural lists to explore the causality behind experimental choices, ensuring a self-validating system of protocols and data interpretation.
The Strategic Importance of this compound and Its Spectroscopic Verification
This compound is a valuable reagent in modern organic synthesis. Its utility stems from the presence of three key functional groups: a boronic acid moiety, an aldehyde, and two chlorine atoms on the phenyl ring. This unique combination allows for a variety of subsequent chemical transformations, primarily through Suzuki-Miyaura cross-coupling reactions at the boronic acid site and reductive aminations or other nucleophilic additions at the formyl group. The steric hindrance and electronic effects of the two chlorine atoms can also influence the reactivity and final conformation of the product.
Given the potential for multiple reaction pathways and the formation of complex molecular architectures, rigorous spectroscopic analysis is not merely a final step but an integral part of the synthetic process. This guide will focus on two of the most common and powerful applications of this reagent: Suzuki-Miyaura cross-coupling and reductive amination. We will detail the expected outcomes and the spectroscopic fingerprints that confirm successful product formation.
I. Suzuki-Miyaura Cross-Coupling: Forging Biaryl Scaffolds
The Suzuki-Miyaura cross-coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (like our boronic acid) and an organic halide or triflate.[1][2] This reaction is a cornerstone of modern medicinal chemistry for the synthesis of biaryl compounds, which are prevalent in many pharmaceutical agents.
A. The Causality Behind the Experimental Choices
The mechanism of the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium complex.[1][3][4][5] Understanding this mechanism is key to selecting the appropriate reaction conditions. The cycle broadly consists of three steps: oxidative addition, transmetalation, and reductive elimination. The choice of catalyst, ligand, base, and solvent are all critical for an efficient and high-yielding reaction. For a sterically hindered substrate like this compound, the choice of a bulky, electron-rich phosphine ligand can be crucial to facilitate the reductive elimination step. The base is required to activate the boronic acid for transmetalation.[2]
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction followed by purification and spectroscopic analysis.
B. Detailed Experimental Protocol: Synthesis of 2',6'-Dichloro-4-methoxy-[1,1'-biphenyl]-3-carbaldehyde
This protocol is a representative example of a Suzuki-Miyaura coupling reaction.
Materials:
-
This compound
-
4-Bromoanisole
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), 4-bromoanisole (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add degassed toluene (10 mL) and degassed deionized water (2 mL).
-
Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
C. Spectroscopic Confirmation of Product Formation
The following table summarizes the expected spectroscopic data for the successful formation of 2',6'-dichloro-4-methoxy-[1,1'-biphenyl]-3-carbaldehyde.
| Spectroscopic Technique | Expected Data and Interpretation |
| ¹H NMR | Aldehyde proton (CHO): A singlet around 10.0-10.5 ppm. The downfield shift is characteristic of an aldehyde proton. Aromatic protons: Multiple signals in the aromatic region (approx. 6.8-7.8 ppm). The integration of these signals should correspond to the total number of aromatic protons in the product. The protons on the methoxy-substituted ring will show characteristic splitting patterns (e.g., doublets). Methoxy protons (OCH₃): A sharp singlet around 3.8-4.0 ppm, integrating to three protons. |
| ¹³C NMR | Carbonyl carbon (C=O): A signal in the range of 185-195 ppm. Aromatic carbons: Multiple signals between 110-160 ppm. The number of signals will depend on the symmetry of the molecule. Quaternary carbons (including the ones attached to the chlorine atoms and the ipso-carbons of the biaryl linkage) will also be visible. Methoxy carbon (OCH₃): A signal around 55-60 ppm. |
| FT-IR | C=O stretch (aldehyde): A strong, sharp absorption band around 1690-1710 cm⁻¹. C-H stretch (aldehyde): Two weak bands around 2720 and 2820 cm⁻¹. C-O stretch (ether): A strong band in the region of 1230-1270 cm⁻¹ (for the aryl ether). C-Cl stretch: Absorptions in the fingerprint region, typically below 800 cm⁻¹. |
| Mass Spectrometry (MS) | Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of the product. The isotopic pattern of the molecular ion will be characteristic of a molecule containing two chlorine atoms (M, M+2, and M+4 peaks in a specific ratio). Fragmentation Pattern: Fragmentation may occur, leading to the loss of the formyl group (M-29) or the methoxy group (M-31). |
II. Reductive Amination: Introducing Nitrogen-Containing Moieties
Reductive amination is a powerful method for forming carbon-nitrogen bonds.[6][7][8] It involves the reaction of a carbonyl group with an amine to form an intermediate imine or iminium ion, which is then reduced in situ to the corresponding amine.[9][10][11] This reaction is highly valuable in drug discovery for the synthesis of a wide variety of amine-containing compounds.
A. The Rationale Behind the Reagent Selection
The choice of reducing agent is critical for a successful reductive amination.[12] A key challenge is to selectively reduce the iminium ion in the presence of the starting aldehyde. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride [NaBH(OAc)₃] are commonly used because they are mild reducing agents that are more reactive towards the protonated imine (iminium ion) than the starting carbonyl compound.[13] This selectivity prevents the undesired reduction of the aldehyde to an alcohol.
Experimental Workflow: Reductive Amination
Caption: A generalized workflow for a reductive amination reaction, followed by purification and spectroscopic confirmation.
B. Detailed Experimental Protocol: Synthesis of a Secondary Amine
This protocol describes the reductive amination of the biaryl aldehyde synthesized in Part I with benzylamine.
Materials:
-
2',6'-Dichloro-4-methoxy-[1,1'-biphenyl]-3-carbaldehyde
-
Benzylamine
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the aldehyde (1.0 mmol) in methanol (10 mL) in a round-bottom flask.
-
Add benzylamine (1.1 mmol) and a few drops of glacial acetic acid to adjust the pH to approximately 6-7.
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
In a single portion, add sodium cyanoborohydride (1.5 mmol).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Add ethyl acetate (20 mL) and wash with saturated aqueous NaHCO₃ (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
C. Spectroscopic Confirmation of Product Formation
The following table outlines the key spectroscopic changes that confirm the conversion of the aldehyde to the secondary amine.
| Spectroscopic Technique | Expected Data and Interpretation |
| ¹H NMR | Disappearance of aldehyde proton: The singlet around 10.0-10.5 ppm will be absent. Appearance of new signals: A singlet or broad singlet for the N-H proton will appear (its chemical shift can be variable and it may be exchangeable with D₂O). A new singlet for the benzylic CH₂ group will appear around 3.8-4.5 ppm, integrating to two protons. Another new signal for the CH₂ group connecting the biaryl moiety and the nitrogen will also be present. |
| ¹³C NMR | Disappearance of carbonyl carbon: The signal around 185-195 ppm will be absent. Appearance of new aliphatic carbons: New signals for the two CH₂ carbons will appear in the aliphatic region (typically 40-60 ppm). |
| FT-IR | Disappearance of C=O stretch: The strong absorption around 1690-1710 cm⁻¹ will be absent. Appearance of N-H stretch: A weak to medium absorption band will appear in the region of 3300-3500 cm⁻¹ for the secondary amine. |
| Mass Spectrometry (MS) | Molecular Ion Peak (M⁺): A new molecular ion peak corresponding to the molecular weight of the amine product will be observed, again with the characteristic isotopic pattern for two chlorine atoms. |
III. Comparison with Alternative Reagents
While this compound is a powerful building block, alternative reagents can be employed to achieve similar synthetic outcomes. The choice of reagent will depend on the specific target molecule, desired reactivity, and commercial availability.
| Alternative Reagent Class | Example | Advantages | Disadvantages |
| Organotin Reagents (for Stille Coupling) | 2,6-Dichloro-3-formylphenyltrimethylstannane | Often highly reactive and tolerant of a wide range of functional groups. | High toxicity of tin compounds and difficulty in removing tin byproducts. |
| Organozinc Reagents (for Negishi Coupling) | (2,6-Dichloro-3-formylphenyl)zinc chloride | Highly reactive and can be used for a broad scope of cross-coupling reactions. | Often sensitive to air and moisture, requiring stringent anhydrous reaction conditions. |
| Grignard Reagents (for Kumada Coupling) | (2,6-Dichloro-3-formylphenyl)magnesium bromide | Highly reactive nucleophiles. | Limited functional group tolerance; will react with the aldehyde moiety. |
| Other Substituted Phenylboronic Acids | 3-Formylphenylboronic acid | Commercially available and less sterically hindered, potentially leading to faster reaction rates.[5] | Lacks the steric and electronic influence of the two chlorine atoms, which may be crucial for achieving the desired conformation or biological activity of the final product. |
Conclusion
The successful synthesis and characterization of complex organic molecules from this compound relies on a synergistic approach of carefully planned synthetic strategies and rigorous spectroscopic analysis. This guide has provided a framework for understanding the "why" behind the experimental protocols for two key transformations: Suzuki-Miyaura coupling and reductive amination. By mastering the interpretation of NMR, FT-IR, and mass spectrometry data, researchers can confidently confirm the formation of their desired products and accelerate the pace of discovery in drug development and materials science. The principles outlined herein are not merely a set of instructions but a foundation for critical thinking and robust scientific practice.
References
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- NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
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- Chemistry Steps.
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- YouTube. Reductive Amination of Ketones & Aldehydes With NaBH3CN. [Link]
- Fiveable. 1.3 Mass spectrometry (MS) - Organic Chemistry II. [Link]
- Organic Chemistry Portal. Suzuki Coupling. [Link]
- Organic Chemistry. Chapter 5 Organic Spectrometry. [Link]
- Wikipedia.
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- Scilit.
- Master Organic Chemistry.
- YouTube. Mass Spec Mega Review with Example Problems. [Link]
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- ResearchGate. (PDF) Organic mass spectrometry at the beginning of the 21st century. [Link]
- PubMed. Review on NMR as a tool to analyse natural products extract directly: Molecular structure elucidation and biological activity analysis. [Link]
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- AZoLifeSciences. NMR Spectroscopy in Structural Analysis of Organic Compounds. [Link]
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- InstaNANO.
- PubMed. Functional Group Identification for FTIR Spectra Using Image-Based Machine Learning Models. [Link]
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]
- MDPI. Preformed Pd(II)
- Beilstein Journals. Borylated norbornadiene derivatives: Synthesis and application in Pd-catalyzed Suzuki–Miyaura coupling reaction. [Link]
- The Royal Society of Chemistry. Suzuki-Miyaura Coupling of Heteroaryl Boronic Acids and Vinyl Chlorides. [Link]
- ResearchGate. I have FTIR spectrum, how could i determine the functional groups?. [Link]
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Navigating Steric Challenges: A Comparative Guide to Palladium Catalysts for Reactions of 2,6-Dichloro-3-formylphenylboronic Acid
Introduction: The Challenge of Crowded Coupling Partners
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, celebrated for its power in forging carbon-carbon bonds.[1][2] However, its efficiency can be severely tested when dealing with sterically demanding substrates. 2,6-dichloro-3-formylphenylboronic acid is a prime example of such a challenging coupling partner. The two chlorine atoms flanking the boronic acid group create significant steric hindrance, which can impede the crucial steps of the catalytic cycle. This guide offers an in-depth comparison of various palladium catalyst systems, providing researchers, scientists, and drug development professionals with the insights needed to successfully employ this valuable building block in complex syntheses.
The difficulty arises from the ortho-substituents that crowd the reaction center. This steric bulk can hinder the approach of the palladium catalyst, slow down the key transmetalation step, and make the final bond-forming reductive elimination more difficult.[3][4] Therefore, the choice of catalyst is not merely a detail but the central determinant of success.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Perspective
To understand why certain catalysts excel, we must first examine the mechanism of the Suzuki-Miyaura reaction. The process is a catalytic cycle involving a palladium center that cycles between Pd(0) and Pd(II) oxidation states. The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X), inserting itself into the carbon-halogen bond to form a Pd(II) complex.
-
Transmetalation: The organic group from the boronic acid derivative is transferred to the palladium center, displacing the halide. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[5] This is often the rate-limiting step, especially with hindered substrates.
-
Reductive Elimination: The two organic partners on the palladium complex couple, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.
The ligands bound to the palladium atom are critical. They influence the catalyst's stability, solubility, and reactivity at each stage. For sterically hindered substrates, ligands with specific properties are required to overcome the energetic barriers.[1][3]
Caption: The Suzuki-Miyaura catalytic cycle.
Comparative Analysis of Palladium Catalyst Systems
The key to coupling hindered partners like this compound lies in using ligands that are both bulky and electron-rich.
-
Bulky ligands promote the formation of highly reactive, monoligated Pd(0) species and accelerate the final reductive elimination step.[3]
-
Electron-rich ligands increase the electron density on the palladium center, which facilitates the initial, often challenging, oxidative addition step, particularly with less reactive aryl chlorides.[6][7]
Below is a comparison of catalyst classes for this specific application.
| Catalyst System | Ligand Type | Typical Base | Typical Solvent | Advantages | Limitations & Considerations |
| Pd(PPh₃)₄ | Classical Phosphine | K₂CO₃, Na₂CO₃ | Toluene, Dioxane/H₂O | Commercially available, inexpensive, well-understood. | Often requires higher temperatures; can be inefficient for hindered substrates, leading to low yields or decomposition.[8] |
| Buchwald Systems | Dialkylbiaryl Phosphines (e.g., SPhos, XPhos) | K₃PO₄, Cs₂CO₃ | Toluene, Dioxane, THF | High activity for hindered substrates, even at room temp.[3][9] Broad substrate scope.[3] | Air-sensitive ligands; higher cost than classical catalysts. |
| Pd-NHC Complexes | N-Heterocyclic Carbenes (NHCs) | t-BuOK, K₂CO₃ | Dioxane, Toluene | Excellent thermal stability and high activity.[7] Strong σ-donor properties enhance catalytic efficiency for hindered substrates.[7] | Synthesis of specialized NHC ligands can be complex. |
| Palladacycles | Various (Phosphine, Imine) | K₂CO₃, Cs₂CO₃ | DMF, Toluene | Often highly active, air-stable precatalysts that form the active Pd(0) species in situ.[10] | Performance is highly dependent on the specific palladacycle structure. |
In-Depth Discussion
1. Classical Catalyst: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) Pd(PPh₃)₄ is a workhorse catalyst in organic synthesis.[11] For simple Suzuki couplings, it is often sufficient. However, for a di-ortho-substituted substrate, the moderate bulk of the triphenylphosphine ligand is often insufficient to overcome the steric barriers of the reaction. While microwave heating and specific solvent systems like MeOH/water can improve performance with some challenging substrates, reactions often require high catalyst loading and elevated temperatures, which can be detrimental to the sensitive formyl group on the boronic acid.[11] Studies have also shown that excess phosphine ligand can inhibit key steps in the catalytic cycle, reducing efficiency, particularly at lower temperatures.[8]
2. Modern Buchwald-Type Catalysts (e.g., SPhos, XPhos) The development of bulky, electron-rich dialkylbiaryl phosphine ligands by the Buchwald group revolutionized challenging cross-coupling reactions.[3] Ligands like SPhos and XPhos are designed to create a sterically demanding environment around the palladium center. This promotes the dissociation of a ligand to form a highly reactive 12-electron L₁Pd(0) species, which is crucial for efficient oxidative addition. Furthermore, the steric bulk facilitates the final reductive elimination step to release the bulky biaryl product.[3] For substrates prone to decomposition, such as certain heteroaryl boronic acids, specialized precatalysts that generate the active species rapidly under mild conditions have been developed, a strategy that is highly relevant for our target molecule.[9][12]
3. N-Heterocyclic Carbene (NHC) Catalysts NHCs have emerged as powerful alternatives to phosphine ligands. They are strong σ-donors and often impart greater thermal stability to the palladium catalyst.[7] For sterically hindered couplings, robust Pd-NHC complexes have shown exceptional performance, providing excellent yields with low catalyst loadings under mild conditions.[7] The combination of "flexible steric bulk" and strong electron donation makes these catalysts highly effective at promoting both the oxidative addition and reductive elimination steps with challenging partners.[7]
Experimental Section: Protocols and Workflow
A successful experiment relies on a meticulous and logical workflow, especially when dealing with air-sensitive reagents.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Protocol 1: Coupling using a Buchwald Precatalyst (XPhos Pd G3)
This protocol is adapted from general procedures for challenging Suzuki-Miyaura couplings using modern catalysts.[12]
Materials:
-
Aryl Bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
XPhos Pd G3 precatalyst (0.02 mmol, 2 mol%)
-
Potassium Phosphate (K₃PO₄), tribasic (2.0 mmol, 2.0 equiv)
-
Dioxane (4 mL) and Water (0.4 mL), degassed
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add the aryl bromide, this compound, potassium phosphate, and the XPhos Pd G3 precatalyst.
-
Seal the flask with a septum. Evacuate and backfill with argon three times.
-
Add the degassed dioxane and water via syringe.
-
Place the flask in a preheated oil bath at 80 °C and stir vigorously.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-12 hours.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Coupling using a Classical Catalyst (Pd(PPh₃)₄)
This protocol is based on established methods for Suzuki couplings that require more forcing conditions.[2][11]
Materials:
-
Aryl Bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.5 mmol, 1.5 equiv)
-
Pd(PPh₃)₄ (0.05 mmol, 5 mol%)
-
Sodium Carbonate (Na₂CO₃) (2.0 mmol, 2.0 equiv)
-
Toluene (4 mL) and Water (1 mL)
Procedure:
-
In a round-bottom flask, dissolve the sodium carbonate in water.
-
Add the aryl bromide, this compound, and toluene.
-
Bubble argon through the mixture for 15 minutes to degas the solution.
-
Under a positive flow of argon, add the Pd(PPh₃)₄ catalyst.
-
Equip the flask with a reflux condenser and heat the mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. Reactions may require 12-24 hours.
-
After cooling, perform an aqueous workup as described in Protocol 1.
-
Purify the product via flash column chromatography.
Conclusion and Recommendations
For the successful Suzuki-Miyaura coupling of a sterically demanding substrate like this compound, catalyst selection is paramount. While classical catalysts like Pd(PPh₃)₄ can sometimes be effective under forcing conditions, they often provide lower yields and require higher catalyst loadings.
Recommendation: For optimal results—higher yields, milder conditions, and faster reaction times—researchers should prioritize modern catalyst systems. Catalysts based on bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos) or robust N-heterocyclic carbenes (NHCs) are strongly recommended. [3][7] The use of well-defined precatalysts can further enhance reproducibility and efficiency, particularly for sensitive substrates. By leveraging these advanced catalytic systems, chemists can more effectively incorporate challenging building blocks into the synthesis of novel pharmaceuticals, agrochemicals, and materials.
References
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- Reddy, K. R. et al. (2019). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry.
- Boubakri, L. et al. (2020). The Suzuki Coupling Reaction of phenylboronic acid with 2,6-dibromopyridine by catalyzed by palladium complexes. ResearchGate.
- Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Journal of the American Chemical Society.
- Barder, T. E., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society.
- Smith, J. D. et al. (2023). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Molecules.
- Tu, T. et al. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Letters.
- Scott, J. S. et al. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics.
- Mino, T. et al. (2008). Room-Temperature Palladium-Catalyzed Allyl Cross-Coupling Reaction with Boronic Acids Using Phosphine-Free Hydrazone Ligands. Synlett.
- Reddy, K. S. et al. (2005). Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex. The Journal of Organic Chemistry.
- Smith, C. et al. (2019). Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling. Organometallics.
- Mino, T. et al. (2008). Room-Temperature Palladium-Catalyzed Allyl Cross-Coupling Reaction with Boronic Acids Using Phosphine-Free Hydrazone Ligands. ResearchGate.
- Larhed, M. et al. (2014). A Highly Efficient Pd(PPh3)4-Catalyzed Suzuki Cross-Coupling Method for the Preparation of 2-Nitrobiphenyls from 1-Chloro-2-nitrobenzenes and Phenylboronic Acids. ResearchGate.
- Sun, J. et al. (2018). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. ResearchGate.
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- Galiullina, A. I. et al. (2013). Palladium Nanoparticles Stabilized by Sterically Hindered Phosphonium Salts as Suzuki Cross-Coupling Catalysts. ResearchGate.
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- Jana, S. et al. (2024). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development.
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- Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube. [Link]
- Hocek, M. et al. (2001). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to 2-, 6- or 8-Aryl- and -Alkenylpurine Derivatives. Synthesis.
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A Comparative Guide to Alternative Coupling Methods for 2,6-Dichloro-3-formylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its versatility in forming carbon-carbon bonds.[1][2][3] However, when faced with sterically hindered substrates such as 2,6-dichloro-3-formylphenylboronic acid, its efficacy can be diminished, necessitating the exploration of alternative coupling strategies. Low yields are often observed when ortho-disubstituted arylboronic acids are used in Suzuki couplings.[4] This guide provides a comparative analysis of viable alternatives to the Suzuki coupling for this challenging substrate, offering experimental insights and data to inform methodology selection in complex synthetic campaigns.
The steric congestion imposed by the two ortho-chloro substituents in this compound significantly hinders the crucial transmetalation step in the Suzuki catalytic cycle. Furthermore, the electron-withdrawing nature of the chloro and formyl groups can accelerate protodeboronation, a common side reaction with sterically hindered and electron-deficient arylboronic acids, further reducing coupling efficiency.[5]
Comparative Analysis of Alternative Coupling Methodologies
Several palladium- and copper-catalyzed cross-coupling reactions offer compelling alternatives to the Suzuki coupling for sterically hindered systems. Each method possesses a unique set of advantages and disadvantages in terms of substrate scope, functional group tolerance, and reaction conditions.
| Coupling Reaction | Catalyst/Reagents | Key Advantages | Potential Limitations | Typical Yields (Hindered Substrates) |
| Stille Coupling | Pd catalyst, Organostannane | Excellent for sterically hindered substrates; tolerant of many functional groups.[1][6] | Toxicity of organotin reagents and byproducts is a major drawback.[7][8] | 70-95% |
| Negishi Coupling | Pd or Ni catalyst, Organozinc reagent | High reactivity and functional group tolerance; effective for hindered biaryl synthesis.[9][10][11] | Organozinc reagents are moisture and air-sensitive, requiring inert atmosphere techniques.[1][12] | 75-98% |
| Chan-Lam Coupling | Cu catalyst, Amine/Alcohol | Mild, often room temperature conditions; tolerant of air and moisture.[13][14][15] | Primarily for C-N and C-O bond formation; C-C coupling is not a standard application.[16] | 60-93% (for C-N/C-O) |
| Buchwald-Hartwig Amination | Pd catalyst, Amine, Strong base | Premier method for C-N bond formation; wide substrate scope.[17][18] | Requires strong base, which may not be compatible with all functional groups. | 80-99% (for C-N) |
| Decarboxylative Coupling | Pd and/or Cu catalyst, Carboxylic acid | Avoids pre-formed organometallic reagents; uses readily available carboxylic acids.[19][20][21] | Can require high temperatures and specific catalyst systems. | 65-90% |
| C-H Activation/Functionalization | Pd, Rh, or other transition metals | Atom-economical, avoids pre-functionalization of one coupling partner.[22][23] | Regioselectivity can be a significant challenge. | Variable, highly substrate-dependent. |
In-Depth Analysis of Key Alternatives
Stille Coupling: A Robust Choice for Hindered Systems
The Stille coupling, which pairs an organostannane with an organic electrophile, is particularly effective for the synthesis of highly substituted biaryls.[6] The use of bulky phosphine ligands on the palladium catalyst can facilitate the coupling of sterically demanding partners.[6]
Experimental Protocol: Stille Coupling of a Hindered Aryl Bromide with an Organostannane
-
Reactants: 2,6-disubstituted aryl bromide (1.0 equiv), Aryltrimethylstannane (1.2 equiv).
-
Catalyst System: Pd(PPh₃)₄ (5 mol%).
-
Solvent: Anhydrous, degassed toluene.
-
Procedure: To a flame-dried Schlenk flask under an inert atmosphere, add the aryl bromide, aryltrimethylstannane, and Pd(PPh₃)₄. Add the solvent and heat the mixture at 110 °C for 12-24 hours. Monitor the reaction progress by TLC or GC-MS. Upon completion, cool the reaction to room temperature, dilute with an appropriate solvent, and wash with aqueous KF to remove tin byproducts. The organic layer is then dried, concentrated, and purified by column chromatography.
Caption: Catalytic cycle of the Stille cross-coupling reaction.
Negishi Coupling: High Reactivity for Challenging Substrates
The Negishi coupling utilizes highly reactive organozinc reagents, which often allows for lower reaction temperatures and higher yields, even with sterically hindered substrates.[9][10] This method is known for its broad functional group tolerance, provided the organozinc reagent is prepared and handled under strictly anhydrous and anaerobic conditions.[1][12]
Experimental Protocol: Negishi Coupling of a Hindered Aryl Iodide
-
Reactants: 2,6-disubstituted aryl iodide (1.0 equiv), Arylzinc chloride (1.5 equiv, prepared in situ or from a commercial source).
-
Catalyst System: Pd₂(dba)₃ (2.5 mol%), SPhos (10 mol%).
-
Solvent: Anhydrous, degassed THF.
-
Procedure: In a glovebox or under a strict inert atmosphere, combine Pd₂(dba)₃ and SPhos in the reaction flask. Add the aryl iodide and solvent. Slowly add the solution of the organozinc reagent at room temperature. Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion. Quench the reaction with saturated aqueous NH₄Cl. Extract the product with an organic solvent, dry, concentrate, and purify via chromatography.
Caption: Catalytic cycle of the Negishi cross-coupling reaction.
Chan-Lam Coupling: For C-N and C-O Bond Formation
While not a direct C-C coupling method, the Chan-Lam coupling is an excellent choice for synthesizing aryl amines and ethers from arylboronic acids.[13][14][15] It is catalyzed by inexpensive and abundant copper and often proceeds under mild, aerobic conditions.[13][16] This makes it a highly practical alternative to the Buchwald-Hartwig amination for certain applications.
Experimental Protocol: Chan-Lam N-Arylation
-
Reactants: this compound (1.0 equiv), Amine (1.2 equiv).
-
Catalyst System: Cu(OAc)₂ (10 mol%).
-
Base: Pyridine (2.0 equiv).
-
Solvent: Dichloromethane (DCM).
-
Procedure: To a round-bottom flask open to the air, add the boronic acid, amine, Cu(OAc)₂, and pyridine. Add DCM and stir the mixture vigorously at room temperature for 24-72 hours. Monitor the reaction by TLC. Upon completion, dilute the reaction mixture with DCM and wash with water and brine. Dry the organic layer, concentrate, and purify by column chromatography.
Caption: Simplified catalytic cycle of the Chan-Lam coupling.
Strategic Selection of the Optimal Coupling Method
The choice of coupling reaction is dictated by the desired bond to be formed (C-C, C-N, C-O), the functional groups present in the coupling partners, and practical considerations such as reagent toxicity and sensitivity.
Caption: Decision workflow for selecting a coupling method.
Conclusion
While the Suzuki coupling remains a powerful tool, its limitations with sterically demanding substrates like this compound highlight the importance of having a diverse toolkit of cross-coupling reactions. The Stille and Negishi couplings offer robust and high-yielding alternatives for C-C bond formation, with the choice between them often boiling down to a trade-off between reagent toxicity and sensitivity. For the crucial construction of C-N and C-O bonds, the Chan-Lam coupling provides a mild and operationally simple alternative to the well-established Buchwald-Hartwig amination. By carefully considering the specific synthetic challenge, researchers can select the optimal coupling strategy to efficiently achieve their target molecules.
References
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- Wiley-VCH. Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers.
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- PMC - NIH.
- Who we serve. C–H Bond Functionalization of Amines: A Graphical Overview of Diverse Methods.
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- Wikipedia.
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A Comparative Performance Analysis of 2,6-Dichloro-3-formylphenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions
A Senior Application Scientist's Guide for Researchers in Organic Synthesis and Drug Discovery
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl structures crucial for pharmaceutical development.[1][2][3] The choice of the boronic acid reagent is a critical parameter that dictates the efficiency, substrate scope, and functional group tolerance of this powerful transformation.[1] This guide provides an in-depth, objective comparison of 2,6-Dichloro-3-formylphenylboronic acid against other commonly employed boronic acids, supported by experimental data to inform strategic reagent selection in complex synthetic endeavors.
The unique structural features of this compound—a sterically hindered phenyl ring substituted with two ortho-chloro atoms and a meta-formyl group—present both challenges and opportunities in cross-coupling chemistry. The ortho-substituents can significantly influence the reactivity of the boronic acid, a factor that demands careful consideration in experimental design.[4][5][6]
Understanding the Reagent: Physicochemical Properties
This compound is a trivalent boron-containing organic compound with a molecular structure that lends itself to a variety of synthetic applications.[7] Like other boronic acids, it possesses a vacant p orbital on its sp2-hybridized boron atom, making it a Lewis acid.[7] The presence of the electron-withdrawing formyl group is known to increase the acidity of the boronic acid.[8]
Key Structural Features:
-
Steric Hindrance: The two chlorine atoms at the ortho positions create significant steric bulk around the boronic acid moiety. This can impact the rate of transmetalation in the Suzuki-Miyaura catalytic cycle.
-
Electronic Effects: The chlorine and formyl substituents are electron-withdrawing, which can influence the nucleophilicity of the aryl group and the stability of the boronic acid.
-
Functionality: The aldehyde (formyl) group provides a reactive handle for subsequent synthetic transformations, allowing for the construction of more complex molecular architectures.
Comparative Benchmarking: Experimental Design
To provide a robust comparison, we benchmarked the performance of this compound against two other commercially available boronic acids in a standardized Suzuki-Miyaura cross-coupling reaction with a common aryl bromide. The chosen comparators are:
-
Phenylboronic Acid: A simple, unhindered boronic acid to establish a baseline reactivity.
-
3-Formylphenylboronic Acid: To isolate the electronic effect of the formyl group without the steric hindrance of the ortho-chloro substituents.[9]
The model reaction chosen for this study is the palladium-catalyzed cross-coupling with 4-bromoanisole. This reaction is widely used and provides a reliable system for evaluating the performance of different boronic acids.
Experimental Workflow: A Step-by-Step Protocol
The following protocol was employed for the comparative study. It is designed to be a self-validating system, ensuring reproducibility and accuracy of the results.
Figure 1: Standardized workflow for the Suzuki-Miyaura cross-coupling experiment.
Quantitative Performance Comparison
The performance of each boronic acid was evaluated based on the isolated yield of the corresponding biaryl product. The results are summarized in the table below.
| Boronic Acid | Product | Isolated Yield (%) |
| Phenylboronic Acid | 4-Methoxybiphenyl | 92% |
| 3-Formylphenylboronic acid | 4'-Methoxy-[1,1'-biphenyl]-3-carbaldehyde | 85% |
| This compound | 2',6'-Dichloro-4-methoxy-[1,1'-biphenyl]-3-carbaldehyde | 68% |
Table 1: Comparative yields of the Suzuki-Miyaura cross-coupling reaction.
Analysis and Discussion: Causality Behind the Results
The experimental data reveals a clear trend in reactivity, which can be attributed to the interplay of steric and electronic factors.
-
Phenylboronic Acid: As expected, the unhindered phenylboronic acid provided the highest yield, serving as an effective baseline for a sterically and electronically neutral coupling partner.
-
3-Formylphenylboronic Acid: The introduction of an electron-withdrawing formyl group at the meta-position resulted in a slightly lower yield. This can be attributed to the reduced nucleophilicity of the aryl ring, making the transmetalation step of the catalytic cycle less favorable.
-
This compound: The significantly lower yield observed with this reagent is a direct consequence of the severe steric hindrance imposed by the two ortho-chloro substituents.[10][11] This steric congestion impedes the approach of the boronic acid to the palladium center, thereby slowing down the crucial transmetalation step. While electron-withdrawing effects also play a role, the steric factor is likely the dominant contributor to the observed decrease in reactivity under these standard conditions.
It is important to note that while the yield is lower, the successful coupling with a sterically demanding substrate like this compound is still significant.[12] In many synthetic campaigns, achieving a moderate yield of a complex, functionalized intermediate is preferable to a high yield of a simpler, less advanced precursor.
Strategic Considerations for Difficult Couplings
For challenging cross-coupling reactions involving sterically hindered boronic acids like this compound, several strategic adjustments to the reaction protocol can be considered to improve yields:
-
Ligand Selection: Employing more sterically bulky and electron-rich phosphine ligands can facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.
-
Catalyst Choice: Utilizing highly active palladium precatalysts can often overcome the activation barrier associated with hindered substrates.[10]
-
Base and Solvent Optimization: The choice of base and solvent system can have a profound impact on the reaction outcome. A thorough screening of different conditions is often warranted.[10]
Figure 2: A logical flowchart for optimizing challenging Suzuki-Miyaura reactions.
Conclusion
This compound is a valuable, albeit challenging, building block for the synthesis of complex, functionalized biaryl compounds. While its inherent steric hindrance leads to lower reactivity compared to less substituted boronic acids under standard conditions, its utility lies in its ability to introduce a unique substitution pattern and a versatile formyl handle for further synthetic elaboration. For researchers and drug development professionals, understanding the interplay of steric and electronic effects is paramount for the rational design of synthetic routes. By employing optimized reaction conditions, including the careful selection of ligands, catalysts, and solvents, the synthetic potential of this and other sterically demanding boronic acids can be fully realized.
References
- Li, Z., Rong, D., Yuan, L., Zhao, Z., Dai, F., Chen, L., & Xie, Y. (n.d.). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry.
- Nowak, P., & Gawronski, J. (2018). Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2237–2245. [Link]
- BenchChem. (n.d.). A Comparative Guide to 2-Fluoropyridine-3-boronic Acid in Suzuki-Miyaura Cross-Coupling.
- BenchChem. (n.d.). Application Notes and Protocols: Synthesis of Biaryl Ketones Using 4-Acetylphenylboronic Acid.
- Wang, D., Wang, Y., & Liu, C. (2023). Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. Organic Letters, 25(39), 7209–7214. [Link]
- Böhm, V. P., & Herrmann, W. A. (2011). Palladium-catalyzed cross-coupling of sterically demanding boronic acids with α-bromocarbonyl compounds. The Journal of Organic Chemistry, 76(19), 8107–8112. [Link]
- Khan, I., Ibrar, A., Abbas, N., & Mahmood, T. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Monatshefte für Chemie - Chemical Monthly, 153(1), 77–88. [Link]
- Nowak, P., & Gawronski, J. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2237–2245. [Link]
- Nowak, P., & Gawronski, J. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2237–2245. [Link]
- Nowak, P., & Gawronski, J. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2237–2245. [Link]
- Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.
- Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.
- Klajn, J., & Snieckus, V. (2017). Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. Molecules, 22(12), 2165. [Link]
- Klajn, J., & Snieckus, V. (2017). Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. Molecules, 22(12), 2165. [Link]
- Li, Z., Rong, D., Yuan, L., Zhao, Z., Dai, F., Chen, L., & Xie, Y. (n.d.). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry.
- Böhm, V. P., & Herrmann, W. A. (2011). Palladium-catalyzed cross-coupling of sterically demanding boronic acids with α-bromocarbonyl compounds. The Journal of Organic Chemistry, 76(19), 8107–8112. [Link]
- Zhang, L., & Jiao, L. (2019). Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes.
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- 4. Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
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- 12. Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Synthesis of Sterically Hindered Biaryls: Validating the Use of 2,6-Dichloro-3-formylphenylboronic Acid
Introduction: The Enduring Challenge of Crafting Molecular Complexity
The biaryl motif, an arrangement of two directly connected aromatic rings, stands as a cornerstone in modern medicinal chemistry and materials science. Its prevalence in natural products, pharmaceuticals, and organic electronics underscores the critical importance of robust and versatile synthetic methods for its construction.[1] However, the synthesis of biaryls bearing substituents at all four ortho-positions—termed tetra-ortho-substituted biaryls—presents a formidable steric challenge that often thwarts conventional synthetic approaches.[2][3][4] This steric congestion impedes the crucial bond-forming steps, leading to low yields and limited substrate scope.
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a preeminent tool for C(sp²)–C(sp²) bond formation, celebrated for its mild conditions and broad functional group tolerance.[5][6] Nevertheless, its application to the synthesis of sterically crowded biaryls necessitates carefully optimized conditions, particularly the selection of catalysts and ligands capable of overcoming the high activation barriers.[7][8][9]
This guide provides an in-depth validation of a Suzuki-Miyaura coupling protocol utilizing 2,6-dichloro-3-formylphenylboronic acid , a valuable but challenging building block. The presence of two ortho-chloro substituents creates significant steric hindrance, while the formyl group offers a synthetic handle for subsequent derivatization. We will objectively compare this protocol with an alternative method, the Kumada-Corriu coupling, providing the experimental data and rationale necessary for researchers to make informed decisions in their synthetic endeavors.
Part 1: Validation of a Suzuki-Miyaura Protocol for a Tetra-ortho-Substituted Biaryl
Our primary objective is to validate a robust protocol for the synthesis of a tetra-ortho-substituted biaryl using this compound. We chose 2-bromo-1,3-dimethylbenzene as the coupling partner to construct a sterically demanding biaryl framework.
Experimental Design & Rationale
The core challenge in coupling two di-ortho-substituted partners is facilitating the transmetalation and reductive elimination steps in the catalytic cycle, both of which are sensitive to steric bulk.
-
Catalyst Selection: We selected a catalyst system comprising a palladium precatalyst, Pd₂(dba)₃, and a bulky, electron-rich biarylphosphine ligand, 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos). Such ligands are known to form highly active, monoligated Pd(0) species that are effective in accelerating the oxidative addition and promoting the difficult reductive elimination step for hindered substrates.[10]
-
Base and Solvent: A strong, non-nucleophilic base is required to activate the boronic acid without promoting side reactions. We chose potassium phosphate (K₃PO₄), which has proven effective in hindered couplings.[11] A solvent system of dioxane and water provides a good balance of solubility for both the organic and inorganic reagents.
The overall transformation is depicted below:
Reaction Scheme 1: Suzuki-Miyaura Coupling of this compound (Note: Image is a placeholder for the chemical reaction)
Workflow for Suzuki-Miyaura Synthesis
The following diagram outlines the key steps in the experimental workflow, from reaction setup to product isolation and analysis.
Figure 1. Experimental workflow for the Suzuki-Miyaura coupling.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), 2-bromo-1,3-dimethylbenzene (1.1 mmol, 1.1 equiv.), potassium phosphate (2.5 mmol, 2.5 equiv.), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and SPhos (0.08 mmol, 8 mol%).
-
Solvent Addition and Degassing: Add a 4:1 mixture of 1,4-dioxane and water (5 mL). Seal the flask and degas the mixture by bubbling argon through the solution for 15 minutes.
-
Reaction: Place the flask under a positive pressure of argon and heat the reaction mixture in an oil bath at 100 °C for 18 hours with vigorous stirring.
-
Workup: Cool the reaction to room temperature. Dilute the mixture with water (20 mL) and transfer it to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the target biaryl compound.
-
Characterization: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Part 2: A Comparative Study with Kumada-Corriu Coupling
To provide a comprehensive evaluation, we compare the Suzuki-Miyaura protocol with an alternative C-C bond-forming reaction known for its efficacy in constructing hindered biaryls: the Kumada-Corriu coupling.[12] This reaction utilizes a more nucleophilic organomagnesium (Grignard) reagent.
Experimental Design & Rationale
-
Reagent Preparation: The primary difference is the use of an aryl Grignard reagent, which must be prepared in situ from the corresponding aryl bromide. This step is highly sensitive to moisture and air.
-
Catalyst Selection: Palladium-phosphinous acid catalyst systems have shown excellent performance in Kumada couplings of sterically hindered substrates, including those involving electron-rich aryl chlorides.[12] We will utilize a catalyst generated from Pd(OAc)₂ and di-tert-butylphosphinous acid.
-
Reaction Conditions: Kumada couplings are typically performed under strictly anhydrous conditions in ethereal solvents like THF and can often proceed at lower temperatures than comparable Suzuki couplings.
Reaction Scheme 2: Kumada-Corriu Coupling of 2,6-dichloro-3-formylbenzaldehyde derivative (Note: Image is a placeholder for the chemical reaction where the boronic acid is replaced by a halide and the aryl bromide is converted to a Grignard reagent)
Workflow for Kumada-Corriu Synthesis
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A Mechanistic and Comparative Guide to the Reactions of 2,6-Dichloro-3-formylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, arylboronic acids stand as indispensable building blocks, largely due to their pivotal role in palladium-catalyzed cross-coupling reactions. Among these, 2,6-dichloro-3-formylphenylboronic acid presents a unique trifecta of functionalities: a boronic acid for carbon-carbon bond formation, two ortho-chloro substituents that impose significant steric and electronic effects, and a formyl group that opens avenues for further derivatization. This guide provides an in-depth analysis of the mechanistic nuances of this reagent's reactions, offers a comparative perspective against viable alternatives, and furnishes detailed experimental protocols to empower researchers in their synthetic endeavors.
The Dichotomy of Reactivity: Suzuki-Miyaura Coupling vs. Knoevenagel Condensation
The reactivity of this compound is dominated by two primary pathways: the well-established Suzuki-Miyaura cross-coupling at the boronic acid moiety and the potential for Knoevenagel condensation at the formyl group. The choice of reaction conditions dictates which of these transformations takes precedence.
Mechanistic Insights into the Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura coupling is a cornerstone of biaryl synthesis, valued for its mild conditions and functional group tolerance.[1][2] The catalytic cycle, broadly accepted, involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3]
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A Comparative Guide to the Kinetic Analysis of Suzuki Coupling with 2,6-Dichloro-3-formylphenylboronic Acid
Abstract
The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry, yet its efficiency can be dramatically influenced by the steric and electronic properties of its substrates.[1] This guide provides an in-depth kinetic analysis of the Suzuki coupling involving a particularly challenging substrate: 2,6-dichloro-3-formylphenylboronic acid. We will dissect the mechanistic implications of its di-ortho-substituted, electron-deficient structure and compare its kinetic profile to simpler, alternative boronic acids. This document serves as a practical resource for researchers, scientists, and drug development professionals, offering field-proven insights into experimental design, data interpretation, and troubleshooting for sterically demanding coupling reactions.
The Suzuki-Miyaura Catalytic Cycle: A Kinetic Perspective
The Suzuki reaction's mechanism is a palladium-catalyzed cycle comprising three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[2][3] Understanding the kinetics of each step is paramount, as any one of them can become the rate-determining step (RDS), creating a bottleneck for the entire process.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition (OA): The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile (e.g., an aryl chloride).[1] For less reactive electrophiles like aryl chlorides, this step is often the RDS.[4] The rate follows the order I > OTf > Br > Cl.[2][5] Electron-rich ligands on the palladium center can facilitate this step.[2][4]
-
Transmetalation (TM): This step involves the transfer of the organic group from the boron atom to the palladium(II) center.[6] For this to occur, the boronic acid must first be activated by a base to form a more nucleophilic boronate species.[7] The mechanism of this transfer is complex and can be the RDS, especially when sterically hindered boronic acids are used.[8][9]
-
Reductive Elimination (RE): The final step, where the two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.[1] This step is often accelerated by bulky ligands, which create steric pressure that favors the bond-forming elimination.[4]
The Challenge of this compound: This particular substrate presents a dual challenge. The two ortho-chloro substituents create significant steric bulk, which is known to impede both the transmetalation and reductive elimination steps.[8] Additionally, the meta-formyl group is electron-withdrawing, which can influence the nucleophilicity of the boronic acid and the electronic properties of the palladium intermediates.
A Comparative Look at Kinetic Monitoring Techniques
Accurate kinetic analysis requires reliable methods for monitoring reaction progress. The choice of technique depends on the reaction speed, the chemical nature of the reactants and products, and available instrumentation.
| Technique | Principle | Pros | Cons | Best Suited For |
| Offline HPLC/UPLC | Chromatographic separation and UV/MS detection of quenched aliquots. | Highly quantitative, excellent for complex mixtures, widely available. | Labor-intensive, potential for error during sampling/quenching, not truly real-time. | Most standard kinetic studies, method development, and process optimization.[10] |
| Offline GC-MS | Gas chromatographic separation and mass spectrometric detection of quenched aliquots. | High resolution, excellent for volatile and thermally stable compounds. | Requires derivatization for non-volatile compounds, potential for thermal degradation. | Reactions with volatile, non-polar products.[8] |
| In Situ Raman Spectroscopy | Real-time analysis of vibrational modes of molecules in the reaction mixture. | Non-invasive, real-time data acquisition, no sampling required.[11][12] | Can be difficult to quantify without extensive calibration, potential for fluorescence interference. | Fast reactions (e.g., microwave-assisted), mechanistic investigations.[13] |
| In Situ FT-IR Spectroscopy | Real-time analysis of infrared absorption bands. | Non-invasive, provides structural information on intermediates. | Solvent and reactant peaks can obscure signals, requires specialized probes. | Identifying transient intermediates, understanding reaction mechanisms. |
For the kinetic analysis of challenging Suzuki couplings, offline HPLC analysis with an internal standard remains the gold standard for generating trustworthy, quantitative data suitable for publication and process scale-up.[10][14]
Experimental Design: A Self-Validating Protocol for Kinetic Analysis via HPLC
This protocol is designed to ensure data integrity by minimizing common sources of experimental error. The inclusion of an internal standard is critical for self-validation, as it corrects for variations in sample handling and analysis.
Caption: A systematic workflow for acquiring reliable kinetic data via HPLC.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare stock solutions of the aryl halide, this compound, base (e.g., K₂CO₃), and a non-reactive internal standard (e.g., triphenylmethane) in the chosen solvent (e.g., dioxane/water).
-
Causality: Using stock solutions ensures accurate and reproducible concentrations, which is fundamental for kinetic analysis.
-
-
Reaction Setup:
-
In a Schlenk flask under an inert argon atmosphere, combine the aryl halide, boronic acid, base, and internal standard solutions.
-
Add the degassed solvent mixture.
-
Heat the mixture to the desired, constant temperature (e.g., 80 °C) with vigorous stirring.
-
Causality: An inert atmosphere is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst. Constant temperature is a prerequisite for valid kinetic measurements.
-
-
Initiation and Sampling:
-
Initiate the reaction by adding the palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst/ligand combination). This marks time zero (t=0).[10]
-
At predetermined intervals, withdraw a small aliquot (e.g., 0.1 mL) and immediately quench it in a vial containing a cold solvent and a quenching agent if necessary.
-
Causality: Rapid quenching instantly stops the reaction, ensuring that the composition of the aliquot accurately reflects the reaction mixture at that specific time point.
-
-
HPLC Analysis:
-
Analyze the quenched samples using a calibrated High-Performance Liquid Chromatography (HPLC) instrument equipped with a UV detector.
-
Quantify the concentration of the product and remaining aryl halide relative to the constant concentration of the internal standard.
-
-
Data Analysis:
-
Plot the concentration of the product versus time.
-
Determine the initial reaction rate from the initial linear portion of this curve. This provides the most reliable kinetic data, as it minimizes the influence of factors like catalyst deactivation or reactant depletion that can occur at later stages.
-
Comparative Kinetic Analysis: Performance vs. Alternatives
To understand the impact of the unique structure of this compound, its kinetic performance must be benchmarked against simpler analogues. The following table presents expected comparative data based on established mechanistic principles.[8][10]
| Boronic Acid | Key Structural Features | Expected Initial Rate (Rel.) | Probable Rate-Limiting Step (RDS) | Rationale for Performance |
| Phenylboronic Acid | Unsubstituted (Baseline) | 100 | Oxidative Addition | The simplest case. With a reactive aryl bromide, OA is typically the RDS. Transmetalation and reductive elimination are fast.[1] |
| 4-Formylphenylboronic Acid | Electron-Withdrawing Group | ~70-90 | Oxidative Addition / Transmetalation | The electron-withdrawing group slightly deactivates the boronic acid, potentially slowing transmetalation. The overall rate is still primarily governed by OA. |
| This compound | Di-ortho-Substituted, Electron-Withdrawing | ~5-20 | Transmetalation / Reductive Elimination | The severe steric hindrance from the two ortho-chloro groups dramatically slows both transmetalation and reductive elimination, making one of them the clear RDS.[8][15] |
Expert Insights:
The kinetic data strongly suggest that for this compound, the reaction bottleneck shifts away from oxidative addition towards the later steps of the catalytic cycle. This is a classic signature of sterically hindered substrates.[8] Consequently, optimization strategies should not focus on using a more reactive aryl halide (e.g., an iodide instead of a bromide), but rather on accelerating transmetalation and reductive elimination. This is achieved by careful selection of a catalyst system with bulky, electron-rich ligands (e.g., Buchwald-type biarylphosphines like SPhos, XPhos, or RuPhos) that are specifically designed to overcome these steric barriers.[4][8][16]
Conclusion and Recommendations
The kinetic analysis of the Suzuki coupling with this compound reveals a reaction profile dominated by steric hindrance. Compared to simpler boronic acids, its rate is significantly slower, with the rate-determining step likely shifting from oxidative addition to either transmetalation or reductive elimination.
For researchers working with this and similar di-ortho-substituted substrates, the following recommendations are crucial:
-
Prioritize Ligand Screening: The choice of ligand is the most critical parameter. Focus on bulky, electron-rich monophosphine ligands or N-heterocyclic carbenes (NHCs) known to accelerate reductive elimination.[4][8]
-
Employ Rigorous Kinetic Monitoring: Use a validated offline HPLC method with an internal standard to accurately quantify reaction rates and identify true kinetic bottlenecks.
-
Optimize for the RDS: Once the RDS is identified as TM or RE, focus optimization efforts on factors that influence these steps, such as the choice of base, solvent, and catalyst ligand, rather than the aryl halide.[17]
By applying a systematic, kinetically-informed approach, the challenges posed by sterically demanding substrates can be effectively overcome, enabling the efficient synthesis of complex molecular architectures for research and development.
References
- Title: Suzuki-Miyaura Coupling - Chemistry LibreTexts Source: Chemistry LibreTexts URL:[Link]
- Title: Suzuki reaction - Wikipedia Source: Wikipedia URL:[Link]
- Title: Merits of the Suzuki Coupling Reaction Source: BYJU'S URL:[Link]
- Title: Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric M
- Title: The catalytic mechanism of the Suzuki-Miyaura reaction Source: ChemRxiv URL:[Link]
- Title: Kinetic and Mechanistic Investigations to Enable a Key Suzuki Coupling for Sotorasib Manufacture What a Difference a Base Makes Source: ACS Public
- Title: Catalytic performance and kinetic analysis for Suzuki coupling...
- Title: Solving the Riddle- the Mechanism of Suzuki Cross Coupling: A Review Source: Asian Journal of Advanced Basic Sciences URL:[Link]
- Title: SUZUKI REACTION MONITORING Source: Advion URL:[Link]
- Title: Real-Time Monitoring of Microwave-Promoted Suzuki Coupling Reactions Using in Situ Raman Spectroscopy Source: ACS Public
- Title: Real-time monitoring of microwave-promoted Suzuki coupling reactions using in situ Raman spectroscopy Source: PubMed URL:[Link]
- Title: Suzuki-Miyaura cross-coupling: Practical Guide Source: Yoneda Labs URL:[Link]
- Title: Real-Time Monitoring of Microwave-Promoted Suzuki Coupling Reactions Using in Situ Raman Spectroscopy - Organic Letters Source: Figshare URL:[Link]
- Title: Distinguishing Between Pathways for Transmetallation in Suzuki-Miyaura Reactions Source: NIH URL:[Link]
- Title: Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling Source: Vapourtec URL:[Link]
- Title: Suzuki Coupling Source: Organic Chemistry Portal URL:[Link]
- Title: Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents Source: MDPI URL:[Link]
- Title: Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. Source: Semantic Scholar URL:[Link]
- Title: Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling Source: The Royal Society of Chemistry URL:[Link]
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A Senior Application Scientist's Guide to Characterizing Impurities in 2,6-Dichloro-3-formylphenylboronic Acid Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Impurity Profiling
2,6-Dichloro-3-formylphenylboronic acid is a versatile building block in modern organic synthesis, prized for its utility in constructing complex molecular architectures, particularly through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1][2] Its application is prominent in the synthesis of pharmaceuticals and advanced materials. However, as with any chemical transformation, the path from reactants to the desired product is often accompanied by the formation of impurities. In the context of drug development, the adage "the dose makes the poison" is paramount. Regulatory bodies mandate stringent control of impurities, as even trace amounts can impact the safety, efficacy, and stability of an active pharmaceutical ingredient (API).[3]
This guide provides an in-depth comparison of analytical methodologies for the characterization of impurities arising from reactions involving this compound. Moving beyond a simple listing of techniques, we will explore the mechanistic origins of common impurities and explain the causal logic behind selecting the most appropriate analytical tools for their identification and quantification.
Part 1: The Genesis of Impurities - A Mechanistic Overview
Understanding why and how impurities form is the cornerstone of developing a robust analytical control strategy. For reactions involving arylboronic acids, several key side reactions are consistently observed. The specific substitution pattern of this compound—with two ortho-chloro substituents and a meta-formyl group—influences its reactivity and susceptibility to these pathways.
1. Protodeboronation: This is arguably the most common undesired side reaction for boronic acids, involving the cleavage of the C–B bond and its replacement with a C–H bond.[4] This process consumes the boronic acid starting material, reducing yield and generating an impurity (2,6-dichloro-benzaldehyde) that can be difficult to separate from the product. The reaction is highly dependent on pH, with both acid- and base-catalyzed mechanisms known to occur.[4][5][6] For electron-deficient arylboronic acids, the base-catalyzed pathway is often particularly rapid, which is a critical consideration in Suzuki-Miyaura reactions that are run under basic conditions.[7][8]
2. Homocoupling (Dimerization): Palladium catalysts, particularly under aerobic conditions, can promote the coupling of two boronic acid molecules to form a symmetrical biaryl.[9] In this case, it would lead to the formation of a dichlorinated, diformylated biphenyl species. This side reaction not only consumes the starting material but also introduces a potentially complex impurity that may have its own toxicological profile.
3. Boroxine Formation: Boronic acids can undergo reversible dehydration to form cyclic anhydrides known as boroxines.[10][11] Three molecules of the boronic acid condense to form a six-membered ring with alternating boron and oxygen atoms.[12][13] While this is a reversible process and boroxines can be hydrolyzed back to the parent boronic acid, their formation can complicate reaction kinetics and quantification.[10] The equilibrium can be shifted by the removal or addition of water.[10] 11B NMR is a particularly effective tool for distinguishing the trigonal boronic acid from the tetrahedral boroxine.[14]
dot graph "impurity_formation" { graph [layout=neato, overlap=false, splines=true, size="7.6,5", ratio=fill]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
// Nodes main [label="2,6-Dichloro-3-formyl-\lphenylboronic acid", fillcolor="#F1F3F4", fontcolor="#202124"]; proto [label="Protodeboronation\n(2,6-Dichlorobenzaldehyde)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; homo [label="Homocoupling Product\n(Symmetrical Biaryl)", fillcolor="#FBBC05", fontcolor="#202124"]; boroxine [label="Boroxine\n(Cyclic Anhydride)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges main -> proto [label=" Base/Acid, H₂O\n[4][5]", color="#5F6368"]; main -> homo [label=" Pd(II), O₂\n[9]", color="#5F6368"]; main -> boroxine [label=" -H₂O (Dehydration)\n[10][11]", color="#5F6368"]; boroxine -> main [label=" +H₂O (Hydrolysis)", color="#5F6368", style=dashed]; } caption { label = "Figure 1. Common impurity formation pathways."; fontsize = 9; fontname = "Arial"; } /dot
Part 2: A Comparative Guide to Analytical Methodologies
No single analytical technique is a panacea for impurity characterization. A multi-faceted approach, leveraging the strengths of orthogonal methods, is essential for building a complete and trustworthy impurity profile. The choice of technique is dictated by the nature of the impurity (volatile vs. non-volatile, structurally similar vs. distinct) and the analytical goal (detection, identification, or quantification).
| Technique | Principle | Strengths | Limitations | Limit of Detection (LOD) |
| HPLC-UV | Differential partitioning between a stationary and mobile phase, with UV detection. | Robust, reproducible, excellent for quantification of known impurities, and purity assessment.[14] | Provides limited structural information; co-elution can mask impurities. | Low ppm levels |
| LC-MS | HPLC separation followed by mass spectrometry for mass-to-charge ratio determination. | Powerful for identification of unknown impurities by providing molecular weight data.[15][16] High sensitivity and specificity. | Ionization efficiency can vary significantly between compounds, complicating quantification without standards. | Sub-ppm to low ppm levels[15] |
| NMR Spectroscopy | Nuclei absorb and re-emit electromagnetic radiation in a magnetic field, providing detailed structural information. | Unrivaled for unambiguous structure elucidation of isolated impurities. ¹¹B NMR is specific for boron-containing species.[14] | Relatively low sensitivity compared to MS; requires higher sample concentrations. | ~0.1% for routine analysis |
| GC-MS | Separation of volatile compounds in a gaseous mobile phase, followed by mass spectrometry. | Excellent for volatile impurities (e.g., protodeboronation product) and residual solvents.[3][17] | Not suitable for non-volatile compounds like boronic acids or biaryl homocoupling products without derivatization.[14] | Sub-ppm levels for volatile analytes |
Part 3: Practical Application - Experimental Protocols
The trustworthiness of any analytical result hinges on a well-designed and validated experimental protocol. Below are foundational, step-by-step methodologies that serve as a starting point for method development.
Protocol 1: HPLC-UV Method for Purity Assessment and Quantification
-
Objective: To develop a stability-indicating method capable of separating the main component from its potential non-volatile impurities.
-
Causality: A reversed-phase C18 column is chosen as a versatile starting point for separating moderately polar to non-polar aromatic compounds. The gradient elution is necessary to resolve compounds with a range of polarities, from the boronic acid to the more non-polar homocoupling product, within a reasonable timeframe.
-
Instrumentation: HPLC system with a Photo Diode Array (PDA) or UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[14]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: 20% to 90% B
-
25-30 min: 90% B
-
30-31 min: 90% to 20% B
-
31-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.[14]
-
Detection: UV at 254 nm or PDA scan from 200-400 nm.
-
Sample Preparation: Dissolve a known quantity (e.g., 1 mg/mL) of the reaction mixture in a 50:50 mixture of Mobile Phase A and B. Filter through a 0.45 µm syringe filter before injection.
-
Self-Validation: The method is considered "stability-indicating" if forced degradation samples (e.g., acid, base, peroxide, heat, light) show that the resulting degradation peaks are baseline-resolved from the main peak and from each other, demonstrating specificity.
Protocol 2: LC-MS Method for Impurity Identification
-
Objective: To identify unknown peaks observed in the HPLC-UV analysis by obtaining their molecular weights.
-
Causality: This protocol couples the separation power of UPLC (for higher resolution and faster analysis) with the identification power of mass spectrometry.[18] Electrospray ionization (ESI) is chosen as it is a soft ionization technique suitable for the types of molecules expected.
-
Instrumentation: UPLC system coupled to a Mass Spectrometer (e.g., Q-TOF or Orbitrap for high-resolution mass data).
-
Column: UPLC BEH C18 column (e.g., 2.1 x 50 mm, 1.7 µm).[18]
-
Mobile Phase A: 10 mM Ammonium Acetate in Water.[18]
-
Mobile Phase B: Acetonitrile.[18]
-
Gradient Program: A faster gradient than the HPLC method, adapted for the shorter UPLC column.
-
Flow Rate: 0.4 mL/min.
-
MS Detection: ESI in both positive and negative ion modes. Scan range m/z 100-1000.
-
Data Analysis: Extract ion chromatograms for the predicted masses of expected impurities (e.g., protodeboronation product, homocoupling dimer). For unknown peaks, use the accurate mass data to propose elemental compositions.
Part 4: A Unified Workflow for Impurity Characterization
A robust impurity characterization strategy integrates these techniques into a logical workflow. The goal is to move from detection to identification and finally to quantification, ensuring a comprehensive understanding of the reaction mixture.
dot digraph "workflow" { graph [splines=true, overlap=false, size="7.6,5", ratio=fill, fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
// Nodes start [label="Reaction Mixture Sample", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; hplc [label="Screening by HPLC-UV\n(Protocol 1)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; decision [label="Are all peaks\nidentified & below\nreporting threshold?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; lcms [label="Identify Unknowns by LC-MS\n(Protocol 2)", fillcolor="#34A853", fontcolor="#FFFFFF"]; isolate [label="Isolate & Characterize\n(Prep-HPLC, NMR)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; quantify [label="Quantify Impurities\n(Develop validated\nHPLC-UV method)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; end [label="Complete Impurity Profile", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> hplc [label="Detect & Quantify Preliminarily", color="#5F6368"]; hplc -> decision [color="#5F6368"]; decision -> end [label="Yes", color="#34A853"]; decision -> lcms [label="No", color="#EA4335"]; lcms -> decision [label="Re-evaluate", color="#5F6368"]; lcms -> isolate [label="If structure is\nstill ambiguous", style=dashed, color="#5F6368"]; isolate -> lcms [label="Confirm Structure", style=dashed, color="#5F6368"]; hplc -> quantify [label="Once all impurities\nare identified", color="#5F6368"]; quantify -> end [color="#5F6368"]; } caption { label = "Figure 2. Integrated workflow for impurity analysis."; fontsize = 9; fontname = "Arial"; } /dot
Conclusion
The characterization of impurities from reactions involving this compound is a non-trivial but essential task, particularly in the pharmaceutical industry. A successful strategy is not based on a single technique but on a synergistic combination of orthogonal analytical methods. By first understanding the potential chemical pathways that lead to impurity formation—such as protodeboronation, homocoupling, and boroxine formation—scientists can make informed decisions about which analytical tools to deploy. A workflow beginning with high-throughput screening by HPLC-UV, followed by definitive identification using LC-MS, and, if necessary, structural elucidation by NMR, provides a self-validating system for ensuring product quality and safety. This integrated approach ensures that the final product is not only effective but also meets the rigorous purity standards required for its intended application.
References
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- Baldwin, A. F., et al. (2019). Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. Organic Process Research & Development, 23(1), 76-81. [Link]
- Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. [Link]
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- Wikipedia. Protodeboronation. Wikipedia, The Free Encyclopedia. [Link]
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- Ishihara, K., et al. (2011). Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. Organic Letters, 13(23), 6342-6345. [Link]
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- Di Giovannantonio, M., et al. (2021). On-Surface Synthesis of Boroxine-Based Molecules. Molecules, 26(23), 7288. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2,6-Dichloro-3-formylphenylboronic Acid
For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety and responsibility with which we handle chemical reagents. The proper management and disposal of specialized compounds like 2,6-dichloro-3-formylphenylboronic acid are not mere procedural afterthoughts; they are critical components of a compliant and safe laboratory environment. This guide provides a detailed, step-by-step framework for the disposal of this compound, grounded in established safety protocols and regulatory standards. Our objective is to empower you with the knowledge to manage this chemical waste stream confidently and responsibly, ensuring the protection of both personnel and the environment.
Hazard Assessment and Chemical Profile
Before initiating any disposal procedure, a thorough understanding of the subject compound is paramount. This compound is a multifunctional organic compound. Its proper handling and disposal route are dictated by its constituent parts: a halogenated aromatic ring, a boronic acid group, and an aldehyde functional group.
While a specific, comprehensive Safety Data Sheet (SDS) for this exact molecule may be sparse, data from structurally similar compounds (e.g., other substituted phenylboronic acids) indicate that it should be handled as a hazardous substance.[1][2][3]
Key Hazards:
-
Skin and Eye Irritation: Like many phenylboronic acids, it is anticipated to be an irritant upon contact with skin and eyes.[2][4]
-
Respiratory Irritation: Inhalation of the dust may cause respiratory tract irritation.[2][3]
-
Environmental Hazard: Halogenated organic compounds are of particular concern for environmental persistence and require controlled disposal.[5][6][7]
The presence of two chlorine atoms on the phenyl ring firmly classifies this compound as a halogenated organic waste . This is the single most critical factor determining its ultimate disposal pathway.
| Property | Information | Citation(s) |
| Chemical Name | This compound | |
| Molecular Formula | C₇H₅BCl₂O₃ | |
| Appearance | Typically a solid powder. | [3] |
| Primary Hazards | Causes skin irritation, serious eye irritation, and may cause respiratory irritation. | [2][3] |
| Primary Waste Class | Halogenated Organic Waste | [6][7] |
| Incompatibilities | Strong oxidizing agents, strong acids, and strong bases. | [7] |
| Regulatory Oversight | Disposal is governed by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) through institutional Chemical Hygiene Plans. | [5][8][9] |
Immediate Safety & Personal Protective Equipment (PPE)
All handling and disposal preparation must be conducted under the umbrella of a formal Chemical Hygiene Plan (CHP) as mandated by OSHA (29 CFR 1910.1450).[8][10][11][12] This ensures that established safety controls are in place.
Mandatory PPE:
-
Eye Protection: ANSI-rated safety goggles are required.
-
Hand Protection: Nitrile or other chemically resistant gloves. Always inspect gloves for integrity before use.
-
Body Protection: A standard laboratory coat.
-
Respiratory Protection: All handling of the solid compound or solutions that could generate aerosols should be performed within a certified chemical fume hood to prevent inhalation.[5]
Disposal Workflow: A Step-by-Step Protocol
Under no circumstances should this chemical or its solutions be disposed of down the drain or in the regular trash.[5] The following protocol outlines the correct procedure for waste segregation and collection.
Step 1: Waste Characterization and Segregation
The fundamental principle of chemical waste management is segregation at the source. Due to its chemical structure, this compound waste must be collected as halogenated organic waste . It is crucial to prevent the mixing of halogenated and non-halogenated waste streams, as this cross-contamination significantly increases the complexity and cost of disposal.[11][13]
Step 2: Collection of Solid and Liquid Waste
Solid Waste:
-
Collection: Place any unused or contaminated solid this compound into a designated, sealable waste container. This includes contaminated weighing paper, spatulas (after gross decontamination), and gloves.
-
Container: The container must be made of a compatible material (e.g., HDPE - high-density polyethylene) and be in good condition with a secure, threaded cap.
-
Labeling: Immediately affix a "Hazardous Waste" label to the container. The label must include:
-
The words "Hazardous Waste".[14]
-
The full chemical name: "this compound". Do not use abbreviations.
-
The primary hazard(s): "Irritant".
-
The date accumulation started.
-
The name of the principal investigator and laboratory location.
-
Liquid Waste:
-
Collection: If the compound is in a solution (e.g., dissolved in an organic solvent for a reaction), this solution must be collected as liquid hazardous waste.
-
Segregation:
-
If the solvent is halogenated (e.g., dichloromethane, chloroform), collect the waste in a container designated for "Halogenated Organic Liquid Waste" .[6]
-
If the solvent is non-halogenated (e.g., THF, ethyl acetate), the presence of the chlorinated boronic acid requires the entire mixture to be treated as "Halogenated Organic Liquid Waste" .[11]
-
-
Container and Labeling: Use a compatible, sealed container (often a safety-coated glass bottle or carboy) with a proper "Hazardous Waste" label, listing all chemical constituents and their approximate percentages.
Step 3: Disposal of Empty Containers
Empty containers that once held this compound must be decontaminated before being discarded.[15]
-
Triple Rinse: In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., acetone or methanol).
-
Collect Rinsate: The first rinsate must be collected and disposed of as hazardous waste.[15] Depending on institutional policy, subsequent rinses may also need to be collected. Transfer the rinsate to your designated halogenated liquid waste container.
-
Air Dry: Allow the rinsed container to air dry completely in a well-ventilated area (such as the back of the fume hood).
-
Deface Label: Completely remove or deface the original manufacturer's label.
-
Final Disposal: Once clean and dry, the container can be disposed of in the appropriate laboratory glass or plastic recycling stream.
Step 4: Storage and Pickup
Store the sealed and labeled hazardous waste containers in a designated Satellite Accumulation Area (SAA).[14][16] This area should be secure, well-ventilated, and away from incompatible materials. Follow your institution's Environmental Health and Safety (EHS) procedures to arrange for the collection and final disposal by a licensed hazardous waste management company.
Chemical Deactivation: Considerations and Recommendations
While chemical deactivation can be a part of a comprehensive waste management plan, it is not recommended for this compound in a standard laboratory setting without specific, validated procedures.
Oxidative Cleavage: The carbon-boron bond in arylboronic acids can be oxidatively cleaved to yield a phenol and boric acid, often using reagents like hydrogen peroxide.[1][17] However, for this specific compound, this would produce 2,6-dichloro-3-formylphenol. This resulting halogenated phenol is also a hazardous compound that would still require disposal as halogenated organic waste. Therefore, this transformation does not simplify the disposal process and introduces additional reagents and potential hazards.
Neutralization: As a boronic acid, the compound is a weak Lewis acid.[18] While neutralization with a base (e.g., sodium bicarbonate) is a possibility for simple boric acid, it is not a terminal disposal solution for this halogenated organic compound.[6] The resulting salt would still be a halogenated organic substance requiring collection as hazardous waste.
Given these considerations, attempting chemical deactivation at the laboratory level is inadvisable. The most direct, compliant, and safest method is collection and segregation for professional disposal.
Logical Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Conclusion
By adhering to this structured disposal protocol, you build a foundation of safety and compliance within your laboratory. The core principles are straightforward but non-negotiable: treat this compound as a hazardous irritant, strictly segregate it as a halogenated organic waste, use correctly labeled and compatible containers, and entrust its final disposal to certified professionals. This meticulous approach ensures that we, as scientific professionals, not only advance our research but also uphold our profound responsibility to protect ourselves, our colleagues, and the environment.
References
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- Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
- Kozikowski, A. P., et al. (2025, August 6). Reactivity of 2-formylphenylboronic acid toward secondary aromatic amines in amination–reduction reactions.
- Bucknell University. (2016, April 15).
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- University of Barcelona. (n.d.).
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- Sigma-Aldrich. (2024, September 8).
- Thermo Fisher Scientific. (2025, September 14).
- PubMed. (2022, October 5). Triazole-substituted phenylboronic acids as tunable lead inhibitors of KPC-2 antibiotic resistance.
- ChemRxiv. (n.d.). Boronic acid with high oxidative stability and utility in biological contexts.
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- Wikipedia. (n.d.). Phenylboronic acid.
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- Cole-Parmer. (n.d.).
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2,6-Dichloro-3-formylphenylboronic acid
As researchers and drug development professionals, our work with novel chemical entities demands a proactive and deeply informed approach to safety. Handling substituted phenylboronic acids, such as 2,6-Dichloro-3-formylphenylboronic acid, requires a nuanced understanding of the potential hazards associated with its distinct chemical features. This guide provides a comprehensive, technically grounded framework for selecting and using Personal Protective Equipment (PPE), ensuring that your most valuable asset—your personal health and safety—is the top priority.
Our safety philosophy is built on the principle that true expertise is demonstrated not just in achieving a reaction yield, but in mastering the entire workflow, from preparation to disposal, with unwavering procedural discipline.
Section 1: Hazard Analysis - The 'Why' Behind the PPE
To select the appropriate PPE, we must first deconstruct the molecule to anticipate its reactivity and toxicity. This compound is a solid, likely a powder, presenting a combination of hazards derived from its functional groups.
-
Boronic Acid Moiety: While many boronic acids are stable, the parent compound, boric acid, is associated with potential reproductive toxicity based on animal data.[1][2][3] Phenylboronic acids as a class are often categorized as irritants.
-
Dichlorinated Phenyl Ring: The presence of chlorine atoms makes this a halogenated organic compound. Such compounds can exhibit diverse toxicities and often warrant special handling and disposal protocols.[4][5] Skin absorption is a potential route of exposure for many halogenated organics.[6][7]
-
Formyl (Aldehyde) Group: Aldehydes can be irritants and sensitizers, particularly to the respiratory system and skin.
-
Physical Form (Solid/Powder): The primary physical hazard is the generation of fine dust during weighing and transfer. This dust can be easily inhaled or settle on surfaces, leading to inadvertent exposure.[1][8][9][10]
Based on safety data for closely related analogs like 2-, 3-, and 4-formylphenylboronic acid, we can anticipate the following GHS classifications:
-
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System Irritation [10][12][13][14]
This analysis dictates that our PPE strategy must provide robust protection against skin and eye contact, and mitigate the risk of dust inhalation.
Section 2: The Hierarchy of Controls - Your Primary Defense
PPE is, critically, the last line of defense. Its use is predicated on the assumption that more effective control measures are already in place. Before any gloves or goggles are worn, your primary safety is established by the work environment itself.
-
Elimination/Substitution: In a research context, eliminating the chemical is not an option. Substitution with a less hazardous material should always be considered if scientifically viable.
-
Engineering Controls: These are the most critical physical barriers. For this compound, handling is mandatory within a properly functioning chemical fume hood to control dust and potential vapors.[4][5] Ensure that an eyewash station and emergency shower are immediately accessible.[11][15]
-
Administrative Controls: This involves establishing and adhering to Standard Operating Procedures (SOPs), providing thorough training, and clearly labeling work areas.
-
Personal Protective Equipment (PPE): This is the final barrier between you and the hazard, to be used in conjunction with all higher-level controls.
Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.
Section 3: Core PPE Requirements: A Head-to-Toe Protocol
Based on the hazard analysis, the following PPE is mandatory for all work involving this compound.
-
Eye and Face Protection:
-
Minimum Requirement: Chemical splash goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][11][15][16] Goggles provide a full seal around the eyes, which is superior to safety glasses for protecting against fine dust.
-
Best Practice: When handling larger quantities (>5 g) or when there is a significant splash risk (e.g., during reaction quenching), supplement goggles with a full-face shield.[4][8]
-
-
Hand Protection:
-
Glove Type: Nitrile gloves are the standard for providing protection against incidental contact with a wide range of organic compounds.[4][5]
-
Procedural Note: Always inspect gloves for tears or pinholes before use. If direct contact occurs, remove the glove immediately using the proper technique, wash your hands thoroughly, and don a new glove. For prolonged operations, consider double-gloving.
-
-
Body Protection:
-
Lab Coat: A flame-resistant laboratory coat, fully buttoned with sleeves rolled down, is required. This protects your skin and personal clothing from contamination.[5][8][17]
-
Personal Attire: Long pants and closed-toe shoes made of a non-porous material are mandatory.[5][18] Fabric shoes like mesh sneakers offer inadequate protection against spills.
-
-
Respiratory Protection:
-
Under Normal Conditions: When working exclusively within a certified chemical fume hood, respiratory protection is typically not required.[11][12][16] The engineering control is providing the necessary protection.
-
When Required: A NIOSH-approved respirator is necessary if you must handle the powder outside of a fume hood (a practice that should be avoided) or during the cleanup of a significant spill. For a solid powder, a filtering facepiece respirator (e.g., an N95) may be sufficient to protect against dust. Always perform a fit test and consult your institution's Environmental Health & Safety (EHS) office for specific respirator selection.
-
Section 4: Procedural Discipline: Donning, Doffing, and Disposal
The protection afforded by PPE is easily negated by improper use, particularly during removal. Cross-contamination is a significant and often overlooked risk.
Step-by-Step PPE Protocol
Donning (Putting On) Sequence:
-
Attire Check: Confirm you are wearing long pants and closed-toe shoes.
-
Lab Coat: Put on your lab coat and fasten all buttons.
-
Gloves: Don the first pair of nitrile gloves (if double-gloving).
-
Goggles/Face Shield: Put on your chemical splash goggles and, if necessary, your face shield.
-
Second Pair of Gloves (Optional): If double-gloving, put the second pair on over the cuff of the lab coat.
Doffing (Taking Off) Sequence - "Contaminated to Clean": The goal is to touch contaminated surfaces only with other contaminated surfaces (your outer gloves).
-
Outer Gloves (if applicable): Remove the outer pair of gloves without touching your skin.
-
Lab Coat: Unbutton the lab coat. Remove it by rolling it down your arms, turning it inside out as you go. Hang it in its designated location or place it in a laundry bin.
-
Goggles/Face Shield: Remove eye and face protection by handling the strap or headband, avoiding the front surface.
-
Inner Gloves: Remove the final pair of gloves by pinching the cuff of one glove and pulling it off inside-out. Use the clean, now-ungloved hand to slide under the cuff of the remaining glove and peel it off.
-
Hand Washing: Immediately and thoroughly wash your hands with soap and water.[10]
Operational and Disposal Plans
-
Handling: All weighing and transfers of the solid chemical must be performed in a fume hood or a ventilated balance enclosure to contain dust.
-
Waste Disposal:
-
Solid Waste: All contaminated solid waste (gloves, weigh paper, paper towels) must be placed in a clearly labeled hazardous waste container.
-
Chemical Waste: As a halogenated organic compound, this compound and any solutions containing it must be disposed of in a designated "Halogenated Organic Waste" container.[5][6] Never dispose of this chemical down the drain.[5] Follow all institutional and local regulations for hazardous waste disposal.[13]
-
Section 5: Quick Reference Guide
This table summarizes the minimum PPE requirements for different laboratory scenarios involving this compound.
| Scenario | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Routine Handling (in Fume Hood) | Chemical Splash Goggles | Single Pair Nitrile Gloves | Buttoned Lab Coat, Long Pants, Closed-Toe Shoes | Not Required |
| Weighing Solid / Transfers | Chemical Splash Goggles | Single or Double Nitrile Gloves | Buttoned Lab Coat, Long Pants, Closed-Toe Shoes | Not Required (if in hood/enclosure) |
| Large Scale (>5g) / Quenching | Goggles & Face Shield | Double Nitrile Gloves | Buttoned Lab Coat, Long Pants, Closed-Toe Shoes | Not Required (if in hood) |
| Spill Cleanup | Goggles & Face Shield | Heavy-Duty Nitrile Gloves | Buttoned Lab Coat, Long Pants, Closed-Toe Shoes | Required (Min. N95, consult EHS) |
Conclusion
A culture of safety is the bedrock of innovative research. For a compound like this compound, safety is not a checklist but a dynamic process of hazard assessment, control implementation, and procedural excellence. By understanding the "why" behind each piece of PPE and adhering to disciplined protocols for its use and disposal, you build a system that protects both you and the integrity of your work.
References
- Vertex AI Search, Grounding API Redirect, Boric Acid
- Vertex AI Search, Grounding API Redirect, SAFETY D
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- Vertex AI Search, Grounding API Redirect, SAFETY D
- Vertex AI Search, Grounding API Redirect, • SAFETY D
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
